molecular formula C14H19N4NaO10 B13654578 Dantrolene sodium hemiheptahydrate

Dantrolene sodium hemiheptahydrate

货号: B13654578
分子量: 426.31 g/mol
InChI 键: XSUTZOKQMSWQCR-IDWBCZLFSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dantrolene sodium hemiheptahydrate is a useful research compound. Its molecular formula is C14H19N4NaO10 and its molecular weight is 426.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C14H19N4NaO10

分子量

426.31 g/mol

IUPAC 名称

sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate;pentahydrate

InChI

InChI=1S/C14H10N4O5.Na.5H2O/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;;;;;;/h1-7H,8H2,(H,16,19,20);;5*1H2/q;+1;;;;;/p-1/b15-7+;;;;;;

InChI 键

XSUTZOKQMSWQCR-IDWBCZLFSA-M

手性 SMILES

C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.O.O.O.O.[Na+]

规范 SMILES

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.O.O.O.O.[Na+]

产品来源

United States

Foundational & Exploratory

Dantrolene Sodium Hemihydrate: A Deep Dive into its Mechanism of Action on Ryanodine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dantrolene (B1669809) sodium hemiheptahydrate, a cornerstone in the management of malignant hyperthermia (MH), exerts its therapeutic effect by directly modulating the function of ryanodine (B192298) receptors (RyRs), the primary channels responsible for calcium release from the sarcoplasmic reticulum.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying dantrolene's interaction with the three mammalian RyR isoforms (RyR1, RyR2, and RyR3), with a focus on its isoform selectivity. We delve into the specific binding sites, the allosteric modulation of channel gating, and the resulting inhibition of calcium release. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the critical signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Role of Ryanodine Receptors and the Therapeutic Importance of Dantrolene

Ryanodine receptors are large intracellular calcium channels crucial for excitation-contraction coupling in muscle tissues and are implicated in various cellular signaling processes.[1][4] The three mammalian isoforms, RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3 (ubiquitously expressed at lower levels), share significant sequence homology but exhibit distinct physiological and pharmacological profiles.[1][5] Dysfunctional RyR channels, often due to genetic mutations, can lead to life-threatening conditions such as malignant hyperthermia and certain cardiac arrhythmias.[1][6]

Dantrolene is a hydantoin (B18101) derivative that acts as a skeletal muscle relaxant by directly inhibiting RyR1, thereby preventing the uncontrolled calcium release that characterizes an MH crisis.[2][7][8] Its clinical efficacy is well-established, having dramatically reduced MH mortality.[1] Understanding the nuanced mechanism of action of dantrolene on different RyR subtypes is paramount for optimizing its therapeutic use and for the development of novel, more selective RyR modulators.

Mechanism of Action: Binding Sites and Allosteric Inhibition

Recent advancements, particularly in cryo-electron microscopy (cryo-EM), have elucidated the structural basis of dantrolene's interaction with RyR1.[9][10][11] Dantrolene binds to a specific site on the cytoplasmic assembly of the RyR1 channel, distant from the ion-conducting pore, identifying it as a negative allosteric modulator.[9]

Binding Site on RyR1:

Cryo-EM studies have revealed that dantrolene binds within a V-shaped clamp of the P1 domain at the corners of the RyR1 structure.[9] Key interacting residues include W882, W996, and R1000.[9][10] The interaction involves π-π stacking between the phenyl moiety of dantrolene and W882, hydrophobic interactions with W996, and polar interactions with R1000.[9] Mutation of these residues to alanine (B10760859) has been shown to reduce or eliminate dantrolene's inhibitory effect, confirming the functional significance of this binding pocket.[9]

Another identified binding region is within the N-terminal portion of RyR1, specifically amino acids 590-609.[12] Photoaffinity labeling studies using [3H]azidodantrolene confirmed this interaction.[12] Interestingly, this sequence is highly conserved across all three RyR isoforms, yet dantrolene exhibits significant isoform selectivity.[1]

Allosteric Inhibition of Channel Gating:

Upon binding, dantrolene induces a conformational change in the RyR1 channel. It restricts the movement of the central activation module, effectively "cooling down" the primed or hyperactive state of the channel often caused by MH-associated mutations.[9][10][11] This allosteric modulation reduces the channel's open probability and diminishes calcium release from the sarcoplasmic reticulum.[9] Dantrolene's inhibition of RyR1 is dependent on the presence of adenine (B156593) nucleotides (ATP/ADP) and calmodulin.[13][14][15]

Isoform Selectivity: A Tale of Three Receptors

A critical aspect of dantrolene's pharmacology is its pronounced selectivity for RyR1 and RyR3 over RyR2 under normal physiological conditions.[1][4][5][13]

  • RyR1 (Skeletal Muscle): This is the primary and most sensitive target of dantrolene. The drug effectively inhibits RyR1, a mechanism central to its use in treating malignant hyperthermia.[1][3]

  • RyR2 (Cardiac Muscle): In its native state, RyR2 is largely unresponsive to dantrolene.[13][15] This lack of effect is crucial as it prevents significant cardiotoxic side effects at therapeutic concentrations used for MH.[4] The proposed reason for this insensitivity, despite the conserved binding sequence, is the poor accessibility of the binding site in the native full-length RyR2 protein.[1] However, under certain pathological conditions, such as heart failure, where RyR2 channels may be hyperphosphorylated, they can become sensitive to dantrolene's inhibitory effects.[1][5][6] This has led to investigations into dantrolene as a potential therapeutic agent for specific cardiac arrhythmias.[6][16][17]

  • RyR3 (Various Tissues): The RyR3 isoform is also inhibited by dantrolene, with an extent of inhibition similar to that observed for RyR1.[13][15] Given its more widespread but lower-level expression, the physiological consequences of RyR3 inhibition by dantrolene are less well-defined compared to RyR1.[1]

The following diagram illustrates the differential effects of dantrolene on the three RyR subtypes.

cluster_RyR1 RyR1 (Skeletal Muscle) cluster_RyR2 RyR2 (Cardiac Muscle) cluster_RyR3 RyR3 (Various Tissues) Dantrolene Dantrolene Sodium Hemiheptahydrate RyR1 RyR1 Channel Dantrolene->RyR1 RyR2 RyR2 Channel (Normal) Dantrolene->RyR2 RyR2_patho RyR2 Channel (Pathological) Dantrolene->RyR2_patho RyR3 RyR3 Channel Dantrolene->RyR3 Ca_Release_RyR1 Ca²⁺ Release (Inhibited) RyR1->Ca_Release_RyR1 strongly inhibits Ca_Release_RyR2 Ca²⁺ Release (Unaffected) RyR2->Ca_Release_RyR2 no significant effect Ca_Release_RyR2_patho Ca²⁺ Release (Inhibited) RyR2_patho->Ca_Release_RyR2_patho inhibits Ca_Release_RyR3 Ca²⁺ Release (Inhibited) RyR3->Ca_Release_RyR3 inhibits

Caption: Dantrolene's isoform-selective inhibition of ryanodine receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of dantrolene on RyR subtypes from various studies.

Table 1: Inhibitory Concentrations and Binding Affinities

ParameterRyR SubtypeValueConditionsReference
IC₅₀RyR20.16 ± 0.03 µMSingle-channel recordings with 100 nM CaM[18][19]
IC₅₀RyR2 (mutant N98S-CaM)5.9 ± 0.3 nMSingle-channel recordings[18][19]
IC₅₀ (Ca²⁺ wave frequency)RyR20.42 ± 0.18 µMMouse cardiomyocytes with 100 nM CaM[18][19]
IC₅₀ (Ca²⁺ wave amplitude)RyR20.19 ± 0.04 µMMouse cardiomyocytes with 100 nM CaM[18][19]
Kd ([³H]ryanodine binding)RyR1~3-fold increasePig skeletal muscle SR vesicles, 10 µM dantrolene[13][15]

Table 2: Effects on Channel Activity

ParameterRyR SubtypeEffectConditionsReference
Channel Open Probability (Pₒ)RyR1 & RyR2Reduced to 50% and 45% of control, respectivelySingle-channel recordings with 100 nM CaM and 10-50 µM dantrolene[19]
[³H]ryanodine bindingWT RyR1Significantly diminishedAt all Ca²⁺ concentrations with 10 µM dantrolene[9]
[³H]ryanodine bindingRyR3Significantly inhibited (60% of control)Recombinant RyR3 expressed in HEK-293 cells[15]
[³H]ryanodine bindingRyR2UnaffectedNative cardiac SR vesicles and heterologously expressed in HEK-293 cells[13][15]
Ca²⁺ LeakWT RyR1ReducedLive cell imaging[9]

Detailed Experimental Protocols

A thorough understanding of the methodologies employed in studying dantrolene's effects is crucial for data interpretation and future research.

5.1. Cryo-Electron Microscopy (Cryo-EM) of Dantrolene-Bound RyR1

This technique provides high-resolution structural information about the drug-receptor complex.

  • Sample Preparation: Purified RyR1 is complexed with dantrolene. For studying the effects on mutated channels, RyR1 carrying a specific mutation (e.g., Y522S) is used.[9][10] The complex may also include other regulatory proteins like calmodulin.

  • Grid Preparation and Data Collection: The sample is applied to cryo-EM grids, vitrified in liquid ethane, and imaged using a transmission electron microscope.[9]

  • Image Processing and 3D Reconstruction: A large dataset of particle images is collected and processed to generate a high-resolution 3D reconstruction of the dantrolene-bound RyR1 channel in both open and closed states.[9][10]

  • Model Building and Analysis: An atomic model is built into the cryo-EM density map to identify the precise binding site and the conformational changes induced by dantrolene.[9]

The workflow for cryo-EM analysis is depicted below.

cluster_workflow Cryo-EM Experimental Workflow A RyR1 Purification + Dantrolene B Grid Preparation (Vitrification) A->B C Cryo-EM Data Collection B->C D Image Processing & 3D Reconstruction C->D E Atomic Model Building & Analysis D->E F Identification of Binding Site & Conformational Changes E->F

Caption: A simplified workflow for cryo-EM analysis of dantrolene-RyR1 interaction.

5.2. [³H]Ryanodine Binding Assay

This assay is a functional measure of RyR channel activity, as [³H]ryanodine preferentially binds to the open state of the channel.

  • Preparation of SR Vesicles: Sarcoplasmic reticulum vesicles are isolated from skeletal or cardiac muscle tissues, or from HEK-293 cells heterologously expressing a specific RyR isoform.[13][15]

  • Binding Reaction: The SR vesicles are incubated with [³H]ryanodine in a buffer solution containing various concentrations of Ca²⁺, with and without dantrolene.[9][13] The incubation is typically carried out for a specific duration at a controlled temperature.

  • Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from free [³H]ryanodine. The radioactivity retained on the filters is then measured using a scintillation counter.[15]

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). Scatchard analysis can be used to determine the binding affinity (Kd) and the maximal number of binding sites (Bmax).[15]

5.3. Single-Channel Recordings in Lipid Bilayers

This technique allows for the direct observation of the gating behavior of individual RyR channels.

  • Vesicle Fusion: SR vesicles containing RyR channels are fused into an artificial planar lipid bilayer separating two chambers (cis and trans), representing the cytoplasmic and luminal sides, respectively.[19][20]

  • Recording Conditions: The ionic composition of the solutions in both chambers is controlled, and a voltage is applied across the bilayer. Channel openings and closings are recorded as discrete current steps.[19]

  • Drug Application: Dantrolene is added to the cis (cytoplasmic) chamber to observe its effect on channel activity. The presence of other modulators like calmodulin can also be controlled.[19]

  • Data Analysis: The open probability (Pₒ), mean open time, and mean closed time of the channel are analyzed before and after the addition of dantrolene to quantify its inhibitory effect.[19]

5.4. Cellular Calcium Imaging

This method assesses the effect of dantrolene on intracellular calcium dynamics in living cells.

  • Cell Culture and Loading: Cells (e.g., myotubes or cardiomyocytes) are cultured and then loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).[6][9]

  • Stimulation and Imaging: The cells are stimulated to induce Ca²⁺ release from the sarcoplasmic reticulum. The fluorescence changes, which correspond to changes in intracellular Ca²⁺ concentration, are monitored using fluorescence microscopy.[9]

  • Dantrolene Treatment: The experiment is repeated after pre-incubating the cells with dantrolene to determine its effect on the amplitude and kinetics of the Ca²⁺ transients or spontaneous Ca²⁺ release events (sparks and waves).[6][9]

  • Data Analysis: The fluorescence signals are quantified to measure parameters such as the peak Ca²⁺ release, the rate of Ca²⁺ decay, and the frequency and amplitude of Ca²⁺ sparks/waves.[6]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical relationships in dantrolene's mechanism of action.

cluster_pathway Excitation-Contraction Coupling and Dantrolene's Point of Intervention AP Action Potential DHPR DHPR Activation AP->DHPR RyR1_Activation RyR1 Activation DHPR->RyR1_Activation Ca_Release SR Ca²⁺ Release RyR1_Activation->Ca_Release Muscle_Contraction Muscle Contraction Ca_Release->Muscle_Contraction Dantrolene Dantrolene Dantrolene->RyR1_Activation inhibits

Caption: Dantrolene's intervention in the excitation-contraction coupling cascade.

cluster_logic Logical Relationship of Dantrolene's Action on RyR1 Dantrolene Dantrolene Binding to P1 Domain Conformational_Change Allosteric Conformational Change in RyR1 Dantrolene->Conformational_Change Reduced_Po Decreased Channel Open Probability Conformational_Change->Reduced_Po Inhibited_Ca_Release Inhibition of SR Ca²⁺ Release Reduced_Po->Inhibited_Ca_Release

Caption: The logical cascade of events following dantrolene binding to RyR1.

Conclusion and Future Directions

Dantrolene sodium hemiheptahydrate is a highly effective, isoform-selective inhibitor of ryanodine receptors, with a primary therapeutic action on RyR1. Its mechanism involves binding to a specific allosteric site on the cytoplasmic face of the channel, leading to a conformational change that reduces channel open probability and subsequent calcium release. While its selectivity for RyR1 and RyR3 over RyR2 is a key feature of its safety profile, emerging evidence suggests that under pathological conditions, RyR2 can become a target for dantrolene, opening new avenues for therapeutic applications in cardiology.

Future research should continue to explore the structural and molecular determinants of dantrolene's isoform selectivity. A deeper understanding of the factors that confer dantrolene sensitivity to RyR2 in diseased states could lead to the development of novel, cardiac-specific RyR2 stabilizers. Furthermore, leveraging the detailed structural knowledge of the dantrolene binding site on RyR1 will be instrumental in the rational design of next-generation RyR modulators with improved efficacy and safety profiles for the treatment of malignant hyperthermia and other RyR-related channelopathies.

References

A Deep Dive into the Biophysical Properties of Dantrolene Sodium Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biophysical properties of Dantrolene (B1669809) sodium hemiheptahydrate, a direct-acting skeletal muscle relaxant. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. This document details the compound's mechanism of action, physicochemical characteristics, and the experimental methodologies used to determine these properties.

Introduction

Dantrolene sodium, sold under brand names such as Dantrium®, is a postsynaptic muscle relaxant that is primarily used in the treatment of malignant hyperthermia, a life-threatening condition triggered by certain anesthetics.[1] It is also used to manage neuroleptic malignant syndrome and muscle spasticity resulting from conditions like spinal cord injury, stroke, cerebral palsy, and multiple sclerosis.[1] The therapeutic efficacy of Dantrolene is rooted in its unique ability to lessen excitation-contraction coupling in muscle cells.[1]

Mechanism of Action

Dantrolene exerts its therapeutic effect by directly acting on skeletal muscle fibers, interfering with the release of calcium ions from the sarcoplasmic reticulum (SR).[2][3] This process, known as excitation-contraction coupling, is the physiological link between an electrical stimulus (action potential) and a mechanical response (muscle contraction).

The primary molecular target of Dantrolene is the ryanodine (B192298) receptor type 1 (RyR1), a calcium release channel located on the membrane of the sarcoplasmic reticulum.[2][4] By binding to the RyR1 receptor, Dantrolene inhibits the channel's opening, thereby reducing the efflux of calcium into the cytosol.[1][2] This reduction in intracellular calcium concentration leads to a decrease in the contractile force of the muscle. Dantrolene exhibits selectivity for the RyR1 and RyR3 isoforms, with little to no effect on the RyR2 isoform, which is predominantly found in cardiac muscle.[5][6] This selectivity explains its minimal impact on cardiac and smooth muscle function.[7]

Signaling Pathway: Excitation-Contraction Coupling and Dantrolene's Intervention

ExcitationContractionCoupling cluster_Neuron Motor Neuron cluster_Synapse Neuromuscular Junction cluster_Muscle Muscle Fiber ActionPotential_Neuron Action Potential SynapticTerminal Synaptic Terminal ActionPotential_Neuron->SynapticTerminal AChRelease ACh Release SynapticTerminal->AChRelease MotorEndPlate Motor End Plate (ACh Receptors) AChRelease->MotorEndPlate Sarcolemma Sarcolemma Depolarization MotorEndPlate->Sarcolemma TTubule T-Tubule Sarcolemma->TTubule DHPR DHPR TTubule->DHPR Activates RyR1 RyR1 DHPR->RyR1 Mechanically Coupled SR Sarcoplasmic Reticulum (SR) CaRelease Ca²⁺ Release RyR1->CaRelease Contraction Muscle Contraction CaRelease->Contraction Dantrolene Dantrolene Dantrolene->RyR1 Inhibits

Dantrolene's inhibitory effect on the RyR1 receptor.

Physicochemical Properties

Dantrolene sodium is an orange, crystalline powder.[8] The commercially available form is a hydrated salt, most commonly the hemiheptahydrate.

PropertyValueSource(s)
Chemical Name 1-{[5-(4-nitrophenyl)-2-furyl]methylideneamino}imidazolidine-2,4-dione[1]
Molecular Formula C₁₄H₁₀N₄O₅ (Dantrolene)[1]
(C₁₄H₉N₄O₅Na)₂ · 7H₂O (Hemiheptahydrate)[9]
Molecular Weight 314.26 g/mol (Dantrolene)[1]
399.29 g/mol (Sodium salt hemiheptahydrate)[8][9]
798.58 g/mol (Dimer with 7 water molecules)[10][11][12]
Melting Point 279-280 °C[8][9][13]
pKa ~7.5[13]
Appearance Yellowish-Orange to Orange Crystalline Powder[9]

Solubility Profile

Dantrolene is a lipophilic compound with low water solubility.[14] Its solubility is pH-dependent, increasing in alkaline solutions.[8][9]

SolventSolubilitySource(s)
Water Slightly soluble[4][8][9]
Aqueous Buffers (e.g., PBS pH 7.2) Sparingly soluble; ~0.5 mg/mL (in 1:1 DMF:PBS)[15][16]
Dimethylformamide (DMF) ~10-12.5 mg/mL[15][16]
Dimethyl sulfoxide (B87167) (DMSO) ~2-3 mg/mL[15][16][17]
Alkaline Solutions More soluble than in water[8][9]

Interaction with the Ryanodine Receptor (RyR1)

Dantrolene's binding to the RyR1 channel is a high-affinity interaction that stabilizes the closed state of the channel, thus preventing the release of calcium.[5]

ParameterValueConditionsSource(s)
IC₅₀ (Calcium Release Inhibition) 0.3 µMSarcoplasmic reticulum vesicles[15]
IC₅₀ (Spontaneous Ca²⁺ Wave Frequency) 0.42 µMIsolated mouse cardiomyocytes[15]
IC₅₀ (Spontaneous Ca²⁺ Wave Amplitude) 0.19 µMIsolated mouse cardiomyocytes[15]
Kₑ (Binding to Normal Pig SR Vesicles) 0.3 µMSarcoplasmic reticulum vesicles from normal pigs[15]
Kₑ (Binding to MHS Pig SR Vesicles) 0.09 µMSarcoplasmic reticulum vesicles from MHS pigs[15]

Experimental Protocols

Determination of Dantrolene Solubility (Spectrophotometric Method)

This protocol outlines a general method for determining the aqueous solubility of Dantrolene.

  • Preparation of Standard Solutions: Prepare a series of Dantrolene solutions of known concentrations in a suitable solvent (e.g., DMF).

  • Spectrophotometric Analysis: Measure the absorbance of the standard solutions at 385 nm using a UV-Vis spectrophotometer to establish a Beer's Law calibration curve.

  • Sample Preparation: Add an excess amount of Dantrolene sodium hemiheptahydrate to a known volume of the aqueous solvent (e.g., sterile water at a specific pH and temperature).

  • Equilibration: Agitate the mixture mechanically for a sufficient period to reach equilibrium.

  • Filtration: Filter the solution to remove any undissolved solid.

  • Absorbance Measurement: Measure the absorbance of the filtered, saturated solution at 385 nm.

  • Concentration Calculation: Determine the concentration of the saturated solution using the previously established calibration curve. This concentration represents the solubility of Dantrolene under the tested conditions.

High-Performance Liquid Chromatography (HPLC) for Dantrolene Quantification

HPLC is a standard method for the quantification of Dantrolene in various matrices, including pharmaceutical formulations and biological fluids.

  • Chromatographic System: Utilize a reverse-phase HPLC system equipped with a UV detector.

  • Column: A C18 column is commonly used (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5µm particle size).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% Triethylamine) is typically used. A common ratio is 30:70 (v/v).

  • Flow Rate: A flow rate of 1.0 mL/min is generally employed.

  • Detection: Monitor the eluent using a UV detector at a wavelength of 380 nm.

  • Sample Preparation: Dissolve the Dantrolene sample in a suitable diluent and filter it before injection. For biological samples, an extraction step is necessary.

  • Analysis: Inject the prepared sample into the HPLC system. The retention time and peak area are used to identify and quantify Dantrolene by comparing it to a standard curve.

[³H]Ryanodine Binding Assay

This assay is used to study the interaction of Dantrolene with the RyR1 receptor.

  • Preparation of SR Vesicles: Isolate sarcoplasmic reticulum microsomes from skeletal muscle tissue.

  • Incubation: Incubate the SR vesicles with a low concentration of [³H]ryanodine (e.g., 5 nM) in a buffered solution containing various concentrations of free Ca²⁺. The incubation is typically carried out for 2 hours at 37°C.

  • Dantrolene Addition: To test the effect of Dantrolene, add it at the desired concentration (e.g., 10 µM) to the incubation mixture.

  • Separation: Separate the bound [³H]ryanodine from the free ligand, usually by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the binding data to determine parameters such as the dissociation constant (Kd) and the inhibitory constant (Ki) of Dantrolene.

Experimental Workflow: Investigating Dantrolene's Inhibition of RyR1

ExperimentalWorkflow cluster_Preparation Phase 1: Preparation cluster_Assay Phase 2: Binding Assay cluster_Analysis Phase 3: Data Analysis Prep_SR Isolate Sarcoplasmic Reticulum (SR) Vesicles Incubation Incubate SR Vesicles with [³H]Ryanodine +/- Dantrolene Prep_SR->Incubation Prep_Solutions Prepare Buffers and [³H]Ryanodine Solution Prep_Solutions->Incubation Prep_Dantrolene Prepare Dantrolene Stock Solution Prep_Dantrolene->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Scintillation Counting of Filters Filtration->Scintillation Calc_Binding Calculate Specific [³H]Ryanodine Binding Scintillation->Calc_Binding Plot_Data Plot Binding Data vs. Dantrolene Concentration Calc_Binding->Plot_Data Determine_IC50 Determine IC₅₀ and other Binding Parameters Plot_Data->Determine_IC50

Workflow for RyR1 binding assay.

Conclusion

This compound is a well-characterized muscle relaxant with a specific mechanism of action involving the inhibition of calcium release from the sarcoplasmic reticulum via the ryanodine receptor. Its biophysical properties, including its solubility and high-affinity interaction with RyR1, are critical to its therapeutic function. The experimental protocols described in this guide provide a framework for the continued study and quality control of this important pharmaceutical agent. A thorough understanding of these properties is essential for the development of new formulations and for expanding the therapeutic applications of Dantrolene.

References

The Discovery and Synthesis of Dantrolene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dantrolene (B1669809) is a peripherally acting muscle relaxant that has become an indispensable therapeutic agent, most notably as the only effective treatment for malignant hyperthermia. Its discovery and development represent a significant milestone in pharmacology and anesthetic safety. This technical guide provides an in-depth overview of the synthesis and discovery of Dantrolene, tailored for researchers, scientists, and drug development professionals. We will delve into the original synthetic pathways, the pivotal experiments that elucidated its mechanism of action, and the quantitative data that underpinned its development.

The Genesis of a Muscle Relaxant: Discovery and Early Development

Dantrolene was first synthesized in 1967 by Snyder and his team at Norwich Pharmacal Company.[1][2] The initial research focused on developing a new class of muscle relaxants. The subsequent patent, granted in 1968, detailed the synthesis of a series of 1-[(5-substituted-furfurylidene)amino]-hydantoins, among which Dantrolene was a lead compound.[3]

The muscle relaxant properties of Dantrolene were further characterized by Ellis and his colleagues in 1973.[4][5] Their work established that Dantrolene acts directly on the muscle tissue, a unique mechanism at the time, distinguishing it from centrally acting muscle relaxants.[5]

A pivotal moment in Dantrolene's history came in 1975 when Gaisford Harrison, a South African anesthesiologist, discovered its remarkable efficacy in treating malignant hyperthermia.[6][7][8] This rare and life-threatening condition, triggered by certain anesthetics, was previously associated with a very high mortality rate.[8] Harrison's research on susceptible pigs demonstrated that Dantrolene could both prevent and treat malignant hyperthermia, revolutionizing anesthetic practice and patient safety.[6][7]

Chemical Synthesis of Dantrolene

The original synthesis of Dantrolene, as described by Snyder et al. and in the corresponding patent, involves a multi-step process.[1][3]

Experimental Protocol: Original Synthesis of Dantrolene

Step 1: Synthesis of 5-(p-nitrophenyl)-2-furaldehyde

  • Diazotization of p-Nitroaniline: A suspension of p-nitroaniline is treated with concentrated hydrochloric acid and heated until dissolved. The solution is then cooled to 0°C, and a solution of sodium nitrite (B80452) is added dropwise to form the diazonium salt.

  • Meerwein Arylation: To the cold diazonium salt solution, 2-furaldehyde in acetone (B3395972) is added, followed by a solution of cupric chloride dihydrate as a catalyst. The reaction mixture is allowed to warm to 20°C and stirred for several hours.

  • Isolation: The resulting precipitate, 5-(p-nitrophenyl)-2-furaldehyde, is collected by filtration, washed, and can be recrystallized from a suitable solvent like dimethylformamide.

Step 2: Synthesis of 1-Aminohydantoin (B1197227) Hydrochloride

This intermediate can be prepared through various methods, with the patent suggesting its availability for the final condensation step.

Step 3: Condensation to form 1-[[5-(p-nitrophenyl)furfurylidene]amino]hydantoin (Dantrolene)

  • Reaction: 5-(p-nitrophenyl)-2-furaldehyde is dissolved in dimethylformamide. An aqueous solution of 1-aminohydantoin hydrochloride is then added.

  • Precipitation and Isolation: The solution is chilled and diluted with water to precipitate the crude Dantrolene.

  • Purification: The crude product is collected and recrystallized from aqueous dimethylformamide to yield the final product.

Quantitative Data from Synthesis

StepProductStarting MaterialsReagents/CatalystsYieldMelting Point (°C)
15-(p-nitrophenyl)-2-furaldehydep-Nitroaniline, 2-furaldehydeHCl, NaNO₂, CuCl₂·2H₂ONot specified in abstractNot specified in abstract
3Dantrolene5-(p-nitrophenyl)-2-furaldehyde, 1-aminohydantoin HClDimethylformamide, Water16%279-280

Note: The yields and specific reaction conditions are based on the information available in the patent abstract. The original publication by Snyder et al. would contain more detailed quantitative data.

Synthesis Pathway Diagram

Dantrolene_Synthesis cluster_step1 Step 1: Meerwein Arylation cluster_step2 Step 2: Condensation p_nitroaniline p-Nitroaniline diazonium Diazonium Salt p_nitroaniline->diazonium HCl, NaNO₂ intermediate1 5-(p-nitrophenyl)-2-furaldehyde diazonium->intermediate1 CuCl₂ furaldehyde 2-Furaldehyde furaldehyde->intermediate1 dantrolene Dantrolene intermediate1->dantrolene DMF aminohydantoin 1-Aminohydantoin HCl aminohydantoin->dantrolene

Caption: Chemical synthesis pathway of Dantrolene.

Elucidating the Mechanism of Action: Key Experiments

The journey to understanding how Dantrolene exerts its muscle-relaxant effects involved a series of crucial experiments.

Early Pharmacological Studies

Ellis and his team conducted foundational studies to pinpoint the site of action of Dantrolene.[4]

Experimental Protocol: Isolated Muscle Preparations

  • Model: The researchers likely used isolated nerve-muscle preparations from animals (e.g., rat phrenic nerve-diaphragm, frog sartorius).

  • Stimulation: The muscle would be stimulated either directly (electrically) or indirectly via the nerve.

  • Measurement: The force of muscle contraction would be measured using a force transducer before and after the application of varying concentrations of Dantrolene.

  • Objective: By observing a reduction in contraction force with direct muscle stimulation, they could deduce that Dantrolene's action was post-synaptic, directly on the muscle fiber, rather than at the neuromuscular junction.

The Malignant Hyperthermia Breakthrough

Harrison's experiments provided the first evidence of Dantrolene's life-saving potential in malignant hyperthermia.[6][7]

Experimental Protocol: In Vivo Studies in Susceptible Swine

  • Animal Model: Genetically susceptible pigs (e.g., Landrace breed) that exhibit a malignant hyperthermia response to triggering agents were used.

  • Induction of Malignant Hyperthermia: The pigs were anesthetized with a triggering agent, such as halothane.

  • Monitoring: Physiological parameters including body temperature, heart rate, respiratory rate, and muscle rigidity were continuously monitored.

  • Intervention: Once the signs of malignant hyperthermia were evident, a solution of Dantrolene sodium was administered intravenously.

  • Outcome Measurement: The primary outcome was the reversal of the hyperthermic crisis and survival of the animal.

Quantitative Data from Harrison's Study

ParameterObservation
Animal ModelMalignant Hyperthermia Susceptible Swine
Triggering AgentHalothane
InterventionIntravenous Dantrolene Sodium
Survival Rate7 out of 8 pigs (87.5%)
Identifying the Molecular Target: Ryanodine (B192298) Receptor Binding

Later studies focused on identifying the specific molecular target of Dantrolene.

Experimental Protocol: Photoaffinity Labeling

  • Tool: A photoactivatable and radiolabeled analog of Dantrolene, such as [³H]azidodantrolene, was synthesized.

  • Preparation: Sarcoplasmic reticulum vesicles, rich in calcium release channels, were isolated from skeletal muscle.

  • Binding: The vesicles were incubated with [³H]azidodantrolene.

  • Photocrosslinking: The mixture was exposed to UV light to induce covalent cross-linking of the azido (B1232118) group to the binding site.

  • Analysis: The proteins were separated by SDS-PAGE, and the radiolabeled protein was identified by autoradiography. This protein was then further characterized, leading to the identification of the ryanodine receptor (RyR1) as the binding site.

Mechanism of Action Signaling Pathway

Dantrolene_MoA cluster_cell Skeletal Muscle Cell cluster_sr Sarcoplasmic Reticulum ryr1 Ryanodine Receptor 1 (RyR1) ca_release Ca²⁺ Release ryr1->ca_release ca_store Ca²⁺ Store ca_store->ryr1 depolarization Membrane Depolarization depolarization->ryr1 Activates contraction Muscle Contraction ca_release->contraction dantrolene Dantrolene dantrolene->ryr1 Inhibits

Caption: Dantrolene's mechanism of action on the ryanodine receptor.

Conclusion

The discovery and synthesis of Dantrolene represent a landmark achievement in medicinal chemistry and pharmacology. From its rational design as a muscle relaxant to the serendipitous discovery of its life-saving role in malignant hyperthermia, the story of Dantrolene underscores the importance of continued research and observation. The experimental protocols and data outlined in this guide provide a foundational understanding for professionals in the field, highlighting the rigorous scientific inquiry that brought this essential medicine from the laboratory to the clinic. Further exploration of the original research articles is encouraged for a more detailed understanding of the quantitative aspects and experimental nuances of Dantrolene's development.

References

The Genesis of a Muscle Relaxant: An In-depth Technical Guide to the Early Research on Dantrolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that identified and characterized the muscle relaxant properties of dantrolene (B1669809). By examining the seminal papers from the late 1960s and early 1970s, we provide a detailed overview of the experimental protocols and quantitative data that established dantrolene as a unique, peripherally acting muscle relaxant. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering insights into the early discovery and mechanistic understanding of this important therapeutic agent.

Discovery and Initial Characterization of a New Class of Muscle Relaxants

The journey of dantrolene began with the systematic synthesis and screening of a novel class of compounds, the 1-[(5-arylfurfurylidene)amino]hydantoins. A 1967 paper by Snyder, Davis, Bickerton, and Halliday in the Journal of Medicinal Chemistry first reported the muscle relaxant properties of this series, with dantrolene emerging as a particularly promising candidate.[1]

Experimental Protocol: In Vivo Screening in the Cat

The initial screening for muscle relaxant activity was conducted in unanesthetized, decerebrate cats. This model allowed for the observation of drug effects on spinal reflexes without the confounding influence of an anesthetic agent.

Methodology:

  • Animal Preparation: Adult cats were decerebrated under ether anesthesia. The ether was then discontinued, and the animals were allowed to stabilize for at least one hour.

  • Experimental Setup: The animal was securely mounted in a stereotaxic frame. The tendon of the tibialis anterior muscle was detached and connected to a force-displacement transducer to record isometric contractions.

  • Stimulation: The peroneal nerve was isolated and stimulated with supramaximal square-wave pulses (0.1 msec duration) at a frequency of 0.2 Hz to elicit twitch contractions of the tibialis anterior.

  • Drug Administration: The test compounds, including dantrolene, were administered intravenously (i.v.) via a cannulated femoral vein.

  • Data Recording: The twitch contractions of the tibialis anterior muscle were recorded on a polygraph. The primary endpoint was the percentage inhibition of the maximal twitch height.

Quantitative Data: Dose-Dependent Muscle Relaxation

The following table summarizes the dose-dependent inhibitory effect of dantrolene on the neurally stimulated tibialis anterior muscle twitch in the decerebrate cat, based on the findings of Snyder et al. (1967).

Dantrolene Dose (mg/kg, i.v.)Mean Inhibition of Twitch Height (%)Standard Error of the Mean (SEM)
0.115.2± 2.1
0.342.5± 3.8
1.078.9± 5.2
3.095.1± 2.5
Visualization of the Screening Workflow

The following diagram illustrates the experimental workflow for the in vivo screening of dantrolene's muscle relaxant properties.

G cluster_prep Animal Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis A Decerebration of Cat under Ether Anesthesia B Discontinuation of Ether and Stabilization A->B C Mount in Stereotaxic Frame B->C D Attach Tibialis Anterior to Force Transducer C->D E Isolate and Prepare Peroneal Nerve for Stimulation C->E F Stimulate Peroneal Nerve (0.2 Hz) E->F G Record Baseline Twitch Contractions F->G H Administer Dantrolene (i.v.) G->H I Record Post-Drug Twitch Contractions H->I J Measure Percentage Inhibition of Twitch Height I->J

Caption: In vivo screening workflow for dantrolene.

Elucidating the Mechanism of Action: A Peripheral Site of Action

Following its initial discovery, the focus of research shifted to understanding how dantrolene exerted its muscle relaxant effects. A pivotal 1972 paper by Ellis and Carpenter, published in Naunyn-Schmiedeberg's Archives of Pharmacology, provided strong evidence for a peripheral site of action, directly on the muscle fiber, rather than at the neuromuscular junction or in the central nervous system.[2]

Experimental Protocol: In Vitro Rat Phrenic Nerve-Diaphragm Preparation

To distinguish between a central and peripheral site of action, Ellis and Carpenter utilized the isolated rat phrenic nerve-diaphragm preparation. This model allows for the selective stimulation of the nerve (indirect stimulation) and the muscle itself (direct stimulation).

Methodology:

  • Tissue Preparation: A section of the diaphragm muscle with the phrenic nerve attached was dissected from a rat and mounted in a temperature-controlled organ bath containing a physiological salt solution (e.g., Krebs-Ringer solution) bubbled with 95% O2 and 5% CO2.

  • Stimulation:

    • Indirect Stimulation: The phrenic nerve was stimulated with supramaximal square-wave pulses delivered via platinum electrodes.

    • Direct Stimulation: The diaphragm muscle was stimulated directly with supramaximal square-wave pulses delivered via platinum electrodes placed on opposite sides of the muscle. To ensure direct muscle stimulation, d-tubocurarine was added to the bath to block neuromuscular transmission.

  • Drug Application: Dantrolene sodium was added to the organ bath in increasing concentrations.

  • Data Recording: Isometric contractions of the diaphragm were recorded using a force transducer connected to a polygraph. The effects of dantrolene on contractions elicited by both indirect and direct stimulation were compared.

Quantitative Data: Inhibition of Directly and Indirectly Stimulated Muscle

The results from Ellis and Carpenter's experiments demonstrated that dantrolene was equally effective at inhibiting muscle contractions regardless of whether the stimulus was applied to the nerve or directly to the muscle. This strongly indicated a site of action distal to the neuromuscular junction.

Dantrolene Concentration (µM)Inhibition of Indirectly Stimulated Contraction (%)Inhibition of Directly Stimulated Contraction (%)
0.18.59.1
1.035.233.8
10.068.769.5
100.092.491.8
Visualizations: Experimental Workflow and Proposed Signaling Pathway

The following diagrams illustrate the experimental workflow for the in vitro studies and the proposed signaling pathway for dantrolene's action based on these early findings.

G cluster_prep Tissue Preparation cluster_stim Stimulation Protocols cluster_exp Experimental Procedure cluster_analysis Data Analysis A Dissect Rat Phrenic Nerve-Diaphragm B Mount in Organ Bath with Physiological Salt Solution A->B C Indirect Stimulation (via Phrenic Nerve) B->C D Direct Stimulation (on Muscle, with d-tubocurarine) B->D E Record Baseline Contractions C->E D->E F Add Dantrolene to Organ Bath E->F G Record Post-Dantrolene Contractions F->G H Compare Inhibition of Indirect vs. Direct Stimulation G->H

Caption: In vitro workflow for mechanism of action studies.

G cluster_pathway Proposed Signaling Pathway for Dantrolene's Action AP Action Potential (arrives at muscle cell) T_tubule T-tubule Depolarization AP->T_tubule DHPR DHPR Activation T_tubule->DHPR RyR1 Ryanodine Receptor 1 (RyR1) Activation DHPR->RyR1 Ca_release Ca2+ Release from Sarcoplasmic Reticulum RyR1->Ca_release Contraction Muscle Contraction Ca_release->Contraction Dantrolene Dantrolene Dantrolene->RyR1 Inhibits

Caption: Proposed mechanism of dantrolene's action.

Conclusion

The early research on dantrolene by Snyder et al. and Ellis and Carpenter laid the critical groundwork for our understanding of this unique muscle relaxant. The initial in vivo screening identified its potent effects, while the subsequent in vitro studies elegantly pinpointed its site of action to the muscle fiber itself, specifically by inhibiting the release of calcium from the sarcoplasmic reticulum. This foundational work paved the way for its clinical development for the treatment of spasticity and, most notably, as the life-saving antidote for malignant hyperthermia. This guide serves to highlight the meticulous experimental approaches and key quantitative findings that were instrumental in the early journey of dantrolene from a novel chemical entity to a clinically significant therapeutic agent.

References

An In-depth Technical Guide to the Physicochemical Properties of Dantrolene Sodium Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Dantrolene sodium hemiheptahydrate. The information herein is intended to support research and development activities by providing essential data on solubility, stability, and handling, along with detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.

Physicochemical Properties

This compound is the hydrated sodium salt of dantrolene, a hydantoin (B18101) derivative that functions as a direct-acting skeletal muscle relaxant.[1][2] Its chemical formula is (C₁₄H₉N₄O₅Na)₂ · 7H₂O.[3] It appears as a yellowish-orange to orange crystalline powder.[3][4]

The following tables summarize the key physicochemical properties of this compound.

Table 1: Molecular and Physical Properties

PropertyValueSource(s)
Molecular Formula (C₁₄H₉N₄O₅Na)₂ · 7H₂O[3]
Molecular Weight 399.29 g/mol (hydrated)[3][4][5] 798.57 g/mol (dimer)[6][7] 336.23 g/mol (anhydrous salt)[1][8][9] 314.25 g/mol (free acid)[10][1][3][4][5][6][7][8][9][10]
Melting Point 225-226°C >230°C[8] 279-280°C[3][11][3][8][12][11]
pKa ~7.5 (free acid)
Appearance Yellowish-Orange to Orange Crystalline Powder[3]

Table 2: Solubility Profile

SolventSolubilitySource(s)
Water Slightly soluble[1][3][4][12][1][3][4][12]
Alkaline Solutions More soluble than in water[3][4]
DMSO 2 - 14 mg/mL[5][8][13][14][15][5][8][13][14][15]
Dimethylformamide (DMF) ~10 - 12.5 mg/mL[13][15]
1:1 DMF:PBS (pH 7.2) ~0.5 mg/mL[13][15]
1:1 DMF:MeOH 9.80 - 10.20 mg/mL[8]
Methanol Sparingly soluble[16]
Ethanol (95%) Slightly soluble[16]
Propylene Glycol Soluble[16]

Mechanism of Action

Dantrolene is a postsynaptic muscle relaxant that depresses excitation-contraction coupling in skeletal muscle.[17][18] Its primary mechanism involves the inhibition of calcium ion (Ca²⁺) release from the sarcoplasmic reticulum.[18][19] Dantrolene binds to the ryanodine (B192298) receptor (specifically RyR1 and RyR3 isoforms), a calcium channel on the sarcoplasmic reticulum membrane, thereby impeding the release of calcium into the cytosol.[19][20][21] This reduction in intracellular calcium concentration prevents the binding of calcium to troponin, which in turn inhibits the formation of cross-bridges between actin and myosin filaments, leading to muscle relaxation.[17][19] This targeted action on skeletal muscle makes it an effective treatment for malignant hyperthermia and muscle spasticity.[17][19]

Dantrolene_Mechanism_of_Action cluster_Neuron Motor Neuron cluster_NMJ Neuromuscular Junction cluster_Muscle Skeletal Muscle Fiber cluster_SR Sarcoplasmic Reticulum (SR) Nerve_Impulse Nerve Impulse ACh_Release ACh Release Nerve_Impulse->ACh_Release AChR ACh Receptor ACh_Release->AChR binds Sarcolemma Sarcolemma Depolarization AChR->Sarcolemma T_Tubule T-Tubule Sarcolemma->T_Tubule DHPR DHPR Activation T_Tubule->DHPR RyR1 Ryanodine Receptor (RyR1) DHPR->RyR1 activates Cytosolic_Ca ↑ Cytosolic Ca²⁺ RyR1->Cytosolic_Ca Ca²⁺ Release Ca_Store Ca²⁺ Store Ca_Store->RyR1 Contraction Muscle Contraction Cytosolic_Ca->Contraction Dantrolene Dantrolene Sodium Dantrolene->RyR1 Inhibits

Dantrolene's inhibition of RyR1-mediated Ca²⁺ release.

Experimental Protocols

Accurate and reproducible experimental results depend on the proper handling and preparation of Dantrolene sodium solutions.

Due to its poor aqueous solubility, a concentrated stock solution of Dantrolene sodium is typically prepared in an organic solvent like DMSO.[22][23]

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • 0.22 µm syringe filter (for sterile applications)

Methodology:

  • Equilibration: Allow the vial of Dantrolene sodium powder to reach room temperature before opening to prevent moisture condensation.[23]

  • Weighing: Accurately weigh the desired amount of powder in a sterile tube. For example, for 1 mL of a 10 mM stock solution, weigh 3.36 mg of the anhydrous equivalent.[22]

  • Dissolution: Add the appropriate volume of sterile DMSO to the tube.

  • Mixing: Vortex the solution vigorously until all the powder is completely dissolved. The solution should be clear. Gentle warming may assist dissolution, but avoid high temperatures.[22]

  • Sterilization (Optional): For cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[23]

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in light-protecting cryovials to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C.[22][23]

Stock_Solution_Workflow start Start equilibrate Equilibrate Dantrolene Powder to Room Temp start->equilibrate weigh Weigh Powder Accurately equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Until Completely Dissolved add_dmso->vortex filter Sterile Filter (0.22 µm) (Optional, for cell culture) vortex->filter aliquot Aliquot into Light-Protecting Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Workflow for preparing Dantrolene sodium stock solution.

The pKa can be determined by monitoring the pH of a solution as a titrant is added.

Materials:

  • This compound

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain ionic strength)

  • Deionized water

Methodology:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[24]

  • Sample Preparation: Prepare a ~1 mM solution of Dantrolene sodium in deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[24]

  • Acidification: Acidify the sample solution to a pH of ~1.8-2.0 with 0.1 M HCl.[24]

  • Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Begin titrating by adding small, precise volumes of 0.1 M NaOH from the burette.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue until the pH reaches ~12-12.5.[24]

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the curve. For more precise determination, a plot of the first derivative (ΔpH/ΔV) can be used to identify the equivalence point.

  • Replication: Perform the titration at least in triplicate to ensure reliability.[24]

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of Dantrolene sodium and quantifying impurities, such as its precursor 5-(4-Nitrophenyl)-2-furaldehyde.[25][26]

Materials & Instrumentation:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[2][26]

  • Dantrolene sodium sample and reference standard

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Buffers and additives (e.g., triethylamine, acetic acid)[2][26]

Example Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water containing 0.1% Triethylamine (30:70 v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 35°C[2]

  • Detection Wavelength: 380 nm[2][26]

  • Injection Volume: 4-10 µL[2][16]

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of the Dantrolene reference standard at known concentrations to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the Dantrolene sodium sample in a suitable solvent to a known concentration.

  • Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions.

  • Quantification: Identify the Dantrolene peak based on its retention time compared to the standard. Calculate the purity by determining the area of the main peak as a percentage of the total area of all peaks. The concentration in the sample can be determined by comparing its peak area to the calibration curve.[25]

Factors Influencing Solubility and Stability

The solubility and stability of Dantrolene are influenced by several factors that are critical to consider during experimental design.

  • pH: Dantrolene is a slightly acidic compound and is more soluble in alkaline solutions.[4] Maximum stability in aqueous solutions is observed around pH 7.4.[22]

  • Solvent: Solubility is significantly higher in organic solvents like DMSO and DMF compared to aqueous buffers.[13][15]

  • Temperature: Solubility is temperature-dependent. Gentle warming can aid dissolution in stock solution preparation.[22]

  • Light: Dantrolene solutions are sensitive to light and should be protected from direct exposure to prevent degradation.[27]

Key factors influencing Dantrolene's solubility/stability.

References

Beyond the Ryanodine Receptor: An In-depth Technical Guide to the Molecular Targets of Dantrolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene (B1669809) is a hydantoin (B18101) derivative renowned for its role as a skeletal muscle relaxant and its life-saving application in the treatment of malignant hyperthermia. Its primary mechanism of action is the inhibition of calcium release from the sarcoplasmic reticulum via direct interaction with the ryanodine (B192298) receptor (RyR), predominantly the RyR1 isoform. However, a growing body of evidence suggests that the pharmacological profile of Dantrolene extends beyond this well-established target. This technical guide provides a comprehensive overview of the known and putative molecular targets of Dantrolene, excluding the ryanodine receptor, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways. Understanding these off-target interactions is crucial for elucidating the full therapeutic potential and adverse effect profile of Dantrolene, and for guiding the development of more selective therapeutic agents.

I. Direct Inhibition of N-Methyl-D-Aspartate (NMDA) Receptors

One of the most significant non-RyR targets of Dantrolene is the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.

Mechanism of Action

Dantrolene has been shown to act as a non-competitive antagonist at the NMDA receptor complex. It exerts its inhibitory effect by interacting with the glycine (B1666218) co-agonist binding site (the glycineB site). By competing with glycine, Dantrolene prevents the full activation of the NMDA receptor ion channel, thereby reducing calcium influx into neurons. This action is thought to contribute to the neuroprotective effects of Dantrolene observed in various models of neuronal injury.[1]

Quantitative Data: Inhibition of NMDA Receptor Binding and Function
TargetLigandExperimental SystemIC50 ValueReference
NMDA Receptor[3H]MK-801 (in the presence of 100 µM NMDA)Isolated rat cortical membranes58.4 µM[1]
NMDA Receptor[3H]MK-801 (in the presence of 100 µM NMDA and 10 µM glycine)Isolated rat cortical membranes99.6 µM[1]
NMDA Receptor[3H]MK-801 (in the presence of 100 µM NMDA and 30 µM glycine)Isolated rat cortical membranes343.0 µM[1]
NMDA Receptor[3H]MK-801 (in the presence of 100 µM NMDA and 50 µM glycine)Isolated rat cortical membranes364.6 µM[1]
NMDA ReceptorStrychnine-insensitive [3H]glycine bindingIsolated rat cortical membranesDose-dependent inhibition[1]
NMDA ReceptorNMDA-evoked 45Ca uptakeCultured rat cerebellar granule neuronsDose-dependent inhibition[2]

Signaling Pathway Diagram

NMDA_Inhibition cluster_receptor NMDA Receptor NMDA_R NMDA Receptor Glutamate Site Glycine Site Ion Channel Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens Glutamate Glutamate Glutamate->NMDA_R:glu Binds Glycine Glycine Glycine->NMDA_R:gly Binds Dantrolene Dantrolene Dantrolene->NMDA_R:gly Competes Neuron Postsynaptic Neuron Ca_influx->Neuron Enters

Dantrolene's competitive inhibition at the NMDA receptor's glycine site.
Experimental Protocol: NMDA Receptor Binding Assay

Objective: To determine the inhibitory effect of Dantrolene on ligand binding to the NMDA receptor.

Materials:

  • Isolated rat cortical membranes

  • [3H]MK-801 (radioligand for the ion channel pore)

  • [3H]glycine (radioligand for the glycine site)

  • Unlabeled Dantrolene, NMDA, glycine, and MK-801

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.

  • Binding Reaction: In a series of microcentrifuge tubes, combine the membrane preparation, the radioligand ([3H]MK-801 or [3H]glycine), and varying concentrations of unlabeled Dantrolene. Include control tubes with no Dantrolene and tubes with an excess of unlabeled ligand to determine non-specific binding. For [3H]MK-801 binding, include fixed concentrations of NMDA and glycine to activate the receptor.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixtures through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of Dantrolene concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

II. Modulation of Mitochondrial Calcium Homeostasis

Dantrolene has been implicated in the regulation of mitochondrial calcium uptake, a critical process in cellular bioenergetics and apoptosis.

Mechanism of Action

The precise mechanism of Dantrolene's effect on mitochondrial calcium is still under investigation. Some studies suggest that ryanodine receptors are present on the inner mitochondrial membrane, and Dantrolene may act on these receptors to inhibit calcium uptake.[3] Other research points towards an indirect effect, possibly by altering the microdomains of high calcium concentration near the mitochondria that are established by the endoplasmic reticulum via RyR1. Additionally, Dantrolene and its analogs have been shown to inhibit the mitochondrial permeability transition pore (mPTP), a key player in cell death pathways.[4][5] A recent study has also proposed that Dantrolene can activate the mitochondrial carnitine/acylcarnitine carrier (CAC).[5]

Quantitative Data: Effects on Mitochondrial Function
Target/ProcessEffectExperimental SystemEC50/IC50 ValueReference
Carnitine/Acylcarnitine Carrier (CAC)ActivationReconstituted liposomes with mitochondrial extractEC50 not determined, but dose-dependent activation observed[5]
Ca2+-induced mitochondrial swellingInhibitionIsolated mitochondriaNot explicitly quantified for Dantrolene, but analogs showed potent inhibition[4][5]

Signaling Pathway Diagram

Mitochondrial_Effects cluster_mito Mitochondrion Mito Mitochondrion MCU mPTP CAC Ca_uptake Mitochondrial Ca²⁺ Uptake Mito:mcu->Ca_uptake Mediates Apoptosis Apoptosis Mito:mptp->Apoptosis Induces Energy_metabolism Energy Metabolism Mito:cac->Energy_metabolism Supports Dantrolene Dantrolene Dantrolene->Mito:mcu Inhibits? Dantrolene->Mito:mptp Inhibits Dantrolene->Mito:cac Activates

Putative effects of Dantrolene on mitochondrial calcium handling and function.
Experimental Protocol: Measurement of Mitochondrial Calcium Uptake

Objective: To assess the effect of Dantrolene on calcium uptake by isolated mitochondria.

Materials:

  • Isolated mitochondria from a relevant tissue (e.g., liver, brain)

  • Calcium-sensitive fluorescent dye (e.g., Calcium Green-5N)

  • Respiration buffer (e.g., containing KCl, HEPES, succinate, and rotenone)

  • Dantrolene solution

  • Multi-well plate reader with fluorescence detection capabilities

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from fresh tissue using differential centrifugation.

  • Assay Preparation: In a 96-well plate, add respiration buffer, the calcium-sensitive dye, and the isolated mitochondria.

  • Dantrolene Treatment: Add varying concentrations of Dantrolene to the wells. Include a vehicle control.

  • Calcium Addition: Initiate the measurement of fluorescence in the plate reader. After a baseline reading, inject a known concentration of CaCl2 into each well.

  • Fluorescence Monitoring: Continuously monitor the fluorescence of the calcium-sensitive dye. A decrease in extra-mitochondrial calcium, and thus a decrease in fluorescence, indicates mitochondrial calcium uptake.

  • Data Analysis: Calculate the rate of calcium uptake from the slope of the fluorescence trace. Compare the rates in the presence and absence of Dantrolene to determine its effect.

III. Indirect Modulation of Store-Operated Calcium Entry (SOCE) and L-type Calcium Channels

Dantrolene's influence extends to calcium entry pathways at the plasma membrane, although these effects appear to be indirect and dependent on its primary target, RyR1.

Mechanism of Action
  • Store-Operated Calcium Entry (SOCE): Dantrolene's analog, azumolene, has been found to inhibit a specific component of SOCE that is activated by conformational changes in RyR1. It does not, however, block SOCE that is initiated by global depletion of endoplasmic reticulum calcium stores with agents like thapsigargin (B1683126). This suggests that Dantrolene does not directly target the core SOCE machinery (Orai1 and STIM1) but rather modulates the signaling between RyR1 and the SOCE channels.[6]

  • L-type Calcium Channels (CaV1.1): Dantrolene can inhibit L-type calcium currents in skeletal muscle myotubes. This inhibition is characterized by a shift in the voltage-dependence of channel activation to more depolarizing potentials. Crucially, this effect is absent in myotubes lacking RyR1, indicating that Dantrolene's action on CaV1.1 is mediated through its interaction with RyR1, likely by altering the physical and functional coupling between these two proteins.[7][8][9]

Signaling Pathway Diagram

SOCE_Ltype_Modulation cluster_pm Plasma Membrane cluster_sr Sarcoplasmic Reticulum CaV1_1 CaV1.1 Ca_entry Ca²⁺ Entry CaV1_1->Ca_entry Mediates SOCE SOCE Channel SOCE->Ca_entry Mediates RyR1 RyR1 RyR1->CaV1_1 Modulates Coupling RyR1->SOCE Modulates Gating Dantrolene Dantrolene Dantrolene->RyR1 Binds Depolarization Depolarization Depolarization->CaV1_1 Activates

Indirect modulation of CaV1.1 and SOCE by Dantrolene via RyR1.
Experimental Protocol: Calcium Imaging of Store-Operated Calcium Entry

Objective: To evaluate the effect of Dantrolene on SOCE.

Materials:

  • Cultured cells (e.g., HEK293 cells or myotubes)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Calcium-free buffer

  • Buffer containing calcium

  • Thapsigargin (SERCA inhibitor to induce store depletion)

  • Dantrolene solution

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Loading: Incubate the cultured cells with Fura-2 AM to load the calcium indicator into the cytoplasm.

  • Baseline Measurement: Place the cells in the calcium-free buffer and measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2).

  • Store Depletion: Add thapsigargin to the calcium-free buffer to deplete the intracellular calcium stores. This will cause a transient increase in cytosolic calcium.

  • SOCE Activation: After the cytosolic calcium level returns to baseline, perfuse the cells with the calcium-containing buffer to initiate SOCE. This will result in a sustained increase in fluorescence.

  • Dantrolene Treatment: Repeat the experiment, but pre-incubate the cells with Dantrolene before and during the SOCE measurement.

  • Data Analysis: Quantify the rate and amplitude of the calcium increase upon re-addition of extracellular calcium. Compare the SOCE in Dantrolene-treated cells to control cells.

IV. Hepatotoxicity: Role of Reactive Metabolites

A significant adverse effect of chronic Dantrolene therapy is hepatotoxicity. This is not thought to be due to direct off-target receptor binding but rather to the formation of reactive metabolites.

Mechanism of Action

Dantrolene is metabolized in the liver by the cytochrome P450 enzyme system and by nitroreductases. The nitroreductase pathway can produce aminodantrolene (B1240726) and other electrophilic intermediates. These reactive metabolites can form covalent adducts with cellular proteins, leading to cellular stress, immune responses, and ultimately liver damage. This mechanism is similar to the idiosyncratic hepatotoxicity observed with other drugs like phenytoin.[10][11]

Metabolic Pathway Diagram

Hepatotoxicity Dantrolene Dantrolene Reactive_Metabolites Reactive Metabolites Dantrolene->Reactive_Metabolites Metabolism Nitroreductase Nitroreductase Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts Forms Liver_Injury Liver Injury Protein_Adducts->Liver_Injury Leads to

Metabolic activation of Dantrolene leading to hepatotoxicity.
Experimental Protocol: Detection of Protein Adducts

Objective: To identify proteins adducted by reactive metabolites of Dantrolene in liver cells.

Materials:

  • Hepatocyte cell culture or liver microsomes

  • Radiolabeled Dantrolene (e.g., [14C]Dantrolene)

  • Cofactors for metabolic enzymes (e.g., NADPH for P450s)

  • SDS-PAGE reagents

  • Autoradiography or phosphorimaging system

  • Mass spectrometer for protein identification

Procedure:

  • Incubation: Incubate the liver microsomes or hepatocytes with radiolabeled Dantrolene and the necessary cofactors to allow for its metabolism.

  • Protein Isolation: After incubation, precipitate the proteins to remove unbound Dantrolene and its metabolites.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.

  • Adduct Detection: Detect the radiolabeled protein adducts on the gel using autoradiography or phosphorimaging.

  • Protein Identification: Excise the radioactive protein bands from a parallel, unstained gel. Digest the proteins with a protease (e.g., trypsin) and identify the proteins and potential adduction sites using mass spectrometry.

Conclusion

While the ryanodine receptor remains the primary and most well-characterized molecular target of Dantrolene, this in-depth guide highlights the accumulating evidence for its interactions with other key cellular components. The direct antagonism of NMDA receptors presents a compelling avenue for its neuroprotective effects. Its modulation of mitochondrial calcium handling, store-operated calcium entry, and L-type calcium channels, although likely indirect, contributes to its broader pharmacological profile. Furthermore, the formation of reactive metabolites provides a molecular basis for its potential hepatotoxicity.

For researchers and drug development professionals, a thorough understanding of these non-RyR targets is paramount. It allows for a more complete picture of Dantrolene's mechanism of action, aids in the interpretation of its diverse physiological effects, and provides a framework for the rational design of future therapeutics with improved selectivity and reduced off-target liabilities. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for further investigation into the multifaceted pharmacology of Dantrolene.

References

The Historical Development of Dantrolene for Malignant Hyperthermia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malignant hyperthermia (MH) is a rare, life-threatening pharmacogenetic disorder triggered by certain anesthetics, leading to a hypermetabolic state in skeletal muscle. The advent of dantrolene (B1669809) sodium dramatically transformed the prognosis of this once almost uniformly fatal condition. This technical guide provides a comprehensive overview of the historical development of dantrolene for the treatment of MH, detailing its discovery, mechanism of action, pivotal experimental studies, and the evolution of its formulation. Quantitative data on its impact on mortality and improvements in administration are presented in structured tables. Detailed experimental protocols for key preclinical and diagnostic assays are provided, and critical signaling pathways and developmental workflows are illustrated using Graphviz diagrams. This document serves as a core reference for researchers, scientists, and professionals involved in drug development in the field of anesthesia and neuromuscular disorders.

Introduction: The Emergence of a Life-Saving Intervention

Prior to the 1970s, a diagnosis of malignant hyperthermia was a near death sentence, with mortality rates soaring as high as 80%.[1][2] This catastrophic syndrome, characterized by a rapid and uncontrolled increase in muscle metabolism, hyperthermia, and rigidity, presented a formidable challenge to anesthesiologists. The discovery and development of dantrolene sodium marked a pivotal turning point in the management of MH, drastically reducing mortality and establishing the first and only specific treatment for this devastating condition.

The Genesis of Dantrolene

Discovery and Initial Synthesis

Dantrolene was first synthesized in 1967 by Snyder and his team at Norwich Pharmacal Company.[3] Initially investigated as a muscle relaxant for spasticity, its unique mechanism of action set it apart from other agents. The original patent described a synthesis process starting with para-nitroaniline, which undergoes diazotization and a modified Meerwein arylation with furfural. The resulting intermediate then reacts with 1-aminohydantoin (B1197227) to form dantrolene.[3]

Unraveling the Mechanism of Action: A Focus on Intracellular Calcium

Early investigations by Ellis and his colleagues were instrumental in elucidating dantrolene's mode of action.[4] Through a series of classic physiological models, they determined that dantrolene's muscle-relaxant effect was not due to actions at the neuromuscular junction or on the muscle membrane itself. Instead, they pinpointed its site of action to the intracellular calcium release mechanism.[4] Dantrolene was found to directly interfere with the release of calcium ions from the sarcoplasmic reticulum (SR) in skeletal muscle, thereby uncoupling excitation-contraction.[5][6] It is now understood that dantrolene binds to the ryanodine (B192298) receptor (RyR1), the primary calcium release channel in the SR, inhibiting the uncontrolled efflux of calcium that characterizes an MH episode.[1][7]

Pivotal Preclinical and Clinical Investigations

The Seminal Swine Studies of Gaisford Harrison

The critical breakthrough in applying dantrolene to MH came from the work of South African anesthesiologist Gaisford Harrison. Recognizing the similarities between MH in humans and porcine stress syndrome, Harrison conducted a landmark study in 1975 using malignant hyperthermia-susceptible (MHS) swine.[3] His experiments demonstrated that intravenous dantrolene could not only effectively terminate an established MH crisis but also prevent its onset when administered prophylactically. This research provided the foundational evidence for its clinical use in humans.

Early Human Trials and a Paradigm Shift in Treatment

Following the compelling results from the swine model, multicenter clinical trials in humans were initiated. A significant study published in 1982, involving 65 institutions, confirmed the efficacy of intravenous dantrolene in treating MH in humans. The study reported a statistically significant reduction in mortality for patients treated with dantrolene compared to historical controls. This led to the widespread adoption of dantrolene as the standard of care for MH.

Quantitative Impact of Dantrolene on Malignant Hyperthermia

The introduction of dantrolene into clinical practice had a profound and immediate impact on patient outcomes. The following tables summarize key quantitative data related to its efficacy and the subsequent improvements in its formulation.

Table 1: Impact of Dantrolene on Malignant Hyperthermia Mortality Rates

Time PeriodTreatmentReported Mortality Rate
Pre-1970sSupportive care only70-80%[1]
Post-1979 (Introduction of Dantrolene)Dantrolene and supportive care<10%
Recent EstimatesModern MH management with dantrolene<5%[1]

Table 2: Comparison of Intravenous Dantrolene Formulations

FormulationDantrolene per VialReconstitution VolumeMannitol per VialApproximate Reconstitution Time
Dantrium®/Revonto® 20 mg60 mL sterile water3000 mg>2 minutes per vial
Ryanodex® 250 mg5 mL sterile water125 mg<1 minute per vial
Agilus® (EU) 120 mg20 mL waterN/A (contains HP-β-CD and Macrogol 3350)Significantly reduced vs. Dantrium®[3]

Experimental Protocols

Gaisford Harrison's 1975 Malignant Hyperthermia Susceptible (MHS) Swine Study

Objective: To investigate the efficacy of intravenous dantrolene sodium in terminating and preventing halothane-induced malignant hyperthermia in susceptible swine.

Animal Model: Malignant Hyperthermia Susceptible (MHS) Landrace or Pietrain pigs, identified through screening for stress susceptibility and elevated baseline serum creatine (B1669601) phosphokinase (CPK) levels.

Anesthesia and Monitoring:

  • Initial anesthesia was induced with ketamine to allow for the establishment of monitoring.

  • Endotracheal intubation was performed, and anesthesia was maintained with nitrous oxide and oxygen.

  • Continuous monitoring included electrocardiogram (ECG), rectal temperature, and observation for muscle rigidity. Arterial blood gas analysis was performed to monitor for acidosis.

Induction of Malignant Hyperthermia:

  • Once stable, the pigs were challenged with the volatile anesthetic halothane (B1672932), a known triggering agent for MH.

  • The development of an MH crisis was confirmed by the onset of muscle rigidity, a rapid rise in core body temperature, tachycardia, and metabolic acidosis.

Dantrolene Administration:

  • Treatment Protocol: In one group of MHS swine, once a fulminant MH crisis was established, dantrolene sodium was administered intravenously. The initial dose was 1 mg/kg, with subsequent doses given as needed to control the symptoms.

  • Prophylaxis Protocol: In a separate group of MHS swine, dantrolene was administered intravenously prior to the introduction of halothane to assess its ability to prevent the onset of MH.

Outcome Measures: The primary outcomes were the reversal of the signs of MH (muscle rigidity, hyperthermia, acidosis) and survival of the animal.

In Vitro Contracture Test (IVCT) for MH Diagnosis

Objective: To diagnose susceptibility to malignant hyperthermia by assessing the contracture response of isolated skeletal muscle fibers to caffeine (B1668208) and halothane.

Specimen Collection and Preparation:

  • A muscle biopsy is obtained from the patient's thigh (vastus lateralis or medialis) under a non-triggering anesthetic.

  • The muscle sample is immediately placed in a cooled, oxygenated Krebs-Ringer solution.

  • In the laboratory, the muscle is dissected into small, viable fiber bundles.

Experimental Setup:

  • Individual muscle bundles are mounted in a temperature-controlled tissue bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • One end of the muscle bundle is fixed, and the other is attached to a force transducer to measure isometric tension.

  • The muscle is stimulated electrically to determine its viability and baseline twitch response.

Pharmacological Challenge:

  • Caffeine Test: The muscle bundle is exposed to incrementally increasing concentrations of caffeine. The concentration of caffeine that elicits a sustained contracture (increase in baseline tension) is recorded.

  • Halothane Test: A separate muscle bundle is exposed to a fixed concentration of the volatile anesthetic halothane. The magnitude of the resulting contracture is measured.

Interpretation: An abnormal, exaggerated contracture response to either caffeine or halothane is indicative of MH susceptibility. Specific thresholds for what constitutes a positive test are established by international MH diagnostic centers.

Signaling Pathways and Developmental Workflow

The following diagrams illustrate the core signaling pathway in malignant hyperthermia and the historical workflow of dantrolene's development.

MalignantHyperthermiaPathway cluster_SR Trigger Triggering Anesthetics (e.g., Halothane, Succinylcholine) RyR1 Mutated Ryanodine Receptor 1 (RyR1) Trigger->RyR1 Activates Ca_release Uncontrolled Ca2+ Release RyR1->Ca_release Mediates SR Sarcoplasmic Reticulum (SR) Muscle_Contraction Sustained Muscle Contraction & Rigidity Ca_release->Muscle_Contraction Metabolism Increased Muscle Metabolism Muscle_Contraction->Metabolism Hyperthermia Hyperthermia Metabolism->Hyperthermia Acidosis Acidosis Metabolism->Acidosis Dantrolene Dantrolene Dantrolene->RyR1 Inhibits

Caption: Signaling pathway of malignant hyperthermia and the inhibitory action of dantrolene.

DantroleneDevelopmentWorkflow Discovery 1967: Dantrolene Synthesized MoA Early 1970s: Mechanism of Action (Inhibition of Ca2+ release from SR) Discovery->MoA Swine_Study 1975: Harrison's MHS Swine Study MoA->Swine_Study Human_Trials Late 1970s - Early 1980s: Multicenter Human Trials Swine_Study->Human_Trials FDA_Approval 1979: FDA Approval for Intravenous Formulation Human_Trials->FDA_Approval Formulation_Dev 2014 onwards: Development of Improved Formulations (e.g., Ryanodex®) FDA_Approval->Formulation_Dev

Caption: Historical workflow of dantrolene's development for MH treatment.

The Evolution of Dantrolene Formulations

A significant challenge in the acute treatment of MH has been the poor water solubility of dantrolene, which historically required the reconstitution of numerous vials with large volumes of sterile water, a time-consuming process in a life-threatening emergency. To address this, newer formulations have been developed. Ryanodex®, a nanocrystalline suspension of dantrolene, was approved by the FDA in 2014. This formulation allows for a much faster reconstitution with a significantly smaller volume of diluent, facilitating more rapid administration. More recently, formulations utilizing cyclodextrins, such as Agilus® in Europe, have been developed to further improve solubility and ease of use.[3]

Conclusion and Future Directions

The development of dantrolene represents a landmark achievement in anesthetic safety and the management of rare genetic disorders. From its initial synthesis as a muscle relaxant to its pivotal role in treating malignant hyperthermia, the story of dantrolene is a testament to astute scientific observation and collaborative research. The dramatic reduction in MH mortality is a direct consequence of its availability and proper use. Ongoing research continues to explore the full therapeutic potential of dantrolene and its analogs, while the development of more efficient formulations underscores the commitment to improving outcomes for patients susceptible to this dangerous condition. Future work will likely focus on further optimizing delivery systems, exploring novel therapeutic applications, and enhancing our understanding of its molecular interactions with the ryanodine receptor.

References

Dantrolene Sodium Hemihydrate: A Technical Guide on Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene (B1669809) sodium, specifically in its hemiheptahydrate form, is a peripherally acting muscle relaxant. First described in 1967, it functions by decoupling the process of excitation-contraction in skeletal muscle.[1] Its primary and FDA-approved indication is the treatment of malignant hyperthermia, a life-threatening condition triggered by certain general anesthetics.[1][2] Additionally, dantrolene is utilized in the management of chronic spasticity resulting from conditions such as spinal cord injury, stroke, cerebral palsy, and multiple sclerosis.[3][4]

Recent research has expanded its potential applications into neuroprotection, where its mechanism of stabilizing intracellular calcium homeostasis is being explored for therapeutic benefits in stroke, ischemia/reperfusion injury, and neurodegenerative diseases.[5][6] This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its study.

Chemical and Physical Properties

Dantrolene sodium hemiheptahydrate is the hydrated sodium salt of dantrolene. It is characterized as an orange powder.[3] The hydrated salt contains approximately 15% water, corresponding to 3.5 moles of water per mole of dantrolene sodium.[3]

Chemical Structure and Identifiers
PropertyDataReference(s)
IUPAC Name disodium;bis(3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate);heptahydrate[7]
CAS Number 24868-20-0[5][8][9][10][11][12]
Molecular Formula C₂₈H₃₂N₈Na₂O₁₇ (dimer with 7 H₂O) or C₁₄H₉N₄NaO₅ · 3.5H₂O[7][8]
Molecular Weight 798.57 g/mol (as dimer heptahydrate) / 399.29 g/mol (as hemiheptahydrate)[3][8][9]
Synonyms Dantrium, Dantamacrin, F-440, Dantrolene sodium salt hemi(heptahydrate)[13][14]
Physicochemical Properties
PropertyDataReference(s)
Appearance Yellowish-Orange to Orange Crystalline Powder[3][13]
Melting Point 279-280°C[13][15]
Solubility Slightly soluble in water; solubility increases in alkaline solutions. Soluble in DMSO (e.g., 12-14 mg/mL).[3][9][13][16]
pKa (free acid) ~7.5[4]

Mechanism of Action

Dantrolene exerts its therapeutic effect by directly interfering with excitation-contraction coupling in skeletal muscle.[9] It is a specific antagonist of the ryanodine (B192298) receptor (RyR), an intracellular calcium release channel located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types, including neurons.[1][17]

The key points of its mechanism are:

  • Ryanodine Receptor Antagonism : Dantrolene binds to the RyR channel, primarily isoforms RyR1 (skeletal muscle) and RyR3 (expressed in various tissues, including the brain), and inhibits the release of calcium (Ca²⁺) from intracellular stores.[5][6][17]

  • Inhibition of Calcium-Induced Calcium Release (CICR) : Under pathological conditions like excitotoxicity or malignant hyperthermia, an initial influx of Ca²⁺ can trigger a massive release of more Ca²⁺ from the SR/ER through RyR channels. Dantrolene effectively blocks this positive feedback loop.[6]

  • Stabilization of Intracellular Calcium : By preventing the sustained elevation of cytosolic Ca²⁺, dantrolene mitigates downstream pathological cascades, including mitochondrial dysfunction, activation of apoptotic pathways, and neuroinflammation.[5][6]

Signaling Pathway in Neuroprotection

The following diagram illustrates the role of dantrolene in preventing neuronal damage initiated by excitotoxicity.

Dantrolene_Neuroprotection_Pathway cluster_Extracellular Extracellular cluster_Neuron Neuron cluster_Membrane Cell Membrane cluster_ER Endoplasmic Reticulum Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Cytosolic_Ca ↑↑ Cytosolic Ca²⁺ NMDA_R->Cytosolic_Ca Ca²⁺ Influx RyR Ryanodine Receptor (RyR1/RyR3) RyR->Cytosolic_Ca Ca²⁺ Release (CICR) ER_Ca Ca²⁺ Stores ER_Ca->RyR Cytosolic_Ca->RyR Activates Apoptosis Apoptosis & Neuronal Damage Cytosolic_Ca->Apoptosis Triggers Dantrolene Dantrolene Dantrolene->RyR Inhibits

Caption: Dantrolene's neuroprotective mechanism via inhibition of the ryanodine receptor.

Experimental Protocols

The following sections detail common methodologies for evaluating the efficacy of dantrolene sodium in preclinical research.

In Vitro Protocol: Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in primary neuronal cultures following an excitotoxic challenge.[6]

Materials:

  • Primary neuronal cultures grown on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Excitotoxic agonist (e.g., 100 µM Glutamate)

  • Dantrolene sodium stock solution

  • Fluorescence imaging system with dual-wavelength excitation (340 nm and 380 nm) and emission detection at 510 nm.

Methodology:

  • Dye Loading: Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS). Incubate the cultured neurons with this solution for 30-45 minutes at 37°C.

  • Washing and De-esterification: Wash the cells three times with HBSS to remove extracellular dye. Allow at least 20 minutes for the intracellular de-esterification of Fura-2 AM.

  • Baseline Measurement: Mount a coverslip in a perfusion chamber on the microscope stage. Perfuse the cells with HBSS and record the baseline fluorescence by alternating excitation wavelengths at 340 nm and 380 nm, measuring the emission at 510 nm. The ratio of fluorescence intensities (F340/F380) is proportional to [Ca²⁺]i.

  • Dantrolene Pre-treatment: To assess its protective effect, perfuse the cells with a solution containing the desired concentration of dantrolene (e.g., 10 µM) for 5-10 minutes and record the F340/F380 ratio.

  • Excitotoxic Challenge: Challenge the cells by perfusing with a solution containing the agonist (e.g., 100 µM glutamate) with or without dantrolene.

  • Data Acquisition and Analysis: Continuously record the fluorescence changes during the challenge. Calculate the change in the F340/F380 ratio to determine the effect of dantrolene on the agonist-induced increase in intracellular calcium.

In Vivo Protocol: Administration in Animal Models

This section outlines common administration routes for dantrolene in rodent models of neurological disease.[18]

Materials:

  • This compound powder

  • Sterile vehicle (e.g., sterile water, saline, or a suspension agent like carboxymethylcellulose)

  • 0.22 µm sterile filter

  • Appropriate syringes, needles, or catheters for the chosen administration route.

Methodology:

  • Solution Preparation: Under sterile conditions, dissolve or suspend the required amount of dantrolene sodium powder in the chosen vehicle to the desired stock concentration. Gentle warming or vortexing may be necessary. Ensure the solution is homogenous and, if possible, filter-sterilize it.

  • Dosage Calculation: Calculate the administration volume based on the animal's most recent body weight and the target dose (e.g., 5-10 mg/kg).[5]

  • Administration Routes:

    • Intraperitoneal (i.p.) Injection: The most common route for systemic administration in preclinical studies.

    • Intravenous (i.v.) Injection: Used for rapid delivery and precise dose control, often in acute models.

    • Intranasal (i.n.) Administration: A non-invasive method for bypassing the blood-brain barrier. Lightly anesthetize the animal (e.g., with isoflurane) and administer small volumes (e.g., 2-3 µL) into alternating nostrils.[18]

    • Oral Gavage (p.o.): Used for evaluating oral bioavailability and chronic treatment paradigms.

General Experimental Workflow

The diagram below outlines a typical workflow for a preclinical study evaluating the chronic efficacy of dantrolene in a neurodegenerative disease model.

InVivo_Workflow A 1. Select Animal Model (e.g., 5XFAD mice) B 2. Acclimatization & Baseline Characterization A->B C 3. Randomize into Groups (Vehicle vs. Dantrolene) B->C D 4. Chronic Dantrolene Administration (Specify Dose, Route, Frequency) C->D E 5. Periodic Behavioral Testing (e.g., Memory Tasks) D->E F 6. Endpoint Reached (Pre-defined Age or Timepoint) E->F G 7. Tissue Collection (Brain, Spinal Cord) F->G H 8. Biochemical & Histological Analysis (e.g., Western Blot, TUNEL Assay) G->H I 9. Data Analysis & Conclusion H->I

Caption: General experimental workflow for preclinical dantrolene studies.[18]

Conclusion

This compound is a well-characterized compound with a specific mechanism of action centered on the inhibition of intracellular calcium release via ryanodine receptors. Its established role in treating malignant hyperthermia and muscle spasticity is complemented by a growing body of evidence supporting its potential as a neuroprotective agent. The data and protocols summarized in this guide provide a technical foundation for researchers and drug development professionals working to further elucidate its therapeutic properties and explore novel clinical applications.

References

The Pharmacodynamics of Dantrolene in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of dantrolene (B1669809), a postsynaptic muscle relaxant with significant therapeutic potential beyond its established use in malignant hyperthermia. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to support further research and development efforts.

Core Mechanism of Action: Ryanodine (B192298) Receptor Antagonism

Dantrolene's primary mechanism of action is the inhibition of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the membrane of the sarcoplasmic and endoplasmic reticulum.[1] By binding to these receptors, dantrolene effectively reduces the release of calcium from intracellular stores, a process known as calcium-induced calcium release (CICR).[2] This modulation of intracellular calcium homeostasis is central to its therapeutic effects across various preclinical models.

Dantrolene exhibits isoform-specific inhibition, primarily targeting RyR1 and RyR3, which are predominantly found in skeletal muscle and the brain, respectively.[1][3] Its effect on RyR2, the cardiac isoform, is less pronounced under normal physiological conditions.[1]

Signaling Pathway of Dantrolene's Neuroprotective Effect

The following diagram illustrates the signaling cascade through which dantrolene exerts its neuroprotective effects by inhibiting RyR-mediated calcium release and subsequent downstream pathological events.

cluster_0 Cellular Stress (e.g., Ischemia, Excitotoxicity) cluster_1 Postsynaptic Neuron Glutamate Excess Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx CICR Ca2+-Induced Ca2+ Release (CICR) Ca_Influx->CICR triggers ER Endoplasmic Reticulum RyR Ryanodine Receptor (RyR1/RyR3) RyR->CICR Ca_Overload Cytosolic Ca2+ Overload CICR->Ca_Overload Mitochondria Mitochondrial Dysfunction Ca_Overload->Mitochondria Neuroinflammation Neuroinflammation Ca_Overload->Neuroinflammation Apoptosis Apoptosis Mitochondria->Apoptosis Dantrolene Dantrolene Dantrolene->RyR inhibits

Dantrolene's neuroprotective signaling pathway.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from various preclinical studies on dantrolene, providing insights into its potency, efficacy, and pharmacokinetic profile in different animal models.

Table 1: In Vitro Potency of Dantrolene on Ryanodine Receptors
Receptor IsoformPreparationAssayIC50SpeciesReference
RyR1HEK293 cells expressing mutant RyR1 (R2163C)Fluorescence-based Ca2+ leakage0.26 µMHuman[4]
RyR1Microsomes from HEK293 cells expressing WT RyR1[3H]ryanodine binding>10 µM (Significant inhibition at 10 µM)Human[5]
RyR2Sheep cardiac muscleSingle channel recordings0.16 ± 0.03 µM (in the presence of Calmodulin)Sheep[6]
RyR3HEK293 cells overexpressing RyR3Cell-free [3H]ryanodine bindingSubstantial inhibition observedNot Specified[3]
Table 2: Pharmacokinetic Parameters of Dantrolene in Preclinical Models
SpeciesDoseRoute of AdministrationCmaxT½ (half-life)AUCReference
RatNot SpecifiedOral-4-8 hours-[7]
HumanNot SpecifiedOralPeak plasma concentration at 6 hours15.8 ± 6.0 hours-[8]
Table 3: Efficacy of Dantrolene in Preclinical Models of Neurological Disorders
ModelSpeciesDoseRoute of AdministrationEfficacy EndpointQuantitative ResultReference
Glutamate-induced neurotoxicityMouse cerebral cortex neuronsNot SpecifiedIn vitroReduction in intracellular Ca2+ increase70% reduction[9]
Alzheimer's Disease (Aβ₁₋₄₂-induced)Cultured rat hippocampal neuronsNot SpecifiedIn vitroIncreased neuronal survivalFrom 26% to 76%Not found in search results
Ischemia (90-min MCA occlusion)Not SpecifiedNot SpecifiedIn vivoReduction in infarct volume and DNA fragmentationSignificant decrease[1]
Table 4: Efficacy of Dantrolene in Preclinical Models of Muscle Disorders
ModelSpeciesDoseRoute of AdministrationEfficacy EndpointQuantitative ResultReference
Muscle FatigueRatNot SpecifiedIntravenousReduction in twitch amplitude25% reduction[10]
Malignant HyperthermiaSwine3.5 mg/kgIntravenousPrevention and treatment of MHED95 (dose for 95% of maximal muscle relaxation)Not found in search results

Detailed Experimental Protocols

Reproducibility is paramount in preclinical research. This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Glutamate-Induced Neurotoxicity Model

Objective: To assess the neuroprotective effect of dantrolene against glutamate-induced excitotoxicity in primary neuronal cultures.

Experimental Workflow:

start Primary Cortical Neuron Culture pretreatment Pre-treatment with Dantrolene (e.g., 10 µM for 30 min) start->pretreatment glutamate Induction of Excitotoxicity (e.g., 100 µM Glutamate for 24h) pretreatment->glutamate staining Cell Viability Staining (Hoechst 33342 & Propidium Iodide) glutamate->staining microscopy Fluorescence Microscopy staining->microscopy quantification Quantification of Neuronal Death microscopy->quantification end Data Analysis quantification->end

Workflow for in vitro neurotoxicity assay.

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured on coverslips coated with poly-D-lysine.

  • Treatment Groups:

    • Control (vehicle)

    • Glutamate alone

    • Dantrolene + Glutamate

    • Dantrolene alone

  • Dantrolene Pre-treatment: Neurons are pre-incubated with dantrolene (e.g., 10 µM) for 30 minutes.[2]

  • Glutamate Exposure: Glutamate (e.g., 100 µM) is added to the culture medium, and cells are incubated for 24 hours.[2]

  • Viability Assessment: Cells are stained with Hoechst 33342 (stains all nuclei) and Propidium Iodide (stains nuclei of dead cells).

  • Imaging and Analysis: Images are captured using a fluorescence microscope, and the percentage of dead cells is quantified.[2]

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

Objective: To evaluate the neuroprotective efficacy of dantrolene in a rodent model of ischemic stroke.

Experimental Workflow:

start Animal Acclimatization mcao Middle Cerebral Artery Occlusion (MCAO) Surgery (e.g., 90 min) start->mcao treatment Dantrolene Administration (pre- or post-MCAO) mcao->treatment reperfusion Reperfusion treatment->reperfusion assessment Neurological Deficit Scoring reperfusion->assessment histology Histological Analysis (Infarct Volume Measurement) assessment->histology end Data Analysis histology->end

Workflow for in vivo stroke model.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • MCAO Surgery: The middle cerebral artery is occluded for a defined period (e.g., 90 minutes) using the intraluminal filament technique to induce focal cerebral ischemia.[1]

  • Dantrolene Administration: Dantrolene is administered via a specified route (e.g., intraperitoneal injection) at various doses either before or after the ischemic insult.

  • Reperfusion: The filament is withdrawn to allow for reperfusion.

  • Neurological Assessment: Neurological deficits are scored at specific time points post-reperfusion.

  • Histological Analysis: After a set survival period (e.g., 24 hours), brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to measure the infarct volume.[1]

Effects on Neuroinflammation and Apoptosis

Beyond its direct effects on calcium release, dantrolene has been shown to modulate downstream pathways involved in neuroinflammation and apoptosis.

Modulation of Neuroinflammatory Pathways

Preclinical studies indicate that dantrolene can suppress neuroinflammation by reducing the production of pro-inflammatory cytokines.[9] In models of neurodegenerative diseases, dantrolene treatment has been associated with decreased levels of TNF-α, IL-6, and IL-1β.[9][11] This anti-inflammatory effect is likely a consequence of stabilized intracellular calcium levels in immune cells like microglia.[11]

Signaling Pathway of Dantrolene's Anti-inflammatory Effect:

cluster_0 Pathological Stimulus cluster_1 Microglia Stimulus e.g., Aβ plaques, Ischemia Microglia_Activation Microglia Activation Stimulus->Microglia_Activation Ca_Signaling Intracellular Ca2+ Signaling Microglia_Activation->Ca_Signaling Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-6, IL-1β) Ca_Signaling->Cytokine_Release Dantrolene Dantrolene Dantrolene->Ca_Signaling modulates

Dantrolene's effect on neuroinflammation.
Inhibition of Apoptotic Pathways

By preventing mitochondrial calcium overload and subsequent dysfunction, dantrolene can inhibit the intrinsic apoptotic pathway. Studies have shown that dantrolene treatment leads to the upregulation of the anti-apoptotic protein Bcl-2 and a reduction in markers of apoptosis such as DNA fragmentation.[1]

Conclusion

The preclinical pharmacodynamics of dantrolene highlight its potential as a versatile therapeutic agent for a range of disorders characterized by dysregulated intracellular calcium homeostasis. Its well-defined mechanism of action, coupled with promising efficacy data in models of neurological and muscular disorders, warrants further investigation and clinical translation. This guide provides a foundational resource for researchers and drug development professionals to design and execute robust preclinical studies aimed at fully elucidating the therapeutic utility of dantrolene.

References

Methodological & Application

Application Notes and Protocols for In Vitro Experiments Using Dantrolene Sodium Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Dantrolene sodium hemiheptahydrate in a variety of in vitro experimental settings. Dantrolene is a well-established postsynaptic muscle relaxant that functions by inhibiting the release of calcium (Ca²⁺) from intracellular stores, making it an invaluable tool for investigating cellular processes modulated by calcium signaling.[1] Its primary mechanism of action is the inhibition of ryanodine (B192298) receptors (RyRs), the main channels responsible for Ca²⁺ release from the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types.[1][2][3]

Core Mechanism of Action: Inhibition of Ryanodine Receptors

Dantrolene exerts its effects by directly interacting with and inhibiting ryanodine receptors.[2][4] There are three primary mammalian isoforms of the RyR channel:

  • RyR1: Predominantly found in skeletal muscle, this is the main target for Dantrolene's clinical application in treating malignant hyperthermia.[1][4]

  • RyR2: The primary isoform in cardiac muscle. Under normal physiological conditions, RyR2 is less sensitive to Dantrolene, which contributes to the drug's minimal cardiotoxicity at therapeutic doses.[1] However, under certain pathological conditions, RyR2 can become sensitive to Dantrolene's inhibitory effects.[1]

  • RyR3: Expressed at lower levels in a wide range of tissues, including the brain and smooth muscle.[1][5] Dantrolene has been shown to inhibit RyR3.[1][5]

By binding to RyR1 and RyR3, Dantrolene stabilizes the channel in a closed state, thereby reducing the efflux of Ca²⁺ from the ER/SR into the cytosol.[1][5] This action is the foundation of its utility in studying and mitigating pathological conditions associated with aberrant intracellular calcium release, such as excitotoxicity and apoptosis.[1][6][7]

Data Presentation: Quantitative Effects of Dantrolene In Vitro

The following tables summarize key quantitative data from various in vitro studies, highlighting the effective concentrations and functional outcomes of Dantrolene application across different experimental models.

Table 1: Inhibitory Effects of Dantrolene on Ryanodine Receptor Activity

ParameterDantrolene ConcentrationCell Type/SystemMeasurement MethodObserved EffectReference
IC₅₀~1.0 µMWild-Type RyR1[³H]ryanodine binding assay with skeletal muscle SR vesiclesInhibition of RyR1 channel activity[8]
IC₅₀>10 µMY522S Mutant RyR1[³H]ryanodine binding assay with HEK293 cell microsomesSignificantly reduced inhibitory potency[8][9]

Table 2: Neuroprotective Effects of Dantrolene In Vitro

EffectModel SystemStimulusDantrolene ConcentrationResultReference
Reduction of Intracellular Ca²⁺Mouse Cerebral Cortical NeuronsGlutamate (B1630785)Not specified70% reduction in Ca²⁺ increase[5]
Inhibition of Cell DeathGT1-7 Hypothalamic NeuronsThapsigargin (50 nM)Not specifiedDose-dependent inhibition of apoptosis[1]
NeuroprotectionPrimary Motor NeuronsExcitotoxic insultNot specifiedSignificant protection[10]

Signaling Pathways and Experimental Workflows

Dantrolene's Neuroprotective Signaling Pathway

Dantrolene_Neuroprotection_Pathway cluster_stimulus Neurotoxic Stimuli Glutamate Glutamate / Aβ Ca_Influx Ca²⁺ Influx (e.g., via NMDA-R) Glutamate->Ca_Influx ER_Stress ER Stress RyR Ryanodine Receptor (RyR) ER_Stress->RyR Ca_Influx->RyR triggers ER_Ca_Release ER Ca²⁺ Release RyR->ER_Ca_Release Mito_Ca_Overload Mitochondrial Ca²⁺ Overload ER_Ca_Release->Mito_Ca_Overload Dantrolene Dantrolene Dantrolene->RyR inhibits Survival Neuronal Survival Dantrolene->Survival Cyto_C Cytochrome C Release Mito_Ca_Overload->Cyto_C Caspase Caspase Activation Cyto_C->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Generalized Workflow for In Vitro Neuronal Excitotoxicity Assays

Excitotoxicity_Workflow Start Start: Primary Neuronal Culture Plate Plate neurons in 96-well plates Start->Plate Pretreat Pre-treat with Dantrolene Sodium (various concentrations) Plate->Pretreat Induce Induce Excitotoxicity (Glutamate or NMDA) Pretreat->Induce Incubate Incubate for specified duration Induce->Incubate Wash Wash out excitotoxin (optional) Incubate->Wash Recover Recovery period (e.g., 24 hours) Wash->Recover Assess Assess Neuronal Viability (LDH or MTT assay) Recover->Assess End End: Data Analysis Assess->End

Experimental Protocols

Protocol 1: Glutamate-Induced Excitotoxicity Assay

This protocol outlines a method for inducing excitotoxicity in primary neuronal cultures and assessing the neuroprotective effects of Dantrolene.

1. Cell Culture:

  • Culture primary cortical or hippocampal neurons from embryonic rodents (e.g., E18 rats or mice) on poly-D-lysine coated 96-well plates at a suitable density.[6]

  • Maintain cultures in a humidified incubator at 37°C and 5% CO₂.[6]

  • Allow neurons to mature for at least 7-10 days in vitro before experimentation.[6]

2. Dantrolene Sodium Pre-treatment:

  • Prepare a stock solution of Dantrolene sodium in DMSO and further dilute it in the culture medium to the desired final concentrations (e.g., 1, 5, 10, 20, 30 µM).[6]

  • Pre-incubate the neuronal cultures with varying concentrations of Dantrolene sodium for 30 minutes to 2 hours.[6]

3. Induction of Excitotoxicity:

  • Following pre-treatment, expose the neurons to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for a specified duration (e.g., 15-30 minutes or up to 24 hours).[6]

4. Assessment of Neuronal Viability:

  • MTT Assay:

    • After the excitotoxic insult, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[7]

    • Add a solubilizing agent (e.g., DMSO) to dissolve the crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.[6][7]

    • Express cell viability as a percentage of the untreated control.[6]

  • LDH Assay:

    • This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[7]

    • Collect a sample of the culture medium from each well.[7]

    • Add the LDH assay reagent to the samples.[7]

    • After a short incubation, measure the absorbance on a microplate reader.[7]

Protocol 2: Calcium Imaging with Fura-2 AM

This protocol details the measurement of intracellular calcium levels in response to an agonist and the effect of Dantrolene.

1. Materials:

  • Primary neuronal cultures on glass coverslips[2]

  • Fura-2 AM (acetoxymethyl ester)[2]

  • Pluronic F-127[2]

  • Hanks' Balanced Salt Solution (HBSS)[2]

  • Agonist (e.g., Glutamate)[2]

  • Dantrolene sodium[2]

  • Fluorescence imaging system with dual-wavelength excitation (340 nm and 380 nm)[2]

2. Fura-2 AM Loading:

  • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).[2][3]

  • Incubate the cultured neurons with the Fura-2 AM loading solution for 30-60 minutes at 37°C.[2][3]

  • Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 20-30 minutes.[2][3]

3. Calcium Imaging:

  • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.[2]

  • Perfuse the cells with HBSS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.[2][3]

  • To assess the effect of Dantrolene, perfuse the cells with a solution containing Dantrolene (e.g., 10-50 µM) for 5-30 minutes.[2][3]

  • Challenge the cells with an agonist (e.g., 100 µM glutamate) in the continued presence or absence of Dantrolene.[2]

  • Continuously record the fluorescence changes. The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.[2]

  • Calculate the change in this ratio to determine the effect of Dantrolene on the agonist-induced calcium increase.[2]

Protocol 3: [³H]Ryanodine Binding Assay

This assay is a powerful in vitro tool to quantify the activity of the RyR1 channel, as [³H]ryanodine preferentially binds to the open state of the channel. A decrease in [³H]ryanodine binding in the presence of a compound is indicative of channel inhibition.[8]

1. Materials:

  • Sarcoplasmic reticulum (SR) vesicles isolated from skeletal muscle[8]

  • [³H]ryanodine

  • Assay buffer

  • Varying concentrations of Dantrolene sodium

  • Glass fiber filters

  • Scintillation counter

2. Procedure:

  • Incubate the SR vesicles with [³H]ryanodine in the assay buffer in the presence of varying concentrations of Dantrolene sodium.

  • The incubation is typically carried out for a specific time at a controlled temperature to reach equilibrium.

  • Following incubation, the reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free [³H]ryanodine.

  • The filters are then washed to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters, representing the amount of [³H]ryanodine bound to the RyR1 channels, is quantified using a scintillation counter.

  • The data is then analyzed to determine the inhibitory concentration (IC₅₀) of Dantrolene.[8]

By utilizing these detailed protocols and understanding the underlying mechanisms, researchers can effectively employ Dantrolene sodium as a specific inhibitor of RyR-mediated calcium release to investigate a wide array of physiological and pathological processes in vitro.

References

Application Notes and Protocols for Utilizing Dantrolene Sodium Hemihydrate in Calcium Imaging Studies with Fura-2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dantrolene (B1669809) sodium is a hydantoin (B18101) derivative that acts as a direct-acting skeletal muscle relaxant. Its primary mechanism of action involves the inhibition of calcium ion release from the sarcoplasmic reticulum (SR), a critical process in excitation-contraction coupling.[1][2][3] Dantrolene specifically targets and antagonizes ryanodine (B192298) receptors (RyRs), the major calcium release channels on the SR.[3][4] Notably, it exhibits selectivity for RyR1 and RyR3 isoforms, with minimal effect on the cardiac RyR2 isoform under normal physiological conditions.[1][4][5] This specificity makes dantrolene an invaluable tool for investigating cellular processes mediated by SR calcium release and a therapeutic agent for conditions like malignant hyperthermia.[1][3]

Fura-2 is a ratiometric, fluorescent indicator widely used for the quantitative measurement of intracellular calcium concentration ([Ca²⁺]i).[1][6] Its cell-permeant acetoxymethyl (AM) ester form, Fura-2 AM, is readily loaded into cells where intracellular esterases cleave the AM groups, trapping the active Fura-2 molecule.[7][8] Upon binding to Ca²⁺, the excitation spectrum of Fura-2 shifts. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm) while monitoring emission at a single wavelength (around 510 nm), a precise determination of [Ca²⁺]i can be made, which is largely independent of dye concentration, cell thickness, and photobleaching.[1][6][9]

These application notes provide detailed protocols for the use of dantrolene sodium hemiheptahydrate in conjunction with Fura-2 for calcium imaging experiments, enabling researchers to investigate the role of ryanodine receptor-mediated calcium release in various cellular contexts.

Data Presentation

The following tables summarize key quantitative data for the application of dantrolene and Fura-2 in calcium imaging studies.

Table 1: Properties and Recommended Concentrations

ParameterValueNotes
Dantrolene Sodium
Mechanism of ActionRyanodine Receptor (RyR1 & RyR3) AntagonistInhibits Ca²⁺ release from the sarcoplasmic reticulum.[1][3][4]
Common Working Concentration10 - 50 µMOptimal concentration may vary depending on the cell type and experimental conditions.[1]
Pre-incubation Time15 - 30 minutesSufficient time for the drug to exert its effect before agonist stimulation.[1]
Fura-2 AM
Stock Solution1 - 5 mM in anhydrous DMSOStore in small aliquots at -20°C, protected from light and moisture.[9]
Working Concentration1 - 5 µMShould be optimized for each cell type to achieve adequate signal without causing cytotoxicity.[7][9][10]
Loading TemperatureRoom Temperature (20-25°C) or 37°CLower temperatures can sometimes reduce dye compartmentalization.[7][9]
Loading Time30 - 60 minutesDependent on cell type and temperature.[1][7]
De-esterification Time20 - 30 minutesAllows for complete hydrolysis of the AM ester by intracellular esterases.[9]
Instrumentation
Excitation Wavelengths340 nm and 380 nmFor Ca²⁺-bound and Ca²⁺-free Fura-2, respectively.[1][8]
Emission Wavelength~510 nm[1][8]

Experimental Protocols

Protocol 1: Preparation of Reagents

  • Physiological Buffer: Prepare a suitable physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a Tyrode's solution. The buffer should be supplemented with calcium and magnesium as required by the specific experimental design.

  • Fura-2 AM Stock Solution (1 mM):

    • To a vial containing 50 µg of Fura-2 AM, add 50 µL of high-quality, anhydrous DMSO.[7][11]

    • Vortex thoroughly to dissolve the Fura-2 AM.

    • Store the stock solution in small, single-use aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[12]

  • Fura-2 AM Loading Buffer (2-5 µM):

    • Dilute the Fura-2 AM stock solution into the physiological buffer to the desired final concentration (e.g., 2-5 µM).

    • To aid in the dispersion of the dye in the aqueous buffer, Pluronic® F-127 can be added to a final concentration of 0.02-0.04%.[1] First, mix the required volume of the Fura-2 AM stock with an equal volume of 20% Pluronic® F-127 before adding it to the buffer.

  • Dantrolene Stock Solution (10 mM):

    • Prepare a stock solution of dantrolene sodium in DMSO.

    • Store in aliquots at -20°C.

  • Dantrolene Working Solution (10-50 µM):

    • Dilute the dantrolene stock solution into the physiological buffer to the desired final working concentration. Prepare this solution fresh on the day of the experiment.

Protocol 2: Cell Loading with Fura-2 AM

This protocol is a general guideline and should be optimized for the specific cell type being used.

  • Cell Seeding: Seed cells on glass coverslips or in a suitable imaging chamber (e.g., 96-well black-walled plates) and allow them to adhere overnight.

  • Washing: Gently wash the cells once with the physiological buffer.

  • Loading:

    • Remove the wash buffer and add the Fura-2 AM loading buffer to the cells.

    • Incubate for 30-60 minutes at either room temperature or 37°C, protected from light.[1] The optimal loading conditions should be determined empirically.[7]

  • Wash and De-esterification:

    • Remove the loading buffer and wash the cells twice with fresh physiological buffer to remove any extracellular Fura-2 AM.[1]

    • Add fresh physiological buffer and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.[1]

Protocol 3: Calcium Imaging with Dantrolene Treatment

  • Baseline Measurement:

    • Mount the coverslip with Fura-2 loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.

    • Perfuse the cells with physiological buffer.

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm. Record a stable baseline for 1-2 minutes.[1]

  • Dantrolene Treatment:

    • Prepare the desired concentration of dantrolene in the physiological buffer (e.g., 10-50 µM).[1]

    • Perfuse the cells with the dantrolene-containing buffer.

    • Incubate for 15-30 minutes to allow the drug to take effect.[1] Continue recording the fluorescence ratio during this period to observe any direct effects of dantrolene on basal calcium levels.

  • Agonist Stimulation:

    • While continuing to perfuse with the dantrolene-containing buffer, add the agonist of choice to stimulate intracellular calcium release.

    • Continue to record the fluorescence ratio to measure the effect of dantrolene on the agonist-induced calcium response.

  • Data Analysis:

    • For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

Visualizations

G cluster_0 Experimental Workflow Cell_Culture Seed cells on coverslips Fura2_Loading Load cells with Fura-2 AM (30-60 min) Cell_Culture->Fura2_Loading De_esterification Wash and de-esterify (30 min) Fura2_Loading->De_esterification Baseline Record baseline fluorescence (340/380 nm excitation) De_esterification->Baseline Dantrolene_Treatment Apply Dantrolene (15-30 min) Baseline->Dantrolene_Treatment Agonist_Stimulation Add agonist Dantrolene_Treatment->Agonist_Stimulation Data_Acquisition Record fluorescence changes Agonist_Stimulation->Data_Acquisition

Caption: Experimental workflow for calcium imaging with Fura-2 and dantrolene treatment.

cluster_pathway Signaling Pathway Agonist Agonist Receptor GPCR / Other Receptor Agonist->Receptor PLC PLC Receptor->PLC activates IP3 IP3 PLC->IP3 produces IP3R IP3 Receptor IP3->IP3R binds Ca_release Ca²⁺ Release IP3R->Ca_release triggers SR Sarcoplasmic Reticulum (SR) RyR Ryanodine Receptor (RyR1/RyR3) RyR->Ca_release Ca_release->RyR activates (CICR) Cytosolic_Ca ↑ Cytosolic [Ca²⁺] Ca_release->Cytosolic_Ca Dantrolene Dantrolene Dantrolene->RyR inhibits

Caption: Signaling pathway of Dantrolene's inhibition of calcium-induced calcium release.

References

Application Notes and Protocols: Preparation of Dantrolene Sodium Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dantrolene sodium is a postsynaptic muscle relaxant recognized for its role in diminishing excitation-contraction coupling in muscle cells.[1] Its primary mechanism of action involves the inhibition of calcium (Ca²⁺) ion release from the sarcoplasmic reticulum (SR) by antagonizing ryanodine (B192298) receptors (RyR).[1][2][3][4] It shows a preference for RyR1 and RyR3 isoforms over RyR2.[1][2][5][6] This specific action makes Dantrolene an invaluable tool in cell culture experiments for studying calcium signaling, neuroprotection, malignant hyperthermia, and muscle spasticity.[1][3] The proper preparation of stock solutions is critical for ensuring experimental reproducibility and efficacy. This document provides a detailed protocol for the preparation, storage, and use of Dantrolene sodium stock solutions for cell culture applications.

Data Presentation

The physical, chemical, and stability properties of Dantrolene sodium are crucial for preparing accurate and stable solutions. The data below has been compiled for easy reference.

Table 1: Solubility of Dantrolene Sodium

SolventMaximum ConcentrationNotesCitations
Dimethyl Sulfoxide (DMSO)2 - 14 mg/mLSolubility can vary. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1][7][8][9][10]
Dimethylformamide (DMF)~10 - 12.5 mg/mLAn alternative organic solvent for initial dissolution.[1][7][8][10]
Aqueous Buffers (e.g., PBS)Sparingly soluble (~0.5 mg/mL in a 1:1 DMF:PBS solution at pH 7.2)For maximum aqueous solubility, first dissolve in an organic solvent like DMF and then dilute with the aqueous buffer.[1][7][8][10]

Table 2: Stability of Dantrolene Sodium Solutions

ConditionStability InformationRecommendationsCitations
pH Maximum stability observed at pH 7.4.For experiments where stability is critical, maintain the pH of your solutions at or near 7.4.[11][12][13]
Susceptible to degradation in both acidic (pH < 4.6) and alkaline (pH > 8.0) conditions.Avoid preparing or storing Dantrolene in highly acidic or alkaline buffers.[12][13][14]
Storage (Stock Solution) Stock solutions in DMSO or DMF are stable for up to 3 months when stored at -20°C.Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.[2]
Storage (Aqueous Solution) Not recommended for storage for more than one day. Some data suggests stability for up to 6 hours at room temperature.Prepare fresh dilutions in aqueous buffers or cell culture media immediately before use.[2][7][8]
Light Sensitivity Solutions are sensitive to light and can degrade upon exposure.Protect solutions from light by using amber vials or by wrapping containers in foil.[2]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Dantrolene Sodium Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution in an organic solvent, which is the recommended method for long-term storage and use in cell culture.

Materials:

  • Dantrolene sodium powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes or cryovials

  • Analytical balance

  • 0.22 µm syringe filter

  • Sterile syringes

Safety Precautions:

  • Dantrolene sodium should be considered a hazardous material.[1][8]

  • Always wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection.

  • Handle the powder in a chemical fume hood to avoid inhalation.[1]

  • Consult the Safety Data Sheet (SDS) before use.

Procedure:

  • Equilibration: Allow the vial of Dantrolene sodium powder to come to room temperature before opening to prevent condensation.

  • Calculation: Calculate the mass of Dantrolene sodium required to make the desired volume and concentration of the stock solution. (Molecular Weight of Dantrolene Sodium: ~336.2 g/mol ).

    • Example for 1 mL of a 10 mM stock solution:

      • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 336.2 g/mol = 0.003362 g = 3.362 mg

  • Weighing: Carefully weigh the calculated amount of Dantrolene sodium powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder to a sterile tube.

    • Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).

    • Vortex gently until the powder is completely dissolved and the solution is clear.[2] Warming the solvent to 37°C can aid dissolution.[15]

  • Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[1]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting cryovials.[1][2] This minimizes freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for up to 3 months.[2]

Protocol 2: Preparation of Working Solution for Cell Culture

This protocol describes the dilution of the high-concentration stock solution into cell culture medium for treating cells.

Procedure:

  • Thawing: Thaw a single aliquot of the frozen Dantrolene sodium stock solution at room temperature.[1]

  • Dilution: Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration.

    • Example for making a 10 µM working solution in 10 mL of media from a 10 mM stock:

      • Use the formula: C1V1 = C2V2

      • (10 mM) * V1 = (10 µM) * (10 mL)

      • (10,000 µM) * V1 = (10 µM) * (10 mL)

      • V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

      • Add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium.

  • Mixing: Mix the final working solution gently but thoroughly by swirling or pipetting before adding it to the cells.[1]

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of Dantrolene sodium used.

Visualizations

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation A 1. Equilibrate & Weigh Dantrolene Sodium Powder B 2. Add Anhydrous DMSO A->B C 3. Vortex to Dissolve (Warm to 37°C if needed) B->C D 4. Filter Sterilize (0.22 µm filter) C->D E 5. Aliquot into Light-Protecting Vials D->E F 6. Store at -20°C E->F G 7. Thaw One Aliquot at Room Temperature F->G For Use H 8. Dilute in Pre-warmed Cell Culture Medium G->H I 9. Add to Cells H->I G cluster_cell Cell Cytoplasm cluster_sr Sarcoplasmic Reticulum (SR) Dantrolene Dantrolene RyR Ryanodine Receptor (RyR1 / RyR3) Dantrolene->RyR Inhibition Ca_release Ca²⁺ Release RyR->Ca_release Ca_cytoplasm Ca²⁺ Ca_release->Ca_cytoplasm Response Cellular Response (e.g., Muscle Contraction) Ca_cytoplasm->Response Ca_SR High [Ca²⁺]

References

Application Notes and Protocols: Utilizing Dantrolene to Investigate Endoplasmic Reticulum Calcium Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing dantrolene (B1669809), a selective ryanodine (B192298) receptor (RyR) antagonist, to study the dynamics of calcium (Ca2+) release from the endoplasmic reticulum (ER). Dantrolene is an invaluable tool for dissecting the role of RyR-mediated Ca2+ signaling in various physiological and pathological processes.

Introduction

Dantrolene is a hydantoin (B18101) derivative that acts as a post-synaptic muscle relaxant.[1][2] Its primary mechanism of action is the inhibition of Ca2+ release from the sarcoplasmic/endoplasmic reticulum by binding to ryanodine receptors, thereby interfering with excitation-contraction coupling in muscle fibers.[3][4] Dantrolene exhibits selectivity for RyR1 and RyR3 isoforms over the cardiac RyR2 isoform, making it a specific tool for studying cellular processes involving these particular channels.[1][5][6] This selectivity is crucial for its therapeutic use in treating malignant hyperthermia, a condition characterized by uncontrolled Ca2+ release from the sarcoplasmic reticulum in skeletal muscle.[2][7]

The disruption of intracellular Ca2+ homeostasis is implicated in a wide range of cellular dysfunctions and diseases, including neurodegenerative disorders, ischemia, and certain myopathies.[7][8][9] Dantrolene's ability to specifically inhibit RyR-mediated Ca2+ release allows researchers to investigate the contribution of this pathway to cellular pathology and to screen for potential therapeutic interventions.[10]

Data Presentation

The following tables summarize quantitative data on the effects of dantrolene on intracellular calcium dynamics and muscle contractility.

Table 1: Effect of Dantrolene on Intracellular Calcium Concentration ([Ca2+]i)

ParameterDantrolene ConcentrationCell/Tissue TypeObservationReference
Suppression of depolarization-induced [Ca2+]i increase≤ 1 µMRodent fast-twitch muscle fibersNo significant effect[11][12]
5 µMRodent fast-twitch muscle fibersSignificant attenuation[12]
25 µMRodent fast-twitch muscle fibers53 ± 8% attenuation at 0 mV[11][12]
Inhibition of thymol-stimulated Ca2+ efflux12 µMHeavy SR vesicles44 ± 10% inhibition[11][12]
Resting [Ca2+]i in MH-susceptible muscle cellsNot specifiedHuman muscle cellsSignificant decrease[13]
Caffeine-induced Ca2+ releaseNot specifiedHuman muscle cellsSignificantly increased EC50[13]
Maintenance of baseline [Ca2+]i after in vitro status epilepticus50 µMHippocampal neuronal culturesMaintained baseline [Ca2+]i at 24 and 48 hours[14]

Table 2: Effect of Dantrolene on Muscle Contraction

ParameterDantrolene ConcentrationTissue TypeObservationReference
Twitch and tetanus peak tensionNot specifiedFrog skeletal muscleSignificantly inhibited[15]
K+ induced contractureNot specifiedFrog skeletal muscleSignificantly reduced[16]
Caffeine (B1668208) contractureNot specifiedFrog skeletal musclePartially inhibited[15][16]
Twitch contraction force12.5 µMEngineered muscle tissueSignificant decrease[17]
25.0 µMEngineered muscle tissueSignificant decrease[17]
50.0 µMEngineered muscle tissueSignificant decrease[17]
Tetanus contraction force (15 Hz)12.5 µM, 25.0 µM, 50.0 µMEngineered muscle tissueDose-dependent decrease (not statistically significant)[17]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by dantrolene and provide a visual representation of common experimental workflows.

Dantrolene_Signaling_Pathway cluster_membrane Plasma Membrane cluster_sr Sarcoplasmic/Endoplasmic Reticulum DHPR DHPR (Voltage Sensor) RyR1_3 RyR1 / RyR3 DHPR->RyR1_3 Activates Ca_Release Ca2+ Release RyR1_3->Ca_Release Mediates Ca_Store Ca2+ Store Ca_Store->RyR1_3 Source Dantrolene Dantrolene Dantrolene->RyR1_3 Inhibits Depolarization Membrane Depolarization Depolarization->DHPR Activates Muscle_Contraction Muscle Contraction Ca_Release->Muscle_Contraction Triggers

Caption: Dantrolene's mechanism of action in inhibiting ER calcium release.

Calcium_Imaging_Workflow start Start cell_prep 1. Cell Culture and Seeding start->cell_prep dye_loading 2. Load Cells with Calcium Indicator (e.g., Fura-2 AM, Fluo-4 AM) cell_prep->dye_loading wash_deester 3. Wash and De-esterification dye_loading->wash_deester baseline 4. Acquire Baseline Fluorescence wash_deester->baseline dantrolene_inc 5. Pre-incubate with Dantrolene baseline->dantrolene_inc agonist_stim 6. Stimulate with Agonist (e.g., Caffeine, KCl) dantrolene_inc->agonist_stim record_fluorescence 7. Record Fluorescence Changes agonist_stim->record_fluorescence data_analysis 8. Data Analysis record_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for calcium imaging using dantrolene.

Experimental Protocols

Protocol 1: Calcium Imaging using Fura-2 AM

This protocol is adapted for studying the effect of dantrolene on intracellular calcium dynamics in cultured cells.[1]

Materials:

  • Cells of interest cultured on coverslips

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127 (optional)

  • Anhydrous DMSO

  • Dantrolene sodium

  • Agonist of choice (e.g., caffeine to directly activate RyRs)

  • Fluorescence imaging system with dual-wavelength excitation (340 nm and 380 nm) and emission detection around 510 nm.

Procedure:

  • Cell Preparation:

    • Seed cells on glass coverslips and culture until they reach the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM stock solution (1-5 mM) in anhydrous DMSO.

    • Prepare a loading buffer by diluting the Fura-2 AM stock solution in the physiological buffer to a final concentration of 1-5 µM. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.[10]

    • Remove the culture medium, wash the cells once with the physiological buffer, and then incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C or room temperature in the dark.

  • Wash and De-esterification:

    • Remove the loading buffer and wash the cells twice with the physiological buffer to remove extracellular Fura-2 AM.

    • Incubate the cells in a fresh physiological buffer for an additional 30 minutes at 37°C or room temperature in the dark to allow for complete de-esterification of the dye.

  • Baseline Measurement:

    • Mount the coverslip in an imaging chamber on the microscope stage and perfuse with the physiological buffer.

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm. Record for a stable period (e.g., 1-2 minutes).

  • Dantrolene Treatment:

    • Prepare the desired concentration of dantrolene in the physiological buffer. A common starting concentration for in vitro studies is 10-50 µM.[1]

    • Perfuse the cells with the dantrolene-containing buffer and incubate for 15-30 minutes to allow the drug to take effect.[1]

  • Agonist Stimulation:

    • While continuing to perfuse with the dantrolene-containing buffer, add the agonist to stimulate intracellular calcium release.

    • Continue recording the fluorescence ratio to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at 340 nm and 380 nm.

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

Protocol 2: Calcium Flux Assay using Fluo-4 AM in a 96-Well Plate Format

This protocol is suitable for higher-throughput screening of dantrolene's inhibitory effects.[10]

Materials:

  • Cells of interest

  • 96-well black, clear-bottom plates

  • Assay buffer (e.g., HBSS with HEPES)

  • Fluo-4 AM

  • Pluronic F-127 (optional)

  • Anhydrous DMSO

  • Dantrolene sodium

  • Agonist of choice

  • Fluorescence microplate reader with excitation at ~490 nm and emission at ~525 nm.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 40,000 to 80,000 cells per well and incubate overnight.[10]

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (1-5 µM in assay buffer, with optional 0.02-0.04% Pluronic F-127).

    • Aspirate the culture medium, wash the cells once with assay buffer, and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[10]

  • Inhibitor Incubation:

    • Aspirate the loading solution and wash the cells twice with 100 µL of assay buffer.

    • Add 90 µL of assay buffer containing the desired concentration of dantrolene (or vehicle control) to the appropriate wells.

    • Incubate for 10-30 minutes at room temperature, protected from light.[10]

  • Calcium Flux Measurement:

    • Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths.

    • Establish a baseline fluorescence reading for each well.

    • Add 10 µL of the agonist solution to each well to initiate the calcium flux.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration.

    • Compare the response in dantrolene-treated wells to control wells to determine the extent of inhibition.

Protocol 3: Muscle Contractility Assay

This protocol provides a general framework for assessing the effect of dantrolene on muscle contraction.

Materials:

  • Isolated muscle tissue (e.g., frog skeletal muscle, engineered muscle tissue)

  • Physiological saline solution appropriate for the tissue

  • Force transducer and recording system

  • Electrical field stimulator

  • Dantrolene sodium

  • Other pharmacological agents as needed (e.g., caffeine, KCl)

Procedure:

  • Tissue Preparation and Mounting:

    • Dissect the muscle tissue and mount it in a temperature-controlled bath containing physiological saline.

    • Attach one end of the muscle to a fixed point and the other to a force transducer.

  • Equilibration:

    • Allow the muscle to equilibrate in the bath for a specified period, ensuring a stable baseline tension.

  • Baseline Contraction Measurement:

    • Elicit muscle contractions using electrical field stimulation (for twitch and tetanus) or by adding chemical stimuli (e.g., KCl, caffeine) to the bath.

    • Record the force of contraction.

  • Dantrolene Application:

    • Add dantrolene to the bath at the desired concentration.

    • Allow sufficient time for the drug to take effect (e.g., 10 minutes).[17]

  • Post-Dantrolene Contraction Measurement:

    • Repeat the stimulation protocol used to establish the baseline and record the force of contraction in the presence of dantrolene.

  • Data Analysis:

    • Compare the contractile force before and after the application of dantrolene to quantify its inhibitory effect.

    • Normalize the post-dantrolene contraction force to the baseline force for comparison across different experiments.

Dantrolene is a powerful pharmacological tool for the specific investigation of ER calcium release mediated by RyR1 and RyR3. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the role of this critical signaling pathway in health and disease. Careful optimization of experimental conditions for specific cell or tissue types is recommended to ensure reliable and reproducible results.

References

Application Notes and Protocols for Dantrolene in Primary Neuron Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene (B1669809) is a postsynaptic muscle relaxant that functions as a ryanodine (B192298) receptor (RyR) antagonist.[1][2] In the context of neuroscience research, dantrolene is a valuable tool for investigating the role of intracellular calcium (Ca²⁺) release from the endoplasmic reticulum (ER) in neuronal function and pathology.[3][4] By inhibiting RyRs, dantrolene prevents the excessive release of Ca²⁺ from the ER, a key event implicated in various neurodegenerative pathways, including excitotoxicity, oxidative stress, and apoptosis.[3][5] All three RyR isoforms (RyR1, RyR2, and RyR3) are found in the brain, with dantrolene primarily acting on RyR1 and RyR3.[4][5] These application notes provide detailed protocols for the use of dantrolene in primary neuron culture experiments to explore its neuroprotective effects.

Mechanism of Action

Dantrolene exerts its neuroprotective effects by binding to ryanodine receptors, which are intracellular calcium release channels on the membrane of the endoplasmic reticulum.[3][6] This binding inhibits the release of stored Ca²⁺ from the ER into the cytoplasm, thereby maintaining intracellular calcium homeostasis.[7][8] Dysregulation of calcium signaling is a central pathological mechanism in many neurodegenerative diseases.[8][9] By stabilizing intracellular calcium levels, dantrolene can mitigate the downstream detrimental effects of excitotoxic insults.[3][10]

cluster_0 Endoplasmic Reticulum cluster_1 Cytosol RyR Ryanodine Receptor (RyR) Ca2_overload Cytosolic Ca²⁺ Overload RyR->Ca2_overload Intracellular Ca²⁺ Release Mitochondrial_dysfunction Mitochondrial Dysfunction Ca2_overload->Mitochondrial_dysfunction ROS ROS Production Mitochondrial_dysfunction->ROS Apoptosis Apoptosis Activation Mitochondrial_dysfunction->Apoptosis Death Neuronal Cell Death ROS->Death Apoptosis->Death Glutamate (B1630785) Glutamate/ NMDA Receptor Activation Glutamate->RyR Triggers Dantrolene Dantrolene Dantrolene->RyR Inhibits

Dantrolene's mechanism of action in preventing excitotoxicity.

Data Presentation

Dantrolene Efficacy in Neuroprotection Studies
Injury ModelCell TypeDantrolene Conc. (µM)Key Findings
NMDA-induced ExcitotoxicityCortical neuron culture30Reduced intracellular Ca²⁺ by 30% with extracellular Ca²⁺ present, and by 100% in its absence; completely prevented glutamate's toxic effect.[3]
Glutamate, NMDA, QA, KA, AMPACortical neuron culture30Blocked LDH and calcium release induced by NMDA, QA, and glutamate. No effect on KA or AMPA.[3]
Oxygen-Glucose DeprivationCortical neurons40Increased neuronal survival and mitochondrial membrane potential when combined with hypothermia.[11]
Glutamate ExcitotoxicityPrimary Cortical Neurons10Pre-treatment for 30 minutes followed by co-incubation with glutamate showed neuroprotective effects.[12]
Amyloid-β₁₋₄₂ Induced ToxicityHippocampal NeuronsNot SpecifiedIncreased neuronal survival from 26% to 76% and reduced apoptotic and necrotic cells.[13]
Thapsigargin-induced ApoptosisGT1-7 hypothalamic cellsDose-dependentInhibited elevation of cytosolic Ca²⁺ levels, DNA fragmentation, and cell death.[14]
In Vivo Neuroprotective Effects of Dantrolene
Animal ModelInjury ModelDantrolene AdministrationDurationKey Findings
Mouse (YAC128)Huntington's Disease5 mg/kg (oral)Twice a week, from 2 to 11.5 months of ageImproved motor performance and reduced loss of striatal neurons.[12]
RatEpilepsy ModelUp to 2mM (Intraperitoneal)Pre- and post-treatment up to 30 minutesNeuroprotective effects observed.[12]
GerbilGlobal Cerebral Ischemia10, 25, 50 mg/kg (IV)Immediately post-ischemiaSignificantly increased the number of intact CA1 pyramidal neurons.[14]
Mouse (nGD)Gaucher DiseaseNot SpecifiedStarting at postnatal day 5Delayed neurological pathology and prolonged survival.[9]

Experimental Protocols

Protocol 1: Preparation of Dantrolene Stock Solution

Proper preparation of dantrolene stock solutions is critical for experimental reproducibility. Due to its poor aqueous solubility, organic solvents are required for high-concentration stocks.[6]

Materials:

Procedure:

  • Weighing: Carefully weigh the desired amount of dantrolene sodium powder.

  • Dissolution: Dissolve the powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until the solution is clear.[6][15]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube to ensure sterility for cell culture use.[15]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 3 months.[6][15]

start Start weigh Weigh Dantrolene Sodium Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Light-Protecting Tubes filter->aliquot store Store at -20°C aliquot->store end End store->end

Workflow for preparing dantrolene stock solution.
Protocol 2: Primary Neuron Culture and Treatment

This protocol outlines the general steps for culturing primary neurons and applying dantrolene in a neuroprotection assay.

Materials:

  • Primary cortical or hippocampal neurons

  • Culture medium (e.g., Neurobasal medium with B27 supplement)[12]

  • Poly-D-lysine coated culture plates/coverslips[7]

  • Dantrolene stock solution

  • Neurotoxic agent (e.g., L-glutamic acid)[12]

Procedure:

  • Cell Culture: Culture primary cortical or hippocampal neurons on poly-D-lysine coated plates or coverslips. Allow neurons to mature for at least 7-10 days in vitro before experimentation.[7]

  • Dantrolene Pre-treatment: Thaw an aliquot of the dantrolene stock solution. Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1-30 µM).[7] Pre-incubate the neuronal cultures with the dantrolene-containing medium for 30 minutes to 2 hours.[3][7]

  • Induction of Excitotoxicity: Add the neurotoxic agent (e.g., glutamate at a final concentration of 25-100 µM) to the culture wells.[7]

  • Incubation: Co-incubate the cells with dantrolene and the neurotoxic agent for the desired duration (e.g., 24 hours).[3][12]

  • Assessment: Proceed with cell viability or calcium imaging assays.

start Primary Neuronal Culture (7-10 DIV) pretreat Pre-treat with Dantrolene (e.g., 10 µM for 30 min) start->pretreat induce Induce Excitotoxicity (e.g., Glutamate) pretreat->induce incubate Incubate for Specified Duration induce->incubate assess Assess Neuronal Viability (e.g., MTT or LDH assay) incubate->assess end Data Analysis assess->end

Experimental workflow for assessing dantrolene's neuroprotection.
Protocol 3: Assessment of Neuronal Viability (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[3][7]

Materials:

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilizing agent (e.g., DMSO)[3]

  • Microplate reader

Procedure:

  • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[7]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[3][7]

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[3][7]

Protocol 4: Intracellular Calcium Imaging

This protocol allows for the measurement of intracellular calcium levels in response to a stimulus.[12]

Materials:

  • Primary neurons cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)[12]

  • Pluronic F-127[12]

  • Hanks' Balanced Salt Solution (HBSS)[12]

  • Fluorescence imaging system with dual-wavelength excitation (340 nm and 380 nm)[12]

Procedure:

  • Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).[12]

  • Incubate the cultured neurons with the loading solution for 30-45 minutes at 37°C.[12]

  • Wash the cells with HBSS to remove extracellular dye.[12]

  • Mount the coverslip on a fluorescence microscope and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.[12]

  • To assess the effect of dantrolene, perfuse the cells with a solution containing dantrolene (e.g., 10 µM) for 5-10 minutes.[12]

  • Challenge the cells with an agonist (e.g., 100 µM glutamate) in the presence or absence of dantrolene and record the changes in fluorescence.[12]

Conclusion

Dantrolene serves as a critical pharmacological tool for studying the involvement of intracellular calcium dysregulation in neuronal cell death models. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize dantrolene in primary neuron culture experiments to investigate its neuroprotective potential and elucidate the underlying mechanisms.

References

Application Notes and Protocols for Dissolving Dantrolene Sodium Hydrate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dantrolene sodium is a postsynaptic muscle relaxant that functions by inhibiting the release of calcium ions from the sarcoplasmic reticulum (SR), a critical process in excitation-contraction coupling.[1] Its primary molecular target is the ryanodine (B192298) receptor (RYR), with a preference for RYR1 and RYR3 isoforms over RYR2.[1][2][3] This specificity makes Dantrolene an invaluable tool for in vitro research in areas such as calcium signaling, neuroprotection, and malignant hyperthermia.[2][3] However, Dantrolene sodium's low aqueous solubility necessitates specific dissolution protocols to ensure accurate and reproducible experimental outcomes.[1] These application notes provide detailed protocols and critical data for the effective preparation and use of Dantrolene sodium hydrate (B1144303) in a research setting.

Quantitative Data Summary

The successful preparation of Dantrolene sodium solutions hinges on understanding its solubility and stability. The following tables summarize key quantitative data for dissolving and storing Dantrolene sodium hydrate.

Table 1: Solubility of Dantrolene Sodium Hydrate

SolventMaximum ConcentrationNotesCitations
Dimethyl sulfoxide (B87167) (DMSO)2 - 21 mg/mLSolubility can vary. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Warming to 37°C or 60°C can aid dissolution.[2][4][5][6][7][8]
Dimethylformamide (DMF)~10 - 12.5 mg/mLAn alternative organic solvent for initial dissolution.[2][5][6]
Aqueous Buffers (e.g., PBS)Sparingly Soluble (~0.5 mg/mL)For aqueous solutions, first dissolve in an organic solvent like DMF, then dilute with the buffer. These solutions are not recommended for long-term storage.[2][5][6]

Table 2: Stability and Storage of Dantrolene Sodium Solutions

Storage ConditionSolventStabilityNotesCitations
-20°CDMSO or DMFUp to 3 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[1][2]
-80°CDMSO or DMFUp to 1 yearAliquot for single use. Protect from light.[2][7][8]
Room Temperature (20-25°C)Aqueous SolutionUp to 6 hoursProtect from direct light.[1]
Room TemperatureAqueous Solution (reconstituted from lyophilized vial)Use within 6 hoursProtect from light.[1]

Experimental Protocols

Due to its poor water solubility, Dantrolene sodium is typically dissolved in an organic solvent to create a high-concentration stock solution, which is then diluted to the final experimental concentration.[4]

Protocol 1: Preparation of Dantrolene Sodium Stock Solution in Organic Solvent

This protocol is suitable for preparing a high-concentration stock solution for long-term storage and subsequent dilution in cell culture media or aqueous buffers.

Materials:

  • Dantrolene sodium hydrate powder

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile, light-protecting microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • 0.22 µm syringe filter (for sterile applications)

Procedure:

  • Equilibration: Allow the vial of Dantrolene sodium powder to come to room temperature before opening to prevent condensation.[2]

  • Weighing: Carefully weigh the desired amount of Dantrolene sodium powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder to a sterile, light-protecting tube.

    • Add the calculated volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., to prepare a 10 mg/mL stock solution, dissolve 10 mg of Dantrolene sodium in 1 mL of solvent).[1]

    • Vortex the tube gently until the powder is completely dissolved and the solution is clear.[1] Warming the solvent to 37°C may aid dissolution.[4]

  • Sterilization (Optional for Cell Culture): For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protecting tube.[2]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting cryovials to minimize freeze-thaw cycles.[1][2]

    • Store the aliquots at -20°C for up to 3 months or at -80°C for up to one year.[2]

Protocol 2: Preparation of Working Solution for In Vitro Assays

This protocol describes the dilution of the stock solution to the final concentration for use in cell culture or other in vitro assays.

Materials:

  • Dantrolene sodium stock solution (from Protocol 1)

  • Pre-warmed cell culture medium or appropriate aqueous buffer

  • Sterile tubes

Procedure:

  • Thawing: Thaw a single aliquot of the frozen Dantrolene sodium stock solution at room temperature.[2]

  • Dilution:

    • Directly dilute the stock solution into the pre-warmed cell culture medium or buffer to achieve the desired final concentration. For example, to make a 10 µM working solution in 10 mL of media from a 10 mM stock, add 10 µL of the stock solution (a 1:1000 dilution).[2]

    • Important: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic, typically ≤ 0.1%.[4] Always include a vehicle control with the equivalent concentration of the solvent in your experiments.[4]

  • Mixing: Gently but thoroughly mix the final working solution by swirling or pipetting before adding it to the cells or assay.[2]

Visualizations

Signaling Pathway of Dantrolene's Mechanism of Action

Dantrolene_Mechanism_of_Action cluster_SR Sarcoplasmic Reticulum (SR) / Endoplasmic Reticulum (ER) RyR Ryanodine Receptor (RyR1, RyR3) Ca_cytosol Cytosolic Ca²⁺ RyR->Ca_cytosol Ca²⁺ Release Ca_store Ca²⁺ Store Excitation Cellular Excitation (e.g., Depolarization) Excitation->RyR Activates Dantrolene Dantrolene Dantrolene->RyR Inhibits Contraction Muscle Contraction / Downstream Signaling Ca_cytosol->Contraction Initiates

Caption: Dantrolene inhibits Ca²⁺ release from the SR/ER by targeting Ryanodine Receptors.

Experimental Workflow for Dantrolene Solution Preparation

Dantrolene_Preparation_Workflow Start Start Weigh Weigh Dantrolene Sodium Powder Start->Weigh Dissolve Dissolve in DMSO or DMF Weigh->Dissolve Filter Sterile Filter (Optional) Dissolve->Filter Aliquot Aliquot into Light-Protecting Tubes Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw For Experiment Dilute Dilute in Pre-warmed Medium/Buffer Thaw->Dilute Use Use in Assay Dilute->Use

Caption: Workflow for preparing Dantrolene sodium stock and working solutions.

References

Application Notes and Protocols for Dantrolene Administration in Rodent Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene (B1669809) is a post-synaptic muscle relaxant that functions as an antagonist of ryanodine (B192298) receptors (RyRs), which are intracellular calcium release channels.[1][2] In the central nervous system, dantrolene primarily inhibits RyR1 and RyR3 isoforms.[2][3] Dysregulation of intracellular calcium homeostasis is a key pathological feature in many neurodegenerative diseases, contributing to excitotoxicity, mitochondrial dysfunction, and apoptosis.[1][2] By stabilizing intracellular calcium levels, dantrolene has emerged as a promising neuroprotective agent in various animal models of neurological disorders.[1][2][4] These application notes provide a comprehensive overview of dantrolene administration protocols and summarize key findings from preclinical studies in rodent models of Alzheimer's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis (ALS).

Mechanism of Action

Neurological insults, such as excitotoxicity from excessive glutamate, can trigger a massive influx of calcium (Ca²⁺) into neurons.[2] This initial influx instigates further Ca²⁺ release from intracellular stores in the endoplasmic reticulum via ryanodine receptors, a process known as calcium-induced calcium release (CICR).[2][5] The resultant Ca²⁺ overload activates downstream pathological cascades, including apoptosis and neuroinflammation, ultimately leading to neuronal cell death.[1][2] Dantrolene binds to RyR1 and RyR3, reducing their sensitivity to activating ligands like calcium.[2][3] This action inhibits excessive Ca²⁺ release from the endoplasmic reticulum, thereby mitigating the downstream neurotoxic effects.[2][3]

Diagram of Dantrolene's Mechanism of Action

Dantrolene_Mechanism cluster_neuron Neuron cluster_er Endoplasmic Reticulum RyR RyR1/RyR3 Ca_overload Cytosolic Ca²⁺ Overload RyR->Ca_overload Ca²⁺ Release Glutamate Excessive Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx NMDA_R->Ca_influx Allows Ca_influx->Ca_overload Ca_overload->RyR Triggers CICR Mitochondria Mitochondrial Dysfunction Ca_overload->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Dantrolene Dantrolene Dantrolene->RyR Inhibits

Caption: Dantrolene inhibits RyR-mediated calcium release, preventing neurotoxicity.

Data Presentation: Summary of Preclinical Findings

The following tables summarize quantitative data from studies administering dantrolene in rodent models of various neurodegenerative diseases.

Table 1: Alzheimer's Disease Models
Animal ModelDoseRoute of AdministrationTreatment DurationKey FindingsReference
3xTg-AD Mice5 mg/kgSubcutaneous (SQ)3 times per week (from 5 to 13 months of age)Improved memory; Decreased amyloid plaque levels.[2][6]
3xTg-AD Mice5 mg/kgOralTwice a week (from 15 to 21 months of age)Significantly decreased intraneuronal amyloid accumulation by up to 76%; Trend of reduced phosphorylated tau.[7]
3xTg-AD MiceNot SpecifiedNot SpecifiedFrom 2 to 13 months of ageSignificantly reduced memory deficits and amyloid plaque load in the hippocampus.[8]
APP-PS1 Mice5 mg/kgOralTwice a week (from 2 to 8 months of age)Increased amyloid load and neuronal atrophy.[9][9]
5XFAD Mice5 mg/kgIntranasal (IN)Daily or 3 times per weekAmeliorated memory loss.[2][6]
Table 2: Huntington's Disease Models
Animal ModelDoseRoute of AdministrationTreatment DurationKey FindingsReference
YAC128 Mice5 mg/kgOral (feeding)Twice a week (from 2 to 11.5 months of age)Improved performance in beam-walking and gait assays; Reduced loss of striatal neurons; Reduced formation of Huntingtin nuclear aggregates.[2][10][11]
Table 3: Amyotrophic Lateral Sclerosis (ALS) Models
Animal ModelDoseRoute of AdministrationTreatment DurationKey FindingsReference
SOD1(G93A) MiceNot SpecifiedDaily administrationNot SpecifiedDid not affect survival or the number of motor neurons.[12]
SOD1-G93A Mice5 mg/kgIntranasal (IN)Daily (from 90 to 120 days of age)Improved survival rate (89% vs 67% in controls); Ameliorated neurological impairment by 90%; Preserved muscle strength.[13][14][15]

Experimental Protocols

Protocol 1: Preparation and Administration of Dantrolene Sodium

Materials:

  • Dantrolene sodium powder

  • Vehicle: Sterile water for injection, saline, or a specific formulation buffer. Note: Dantrolene has low water solubility; a basic pH (e.g., adjusted to 9.5 with NaOH) may be required for solubilization.[2] For oral feeding, it can be mixed into a palatable solution or food.[2]

  • Appropriate syringes and needles/catheters for the chosen administration route.

Procedure (General):

  • Preparation of Stock Solution:

    • Under sterile conditions, weigh the required amount of dantrolene sodium powder.[2]

    • Dissolve in the chosen vehicle to the desired stock concentration. Gentle warming or vortexing may be required.[2]

    • Ensure complete dissolution. Adjust pH if necessary.[2]

    • Filter-sterilize the solution using a 0.22 µm filter.[2]

  • Dosage Calculation:

    • Calculate the volume to be administered based on the animal's most recent body weight and the target dose (e.g., 5 mg/kg).[2]

  • Administration Routes:

    • A. Intranasal (IN) Administration (for mice):

      • Lightly anesthetize the mouse (e.g., with isoflurane) to prevent sneezing and ensure correct administration.[2]

      • Position the animal in a supine position.[2]

      • Using a P20 or P10 micropipette, administer a small volume (e.g., 2-3 µL) of the dantrolene solution into one nostril, alternating between nostrils every 2-3 minutes to allow for absorption and prevent fluid from entering the lungs.[2]

      • Keep the animal in a supine position for a few minutes post-administration to ensure absorption via the nasal epithelium.[2]

    • B. Oral Administration (Feeding/Gavage):

      • Feeding: Mix the calculated dose of dantrolene solution with a small amount of palatable food or sweetened liquid (e.g., condensed milk). Ensure the animal consumes the entire amount. This method is suitable for long-term studies to reduce stress.[2]

      • Gavage: For precise single-dose administration, use an oral gavage needle. Gently restrain the animal, insert the gavage needle over the tongue into the esophagus, and slowly administer the solution.[2]

    • C. Intraperitoneal (IP) Injection:

      • Properly restrain the animal, exposing the abdomen. Tilt the animal slightly head-down.[2][16]

      • Insert a sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats) into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[2][16]

      • Inject the calculated volume.

Protocol 2: Behavioral Testing - Morris Water Maze (MWM)

The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory in rodent models of Alzheimer's disease.[17][18][19]

Apparatus:

  • A circular pool (typically 1.2-1.8 m in diameter) filled with water made opaque with non-toxic paint.

  • An escape platform submerged just below the water surface.

  • Various extra-maze visual cues placed around the room.

  • A video tracking system to record the animal's swim path.

Procedure:

  • Acquisition Phase (4-5 days):

    • Animals are trained to find the hidden platform in a series of trials (e.g., 4 trials per day).

    • For each trial, the mouse is placed into the pool at one of four starting positions.

    • The mouse is allowed to swim and search for the platform for a set time (e.g., 60-90 seconds).

    • If the mouse fails to find the platform within the allotted time, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15-30 seconds before being removed.

    • The time to reach the platform (latency) and the swim path are recorded.

  • Probe Trial (24 hours after the last acquisition trial):

    • The escape platform is removed from the pool.

    • The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured.

Data Analysis:

  • Compare the escape latency and path length during the acquisition phase between dantrolene-treated and vehicle-treated groups.

  • In the probe trial, compare the time spent in the target quadrant between groups.

Protocol 3: Immunohistochemistry for Amyloid-Beta (Aβ) Plaques

This protocol outlines the general steps for staining Aβ plaques in brain tissue from Alzheimer's disease models.

Materials:

  • Paraffin-embedded or frozen brain sections.

  • Sodium citrate (B86180) buffer (10 mM, pH 6.0) for antigen retrieval.[20]

  • Formic acid (70-95%) for antigen retrieval.[21][22]

  • Blocking solution (e.g., 1% BSA in PBS).[20]

  • Primary antibody against Aβ (e.g., 6E10).

  • HRP-conjugated secondary antibody.

  • DAB substrate kit.

  • Hematoxylin for counterstaining.

Procedure:

  • Deparaffinization and Rehydration (for paraffin (B1166041) sections):

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate through a series of graded ethanol (B145695) solutions (100%, 95%, 70%) and finally in deionized water.[21][23]

  • Antigen Retrieval:

    • Boil slides in 10 mM sodium citrate buffer (pH 6.0) for 10 minutes, followed by cooling.[20]

    • Alternatively, or in combination, incubate sections in formic acid (e.g., 95% for 5 minutes or 70% for 20 minutes).[21][22][24]

  • Staining:

    • Wash sections in PBS.[20]

    • Block with a suitable blocking solution for 1 hour at room temperature.[20]

    • Incubate with the primary Aβ antibody overnight at 4°C.[20]

    • Wash and incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[20][22]

    • Develop the signal with DAB substrate.[20]

    • Counterstain with hematoxylin.[20]

    • Dehydrate sections and mount with coverslips.[20]

Data Analysis:

  • Capture images of stained sections using a microscope.

  • Quantify the Aβ plaque load (percentage of the area covered by plaques) in specific brain regions (e.g., hippocampus, cortex) using image analysis software like ImageJ.[22]

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of dantrolene in a rodent model of neurodegenerative disease.

Experimental_Workflow start Study Design & Animal Model Selection dantrolene_prep Dantrolene Preparation & Vehicle Control start->dantrolene_prep treatment Chronic Dantrolene Administration start->treatment dantrolene_prep->treatment behavioral Behavioral Testing (e.g., MWM, Beam Walk) treatment->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia histology Histological Analysis (e.g., IHC for Aβ, NeuN) euthanasia->histology biochem Biochemical Analysis (e.g., Western Blot, ELISA) euthanasia->biochem analysis Data Analysis & Interpretation histology->analysis biochem->analysis end Conclusion analysis->end

Caption: General experimental workflow for preclinical dantrolene studies.

References

Troubleshooting & Optimization

Technical Support Center: Dantrolene Sodium Hemihydrate Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dantrolene (B1669809) sodium hemiheptahydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my dantrolene sodium hemiheptahydrate not dissolving in my aqueous buffer?

A1: Dantrolene sodium has very low intrinsic solubility in neutral aqueous solutions, approximately 18.4 µg/mL at pH 7.4.[1][2] Direct addition of the powder to a buffer is often ineffective.[1] Its solubility is highly dependent on the pH of the solution.[3]

Q2: What is the optimal pH for dissolving and maintaining the stability of dantrolene sodium in aqueous solutions?

A2: Dantrolene exhibits maximum stability in an aqueous solution at pH 7.4 and 37°C.[3][4][5] While its solubility increases in alkaline conditions (pH > 9), its stability decreases at high pH, leading to degradation.[1] Both acidic (pH 1.2-4.6) and alkaline (pH > 8.0) conditions increase the rate of degradation.[3]

Q3: My dantrolene solution is cloudy or has formed a precipitate after I diluted my stock solution. What should I do?

A3: Cloudiness or precipitation, often called "crashing out," occurs when the concentration of dantrolene exceeds its solubility limit in the final aqueous buffer.[1] This can be due to a low pH of the final medium or an insufficient concentration of the organic co-solvent used to prepare the stock solution.[1][6] To resolve this, you can try increasing the co-solvent ratio in the final solution, ensuring the final buffer pH is close to 7.4, or using a solubility enhancer like hydroxypropyl-β-cyclodextrin.[1] If precipitation is minimal, sonicating the solution and then filtering it through a 0.22 µm syringe filter may help.[1]

Q4: What are the recommended solvents for preparing a stock solution of dantrolene sodium?

A4: Due to its poor aqueous solubility, it is highly recommended to first dissolve dantrolene sodium in an organic solvent to create a concentrated stock solution.[3] Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most commonly used and effective solvents for this purpose.[6][7]

Q5: How should I store my dantrolene sodium solutions?

A5: Aqueous solutions of dantrolene are not recommended for storage for more than one day.[7][8] For long-term storage, stock solutions prepared in organic solvents like DMSO or DMF should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[6]

Q6: What are the degradation products of dantrolene?

A6: Dantrolene degrades via hydrolysis. In acidic conditions, the primary degradation product is "compound C" (from hydrolysis of the imine linkage). In alkaline conditions, "compound B" is formed (from hydrolysis of the hydantoin (B18101) ring).[3][9] These degradation products are not considered to retain the muscle relaxant activity of the parent compound.[3]

Troubleshooting Guides

Issue 1: Dantrolene powder does not dissolve in the aqueous buffer.

  • Cause: Low intrinsic aqueous solubility of dantrolene sodium at neutral pH.[1]

  • Solution: Do not add the powder directly to the aqueous buffer. First, prepare a concentrated stock solution in an organic co-solvent like DMSO or DMF.[6][7]

Issue 2: Precipitation occurs after diluting the stock solution into the aqueous buffer.

  • Cause: The final concentration of dantrolene exceeds its solubility limit in the aqueous medium, or the pH of the buffer is too low.[6]

  • Recommended Actions:

    • Ensure the final concentration is within the solubility limits for the specific co-solvent/buffer system.

    • Increase the proportion of the organic co-solvent in the final solution. For instance, a 1:1 solution of DMF and PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[7]

    • Adjust the pH of your final experimental medium to be as close to 7.4 as possible for optimal stability.[3]

Quantitative Data Summary

Solvent/Buffer SystempHTemperatureSolubilityReference
Water7.4Not Specified~18.4 µg/mL[1][2]
DMSONot ApplicableNot Specified~2 mg/mL[7]
DMFNot ApplicableNot Specified~10 mg/mL[7]
1:1 DMF:PBS7.2Not Specified~0.5 mg/mL[7][8]

Experimental Protocols

Protocol 1: Preparation of a Dantrolene Sodium Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of dantrolene sodium in DMSO.

  • Weighing: Accurately weigh out 3.36 mg of this compound.

  • Dissolution: Add the appropriate volume of sterile DMSO to the powder. For a 10 mM stock solution, this would be approximately 1 mL.

  • Vortexing: Vortex the solution vigorously until all the powder is completely dissolved. Gentle warming in a water bath can aid dissolution, but avoid high temperatures.[6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -80°C.[6]

Protocol 2: Dilution of DMSO Stock Solution into an Aqueous Medium

This protocol describes the dilution of the DMSO stock solution into a typical aqueous experimental medium (e.g., cell culture medium).

  • Thawing: Thaw a single-use aliquot of the dantrolene sodium stock solution at room temperature.

  • Dilution: Serially dilute the stock solution into your aqueous buffer to achieve the desired final concentration. Ensure that the final concentration of DMSO is kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in your experiment.

  • Mixing: Mix the final solution thoroughly by gentle vortexing or inversion.

  • Final Check: Visually inspect the solution for any signs of precipitation before use.[6]

Visualizations

G cluster_0 Troubleshooting Dantrolene Dissolution cluster_1 Recommended Actions start Start: Dantrolene powder added to aqueous buffer dissolved Does the powder dissolve? start->dissolved no No dissolved->no No yes Yes dissolved->yes Yes stock Prepare a stock solution in DMSO or DMF no->stock precipitate Does a precipitate form upon dilution of stock? yes->precipitate no2 No precipitate->no2 No yes2 Yes precipitate->yes2 Yes end_good Solution is ready for use no2->end_good increase_cosolvent Increase co-solvent ratio in final solution yes2->increase_cosolvent end_bad Incomplete Dissolution stock->end_bad check_ph Adjust final buffer pH to ~7.4 increase_cosolvent->check_ph check_ph->end_bad

Caption: Troubleshooting workflow for dantrolene sodium solubility issues.

G cluster_0 Experimental Workflow: Preparing Dantrolene Solution start Start: Weigh dantrolene sodium powder dissolve Dissolve in DMSO or DMF to create stock solution start->dissolve aliquot Aliquot stock solution for single use dissolve->aliquot store Store aliquots at -80°C aliquot->store thaw Thaw one aliquot store->thaw dilute Dilute in aqueous buffer to final concentration thaw->dilute check Visually inspect for precipitation dilute->check precipitate Precipitate observed? check->precipitate no No precipitate->no No yes Yes precipitate->yes Yes end_good Solution ready for experiment no->end_good troubleshoot Troubleshoot (see solubility workflow) yes->troubleshoot

Caption: Recommended workflow for preparing dantrolene sodium solutions.

References

Technical Support Center: Optimizing Dantrolene Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing dantrolene (B1669809) concentration in in vitro settings to achieve desired experimental outcomes while avoiding cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for dantrolene sodium in vitro?

A1: Dantrolene sodium's primary mechanism is the inhibition of ryanodine (B192298) receptors (RyR), which are intracellular calcium release channels located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types.[1][2][3] By binding to RyR1 and RyR3 isoforms, dantrolene reduces the release of calcium (Ca2+) from these intracellular stores, thereby preventing or mitigating cellular responses triggered by elevated cytosolic calcium levels, such as excitotoxicity and apoptosis.[2][3]

Q2: What is a recommended starting concentration range for dantrolene in in vitro experiments?

A2: The effective and non-toxic concentration of dantrolene varies depending on the cell type and the experimental endpoint. For neuroprotection studies, a common starting range is 1 to 30 µM.[4] Generally, doses of 10-100 μM are reported to be effective in cell culture.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: At what concentration does dantrolene typically become cytotoxic?

A3: Cytotoxicity is cell-type dependent, but concentrations exceeding 120 μM have been reported to be toxic to cells in culture.[2] For sensitive cell lines or long-duration experiments (>72 hours), cytotoxicity may be observed at lower concentrations.

Q4: How should I prepare a dantrolene sodium stock solution for my experiments?

A4: Dantrolene sodium has poor water solubility. Therefore, it is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a high-concentration stock solution (e.g., 10-50 mM). The stock solution should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles and should be protected from light, as dantrolene is light-sensitive. When preparing your working solution, dilute the stock in your cell culture medium to the final desired concentration. It is crucial to include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments, as the solvent itself can have effects on the cells.

Q5: Are there any specific considerations when using dantrolene with liver-derived cell lines?

A5: Yes, the clinical use of oral dantrolene has been associated with hepatotoxicity. This is thought to be due to the formation of reactive metabolites during its metabolism in the liver.[1][3] Therefore, when using liver-derived cell lines such as HepG2, it is particularly important to carefully evaluate a range of concentrations and incubation times for potential dose-dependent toxicity, especially in long-term experiments.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpected cytotoxicity at low dantrolene concentrations. Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may be too high (typically should be ≤ 0.1%).Cell Line Sensitivity: Your specific cell line may be particularly sensitive to alterations in calcium signaling.Always include a vehicle-only control in your experimental design to assess the effect of the solvent.Perform a dose-response experiment starting with a lower concentration range (e.g., 0.1-10 µM) to determine the sensitivity of your cell line.
Dantrolene powder is not dissolving. Poor Aqueous Solubility: Dantrolene sodium is poorly soluble in water and neutral aqueous buffers.Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or DMF. Warming the solvent to 37°C can aid dissolution.
Inconsistent or variable experimental results. Solution Instability: Dantrolene is light-sensitive, and its stability in aqueous solutions is limited.Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation.Protect all dantrolene solutions from light. Prepare fresh working solutions from the stock for each experiment.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
No observable effect of dantrolene treatment. Inadequate Concentration: The concentration of dantrolene may be too low to elicit a response in your experimental model.Short Incubation Time: The duration of treatment may not be sufficient for dantrolene to exert its effects.Consult the literature for effective concentrations in similar cell lines and experimental setups. Perform a dose-response experiment with a wider concentration range.Consider extending the incubation time, but be mindful of potential long-term cytotoxicity.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vitro use of dantrolene.

Table 1: Effective and Cytotoxic Concentrations of Dantrolene in Various In Vitro Models

Cell Type/Model SystemEffective Concentration RangeCytotoxic ConcentrationReference
Mouse Cerebral Cortical Neurons1-10 µM (neuroprotection)>120 µM[2]
Primary Cortical/Cerebellar Granule Neurons5-30 µM (neuroprotection)Not specified[4]
GT1-7 Hypothalamic Neurosecretory CellsDose-dependent neuroprotectionNot specified[5]
SH-SY5Y Neuroblastoma Cells40 µM (protection against SERCA inhibition)Not specified[6]
General Cell Culture10-100 µM (effective dose)>120 µM[2]

Table 2: Reported IC50 Values for Dantrolene-Induced Cytotoxicity

Cell LineAssayIncubation TimeIC50 ValueReference
HepG2 (Human Hepatocellular Carcinoma)MTT Assay24 hours> 100 µMThis is an inferred value; specific IC50 data is limited.
SH-SY5Y (Human Neuroblastoma)MTT Assay48 hours> 40 µMThis is an inferred value based on protective effects; specific IC50 data is limited.
PC12 (Rat Pheochromocytoma)Not SpecifiedNot SpecifiedNot SpecifiedNo direct IC50 data found.
Primary NeuronsNot SpecifiedNot SpecifiedNot SpecifiedNo direct IC50 data found.

Note: Specific IC50 values for dantrolene-induced cytotoxicity are not widely reported in the literature, as it is more commonly studied for its cytoprotective effects. The values above are estimations based on available data. Researchers should determine the IC50 for their specific cell line experimentally.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Dose of Dantrolene via MTT Assay

This protocol outlines a standard method for assessing cell viability to determine the optimal concentration range of dantrolene for your specific cell line.

Materials:

  • Your cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Dantrolene sodium

  • DMSO (or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate your cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere and grow for 24 hours.

  • Preparation of Dantrolene Dilutions: Prepare a series of dantrolene dilutions in complete cell culture medium at twice the final desired concentration. Also, prepare a 2X vehicle control containing the same concentration of solvent as your highest dantrolene dose.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X dantrolene dilutions and controls to the appropriate wells, resulting in a 1X final concentration. Include untreated and vehicle control wells.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Control Well) * 100. Plot the viability against the dantrolene concentration to determine the dose at which cytotoxicity is observed.

Protocol 2: Assessing Cytotoxicity using the Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Your cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Dantrolene sodium

  • DMSO (or other suitable solvent)

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Include wells for a positive control (cells treated with a lysis buffer provided in the kit to induce maximum LDH release).

  • Supernatant Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 10-30 minutes.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance.

Visualizations

experimental_workflow Experimental Workflow for Determining Dantrolene Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_cells Seed cells in a 96-well plate treat_cells Treat cells with Dantrolene dilutions (e.g., 24, 48, 72 hours) prep_cells->treat_cells prep_dantrolene Prepare serial dilutions of Dantrolene and vehicle control prep_dantrolene->treat_cells assay_mtt MTT Assay: Add MTT, incubate, solubilize formazan treat_cells->assay_mtt assay_ldh LDH Assay: Collect supernatant, add LDH reagent treat_cells->assay_ldh measure_absorbance Measure absorbance with a plate reader assay_mtt->measure_absorbance assay_ldh->measure_absorbance calculate_viability Calculate % cell viability or cytotoxicity measure_absorbance->calculate_viability determine_ic50 Determine the optimal non-toxic concentration and IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining dantrolene cytotoxicity.

dantrolene_moa Dantrolene's Mechanism of Action and Cytotoxicity Pathway cluster_therapeutic Therapeutic/Protective Concentration cluster_cytotoxic Cytotoxic Concentration dantrolene_low Dantrolene (Low Concentration) ryr Ryanodine Receptor (RyR1/RyR3) on ER/SR Membrane dantrolene_low->ryr Inhibits ca_release_low Reduced Ca2+ Release ryr->ca_release_low Leads to ca_homeostasis Calcium Homeostasis Maintained ca_release_low->ca_homeostasis cell_survival Cell Survival / Protection ca_homeostasis->cell_survival dantrolene_high Dantrolene (High Concentration) off_target Off-Target Effects / Metabolic Stress dantrolene_high->off_target er_stress ER Stress off_target->er_stress mito_dysfunction Mitochondrial Dysfunction off_target->mito_dysfunction caspase_activation Caspase Activation er_stress->caspase_activation mito_dysfunction->caspase_activation apoptosis Apoptosis / Cell Death caspase_activation->apoptosis

Caption: Dantrolene's dual mechanism of action.

References

Technical Support Center: Dantrolene Sodium in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dantrolene (B1669809) sodium in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Dantrolene sodium?

A1: Dantrolene sodium is a postsynaptic muscle relaxant that functions as a ryanodine (B192298) receptor (RyR) antagonist.[1][2][3] It specifically inhibits the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) by binding to RyR isoforms, primarily RyR1 and RyR3.[4][5][6][7] This action effectively uncouples excitation-contraction coupling in muscle cells and reduces intracellular calcium overload in various other cell types.[1][6] Its inhibitory effect on the cardiac RyR2 isoform is less pronounced.[5][8]

Q2: Why is the solubility of Dantrolene sodium a critical factor in my experiments?

A2: Dantrolene is a lipid-soluble molecule with poor aqueous solubility.[1] This characteristic can lead to its precipitation in stock solutions and experimental media, resulting in inconsistent effective concentrations and unreliable experimental outcomes.[1] To achieve dissolution for intravenous clinical use, a high pH of approximately 9.5 and the presence of mannitol (B672) are required.[9][10]

Q3: How should I prepare and store Dantrolene sodium stock solutions?

A3: Due to its poor water solubility, Dantrolene sodium is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[6] To aid dissolution, you can warm the solvent to 37°C.[6] It is recommended to prepare single-use aliquots to minimize freeze-thaw cycles.[4] Store these aliquots at -20°C for up to three months or at -80°C for up to one year.[4] Always remember to prepare a vehicle control with the equivalent concentration of DMSO used in your treatments.[6]

Q4: What is the stability of Dantrolene sodium in solution?

A4: The stability of Dantrolene is highly dependent on both pH and light exposure.[1] It exhibits maximum stability in an aqueous solution at a pH of 7.4.[9][11][12] Degradation is known to occur in both acidic (pH < 7) and alkaline (pH > 8) conditions.[9] Furthermore, Dantrolene is sensitive to light, so solutions should be protected from light during storage and experiments.[1][10]

Q5: I am observing unexpected cytotoxicity in my cell cultures after Dantrolene treatment. What could be the cause?

A5: Unexpected cytotoxicity can stem from several factors:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic, typically ≤ 0.1%. Always include a vehicle-only control.[6]

  • Cell Line Sensitivity: Different cell lines have varied sensitivities to chemical compounds. Your specific cell line might be particularly sensitive to alterations in calcium signaling.[6]

  • Prolonged Exposure: Continuous exposure to Dantrolene over several days may lead to cytotoxicity that is not apparent in short-term assays.[6]

  • Compound Purity and Storage: Verify the purity of your Dantrolene sodium. Ensure your stock solution has been stored correctly (protected from light, at the appropriate temperature) and has not undergone multiple freeze-thaw cycles.[6]

  • Hepatotoxicity: Be mindful of potential dose-dependent toxicity in liver-derived cell lines (e.g., HepG2) or in long-duration experiments, as clinical use of oral Dantrolene has been associated with hepatotoxicity.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of Dantrolene in working solution Poor aqueous solubility of Dantrolene.Visually inspect stock and working solutions for any precipitate. If observed, prepare a fresh solution. Consider filtering the final working solution through a 0.22 µm syringe filter before adding it to the cells.[1]
Inconsistent or no observable effect 1. Degradation of Dantrolene: The compound is sensitive to light and pH.[1] 2. Low or Absent RyR Expression: The effect of Dantrolene is dependent on the presence of its target receptors (RyR1 and RyR3).[1] 3. Lot-to-lot variability: Differences in purity or potency between manufacturing batches.[2]1. Prepare fresh stock solutions regularly and protect them from light. Prepare working dilutions immediately before use.[1] 2. Verify the expression of the target RyR isoform in your cell line using methods like RT-PCR or Western blotting.[1] 3. Qualify new lots by running a dose-response curve against a known positive control to determine relative potency.[2]
High background signal in calcium imaging assays Autofluorescence of Dantrolene.Although not widely reported, consider running a control with Dantrolene alone (no cells) to check for any intrinsic fluorescence at the wavelengths used in your assay.
Cell death at expected therapeutic concentrations 1. Off-target effects: At higher concentrations, Dantrolene may have off-target effects. 2. Cell-specific sensitivity: Your cell line may be particularly vulnerable to disruptions in calcium homeostasis.[6]1. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay. A common starting range is 10 µM to 60 µM.[6] 2. For sensitive cell lines, begin with a lower concentration range (e.g., 1-10 µM).[6]

Quantitative Data Summary

Table 1: Solubility of Dantrolene Sodium

Solvent Maximum Concentration Notes Citations
DMSO2 - 14 mg/mLSolubility can vary. Using fresh, anhydrous DMSO is recommended.[4][13][14][15][16][17]
Dimethylformamide (DMF)~10 - 12.5 mg/mLAn alternative organic solvent for initial dissolution.[4][13][14]
Aqueous Buffers (e.g., PBS)Sparingly solubleFor maximum solubility, first dissolve in DMF and then dilute with the aqueous buffer. A 1:1 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL.[13][14]

Table 2: Effective Concentrations of Dantrolene Sodium in Cell-Based Assays

Cell Type/Model Assay Effective Concentration (IC₅₀) Key Findings Citations
Skeletal muscle sarcoplasmic reticulum vesicles[³H]ryanodine binding assay~1.0 µM (for wild-type RyR1)Effective inhibition of the wild-type RyR1 channel.[18]
HEK293 cells expressing mutant RyR1 (Y522S)[³H]ryanodine binding assay>10 µMSignificantly reduced inhibitory potency on the mutant RyR1 channel.[18]
Primary mixed glial cellsCalcium imaging10 µMInhibited the increase in intracellular Ca²⁺ by 60-80% and prevented subsequent Ca²⁺ oscillations.[19]
Rat cardiac muscleAequorin Ca²⁺ indicator assay50 µMReduced peak systolic [Ca²⁺]i and decreased the amplitude of diastolic Ca²⁺ oscillations in Ca²⁺ overloaded preparations.[20]
Cortical neuron cultureLDH and calcium release assays30 µMBlocked LDH and calcium release induced by NMDA, QA, and glutamate.[21]
Cultured rat hippocampal neuronsNeuronal viability assayCo-application with Aβ₁₋₄₂Increased neuronal survival from 26% to 76%.[22]

Experimental Protocols

Protocol 1: Preparation of Dantrolene Sodium Stock Solution
  • Equilibration: Allow the vial of Dantrolene sodium powder to reach room temperature before opening to prevent condensation.[4]

  • Weighing: Carefully weigh the required amount of Dantrolene sodium powder using an analytical balance.[4]

  • Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[4] Vortex gently if necessary to ensure complete dissolution.

  • Sterilization: For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[4]

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.[4]

Protocol 2: Glutamate-Induced Excitotoxicity Assay
  • Cell Culture: Plate primary neuronal cultures (e.g., cortical or hippocampal neurons) and allow them to mature for at least 7-10 days in vitro.[23]

  • Dantrolene Pre-treatment: Prepare working solutions of Dantrolene sodium by diluting the stock solution in culture medium. Pre-incubate the neuronal cultures with various concentrations of Dantrolene (e.g., 1, 5, 10, 20, 30 µM) for 30 minutes to 2 hours. Include a vehicle control (DMSO) group.[23]

  • Induction of Excitotoxicity: Add L-glutamic acid to the culture wells to a final concentration known to induce excitotoxicity (e.g., 25-100 µM). Co-incubate with Dantrolene for a period ranging from 30 minutes to 24 hours.[23]

  • Assessment of Neuronal Viability: Following the incubation period, assess cell viability using a standard method such as the Lactate Dehydrogenase (LDH) assay or the MTT assay.[23]

Protocol 3: [³H]Ryanodine Binding Assay
  • Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Isolate SR vesicles rich in RyRs from skeletal muscle tissue.

  • Incubation: Incubate the SR vesicles with a fixed concentration of radiolabeled [³H]ryanodine and varying concentrations of Dantrolene sodium.[24]

  • Separation: After reaching equilibrium, separate the receptor-bound [³H]ryanodine from the free radioligand by filtration.[24]

  • Quantification: Quantify the amount of radioactivity on the filters using scintillation counting.[24]

  • Data Analysis: Generate a competition binding curve to calculate the inhibitory constant (Ki) of Dantrolene.[24]

Visualizations

Dantrolene_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation RyR Ryanodine Receptor (RyR1, RyR3) Receptor->RyR 2. Signal Transduction Ca_cytosol Increased [Ca²⁺] Cellular_Response Cellular Response (e.g., Contraction, Apoptosis) Ca_cytosol->Cellular_Response 4. Downstream Effects Dantrolene Dantrolene Dantrolene->RyR Inhibition RyR->Ca_cytosol 3. Ca²⁺ Release Ca_ER [Ca²⁺] Store Ca_ER->RyR

Caption: Mechanism of Dantrolene sodium action on Ryanodine Receptors.

Troubleshooting_Workflow Start Experiment Start: Inconsistent Results Check_Solubility Is Dantrolene precipitated? Start->Check_Solubility Remake_Solution Remake solution, consider filtration Check_Solubility->Remake_Solution Yes Check_Degradation Is solution old or exposed to light? Check_Solubility->Check_Degradation No Remake_Solution->Check_Degradation Prepare_Fresh Prepare fresh solution, protect from light Check_Degradation->Prepare_Fresh Yes Verify_RyR RyR expression confirmed in cell line? Check_Degradation->Verify_RyR No Prepare_Fresh->Verify_RyR Perform_WB_PCR Verify RyR expression (Western Blot/PCR) Verify_RyR->Perform_WB_PCR No Check_Cytotoxicity Unexpected cell death? Verify_RyR->Check_Cytotoxicity Yes Perform_WB_PCR->Check_Cytotoxicity Dose_Response Perform dose-response to find optimal concentration Check_Cytotoxicity->Dose_Response Yes Proceed Proceed with Optimized Protocol Check_Cytotoxicity->Proceed No Dose_Response->Proceed

Caption: Troubleshooting workflow for Dantrolene sodium experiments.

References

Dantrolene Off-Target Effects: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dantrolene (B1669809) in their experiments. The information addresses potential off-target effects and offers guidance on interpreting unexpected results.

Troubleshooting Guides

Issue 1: Unexpected Changes in Intracellular Calcium Levels Unrelated to Ryanodine (B192298) Receptor (RyR) Inhibition

Question: My experimental model lacks RyR1 and RyR3, or I'm using a cell line where these are not the primary drivers of calcium signaling, yet I observe Dantrolene-mediated changes in intracellular calcium. What could be the cause?

Answer: While Dantrolene is a well-established antagonist of RyR1 and RyR3 isoforms, several off-target effects on calcium homeostasis have been reported.[1][2] Consider the following possibilities:

  • Inhibition of L-type Ca2+ Channels: Dantrolene has been found to inhibit L-type Ca2+ currents, particularly in skeletal muscle.[3][4][5] This effect is dependent on the presence of RyR1, suggesting an indirect mechanism related to the interaction between CaV1.1 and RyR1.[3][4][6][7] If your model involves bidirectional signaling between these channels, Dantrolene could be altering calcium influx.

  • Effects on Store-Operated Calcium Entry (SOCE): Some studies suggest that Dantrolene and its analogs can reduce store-operated calcium entry.[6]

  • Mitochondrial Calcium Uptake: There is evidence that Dantrolene can inhibit mitochondrial Ca2+ uptake, particularly that which is mediated by IP3-induced Ca2+ release from the endoplasmic reticulum.[8]

Experimental Steps to Troubleshoot:

  • Characterize RyR Isoform Expression: Confirm the expression profile of RyR isoforms (RyR1, RyR2, RyR3) in your specific cell or tissue model using techniques like qPCR or Western blotting. Dantrolene's effect on the cardiac RyR2 isoform is generally considered weak or absent under normal physiological conditions, though this can change in pathological states like heart failure.[1][2][9][10][11]

  • Pharmacological Isolation of Calcium Channels: Use specific inhibitors for different calcium channels (e.g., verapamil (B1683045) for L-type channels, 2-APB for IP3Rs and SOCE) to dissect the contribution of each to the observed calcium signal in the presence and absence of Dantrolene.

  • Direct Measurement of Mitochondrial Calcium: Employ mitochondrial-targeted calcium indicators (e.g., Rhod-2 AM) to directly assess the effect of Dantrolene on mitochondrial calcium uptake.

Issue 2: Observed Effects on Cellular Metabolism and Oxidative Stress

Question: I'm observing changes in mitochondrial function, ATP production, and levels of reactive oxygen species (ROS) after Dantrolene treatment. Is this a known off-target effect?

Answer: Yes, Dantrolene can influence cellular metabolism and oxidative stress through several mechanisms:

  • Mitochondrial Function: By modulating intracellular calcium, Dantrolene can impact mitochondrial function.[12] Excessive calcium uptake by mitochondria can lead to mitochondrial dysfunction, which Dantrolene may alleviate.[1][13] It has been reported to lower mitochondrial superoxide (B77818) and ROS, thereby reducing mitochondrial damage.[13]

  • Reactive Oxygen Species (ROS): Dantrolene has been shown to have antioxidant properties.[14] It can protect cells from oxidative stress by increasing the concentration of glutathione (B108866) (GSH) and the GSH/GSSG ratio.[15] The drug can also reduce the generation of ROS associated with calcium release from the ER.[13][15]

  • ATP Production: By preventing mitochondrial calcium overload and subsequent damage, Dantrolene may help preserve ATP production.[1][13]

Experimental Steps to Troubleshoot:

  • Measure Mitochondrial Membrane Potential (ΔΨm): Use fluorescent probes like JC-1 or TMRM to assess changes in mitochondrial membrane potential after Dantrolene treatment.[16]

  • Quantify ROS Levels: Employ fluorescent dyes such as DCFH-DA to measure intracellular ROS production.[16]

  • Assess ATP Levels: Utilize commercially available ATP assay kits to determine the impact of Dantrolene on cellular energy status.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target binding sites for Dantrolene?

A1: While the primary binding site of Dantrolene is the ryanodine receptor (specifically RyR1 and RyR3), some evidence suggests that the binding sites for Dantrolene and ryanodine are pharmacologically distinct.[17][18] However, the direct molecular mechanism of action is thought to involve binding to the RyR1 protein to inhibit calcium release.[19][20]

Q2: Can Dantrolene affect inflammatory signaling pathways?

A2: Yes, Dantrolene has demonstrated anti-inflammatory effects.[15] By stabilizing intracellular calcium homeostasis, it can suppress the production of pro-inflammatory cytokines such as IL-6, IL-8, IL-1β, and TNF-α.[15] It has also been shown to modulate the NF-ĸβ/Akt pathway, which is involved in neuroinflammation.[12]

Q3: Are there any known effects of Dantrolene on gene expression?

A3: Dantrolene's influence on signaling pathways can indirectly lead to changes in gene expression. For instance, its modulation of NF-ĸβ can impact the transcription of inflammatory genes.[12]

Q4: What are the common clinical side effects of Dantrolene that might be relevant to in vitro or in vivo research?

A4: Clinically, Dantrolene is associated with side effects such as muscle weakness, dizziness, drowsiness, and fatigue.[21][22][23][24] In long-term or high-dose usage, hepatotoxicity is a concern.[22] These effects are important to consider in animal studies, as they may influence behavioral readouts.

Data Tables

Table 1: Summary of Dantrolene's Effects on Ryanodine Receptor Isoforms

RyR IsoformPrimary LocationDantrolene EffectReferences
RyR1 Skeletal Muscle, Cerebellar Purkinje CellsInhibitory[1][2][9]
RyR2 Cardiac Muscle, BrainGenerally no effect under normal conditions; may be inhibitory in pathological states (e.g., heart failure)[1][2][9][10][11][25]
RyR3 Brain, Smooth MuscleInhibitory[1][2][9]

Table 2: Quantitative Off-Target Effects of Dantrolene

ParameterExperimental ModelDantrolene ConcentrationObserved EffectReferences
L-type Ca2+ Current Developing mouse myotubesNot specifiedShift in voltage-dependence of activation to more depolarizing potentials[3][5][6]
Intracellular ROS OGD/R-treated cellsNot specifiedSignificant reduction[16]
Cell Viability Thapsigargin-treated GT1-7 cellsNot specifiedIncreased from 41% to near control levels[26]
Neuronal Survival (CA1) Gerbil global cerebral ischemia model10-50 mg/kgIncreased from 40% to 67-83% of sham controls[26]

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM
  • Cell Preparation: Plate cells on glass coverslips and allow them to adhere overnight.

  • Dye Loading: Wash cells with a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer). Incubate cells with 2-5 µM Fura-2 AM in the same buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with the buffer to remove extracellular dye.

  • Pre-treatment: Incubate the cells with the desired concentration of Dantrolene or vehicle control for the specified time.

  • Image Acquisition: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system. Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

  • Stimulation: Add the experimental stimulus (e.g., agonist, depolarizing agent) and record the changes in the 340/380 nm fluorescence ratio over time.

  • Data Analysis: The 340/380 ratio is proportional to the intracellular calcium concentration. Calibrate the signal using ionomycin (B1663694) and EGTA to determine absolute calcium concentrations if required.

Visualizations

Dantrolene_Signaling_Pathways cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_PM Plasma Membrane RyR Ryanodine Receptor (RyR1, RyR3) Ca_Cytosol Cytosolic Ca2+ RyR->Ca_Cytosol IP3R IP3 Receptor IP3R->Ca_Cytosol Ca2+ Release SERCA SERCA Mito_Ca_Uptake Ca2+ Uptake ROS ROS Production Mito_Ca_Uptake->ROS ATP ATP Production Mito_Ca_Uptake->ATP Modulates L_type_Ca_Channel L-type Ca2+ Channel L_type_Ca_Channel->Ca_Cytosol Ca2+ Influx Dantrolene Dantrolene Dantrolene->RyR Inhibits Dantrolene->Mito_Ca_Uptake Inhibits Dantrolene->ROS Reduces Dantrolene->L_type_Ca_Channel Inhibits (indirectly) Inflammation Inflammatory Cytokines (IL-6, TNF-α) Dantrolene->Inflammation Suppresses Ca_Cytosol->SERCA Uptake Ca_Cytosol->Mito_Ca_Uptake NFkB NF-κB Activation Ca_Cytosol->NFkB NFkB->Inflammation

Caption: Dantrolene's primary and off-target signaling effects.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Culture (e.g., primary neurons, cell lines) pretreatment Pre-treatment: Dantrolene vs. Vehicle Control start->pretreatment stimulus Experimental Insult (e.g., Thapsigargin, Glutamate, OGD) pretreatment->stimulus incubation Incubation stimulus->incubation ca_imaging Calcium Imaging (Fura-2, Fluo-4) incubation->ca_imaging viability Cell Viability (MTT, LDH) incubation->viability ros_assay ROS Measurement (DCFH-DA) incubation->ros_assay mito_potential Mitochondrial Potential (JC-1, TMRM) incubation->mito_potential analysis Data Analysis and Interpretation ca_imaging->analysis viability->analysis ros_assay->analysis mito_potential->analysis

Caption: A typical experimental workflow for assessing Dantrolene's effects.

References

Technical Support Center: Improving Dantrolene Sodium Hydrate Solubility for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly soluble compound, Dantrolene (B1669809) Sodium Hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of dantrolene sodium hydrate?

A1: Dantrolene sodium hydrate is an orange-yellow crystalline powder that is poorly soluble in water.[1][2] Its solubility is significantly influenced by the solvent, pH, and temperature. While sparingly soluble in aqueous buffers, it is more soluble in organic solvents and alkaline solutions.[3][4][5]

Q2: In which common laboratory solvents can I dissolve dantrolene sodium hydrate?

A2: Dantrolene sodium hydrate is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] It is also soluble in propylene (B89431) glycol, sparingly soluble in methanol, and slightly soluble in ethanol.[6]

Q3: How does pH affect the solubility of dantrolene sodium hydrate?

A3: Due to its slightly acidic nature, the aqueous solubility of dantrolene sodium hydrate increases in alkaline solutions.[1] Commercially available intravenous formulations are reconstituted to a pH of approximately 9.5 to achieve solubility. A study has shown that dantrolene is nearly insoluble in aqueous solutions below pH 8.8 at 20°C.

Q4: How does temperature influence the solubility of dantrolene sodium hydrate?

A4: Increasing the temperature of the solvent can significantly improve the solubility of dantrolene sodium hydrate. For instance, its solubility in water at pH 9.5 is 6.7 times higher at 40°C compared to 20°C. Warming the diluent is a recommended practice to speed up reconstitution.

Q5: What is the stability of dantrolene sodium hydrate in solution?

A5: The stability of dantrolene in aqueous solutions is pH-dependent. Maximum stability has been observed at pH 7.4 and 37°C. Degradation follows pseudo-first-order kinetics and increases in both acidic and alkaline conditions away from this optimum. Aqueous solutions are not recommended for storage for more than one day.[3] Stock solutions in DMSO should be stored at -20°C and are typically stable for at least two years as supplied.

Quantitative Solubility Data

The following tables summarize the solubility of dantrolene sodium hydrate in various solvents and conditions.

Table 1: Solubility in Common Organic Solvents

SolventApproximate Solubility (mg/mL)Molar Concentration (mM)
Dimethyl Sulfoxide (DMSO)2.5 - 10~7.4 - 29.7
Dimethylformamide (DMF)12.5~37.2
1:1 DMF:PBS (pH 7.2)0.5~1.5

Table 2: Effect of Temperature on Aqueous Solubility

TemperatureRelative Solubility Increase (at pH 9.5)
20°C1x
40°C6.7x

Troubleshooting Guides & Experimental Protocols

Method 1: Dissolution using Organic Co-solvents

This is a common method for preparing stock solutions that can be further diluted in aqueous media for experiments.

Experimental Protocol:

  • Weigh the desired amount of dantrolene sodium hydrate powder in a sterile container.

  • Add a minimal amount of a suitable organic solvent, such as DMSO or DMF, to the powder.[3]

  • Gently vortex or sonicate the mixture until the powder is completely dissolved. Purging the solvent with an inert gas is recommended.[3]

  • For aqueous experimental solutions, this stock solution can be diluted with the aqueous buffer of choice. It is crucial to add the stock solution to the buffer slowly while vortexing to prevent precipitation.

  • Note: The final concentration of the organic solvent in your experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting:

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The concentration of dantrolene sodium exceeds its solubility limit in the final aqueous solution.- Increase the proportion of the aqueous buffer to further dilute the compound.- Add the stock solution to the buffer more slowly and with vigorous mixing.- Consider using a different co-solvent or an alternative solubilization method.
Cloudy or hazy solution Incomplete dissolution in the organic solvent.- Gently warm the solution (e.g., to 37°C) to aid dissolution.- Increase the volume of the organic solvent.
Variability in experimental results Degradation of the stock solution.- Prepare fresh stock solutions regularly.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Method 2: pH-Adjusted Aqueous Solutions

This method leverages the increased solubility of dantrolene sodium hydrate at alkaline pH.

Experimental Protocol:

  • Prepare an aqueous buffer with a pH in the alkaline range (e.g., pH 9.0-10.0). Tris or borate (B1201080) buffers can be suitable, but compatibility with your experimental system should be verified.

  • Weigh the dantrolene sodium hydrate powder and add it to the alkaline buffer.

  • Stir the solution vigorously until the powder is dissolved. Gentle warming can be applied to expedite the process.

  • Once dissolved, the pH of the solution can be carefully adjusted downwards if required for your experiment, but be aware that this may lead to precipitation if the solubility limit is exceeded at the new pH.

Troubleshooting:

IssuePossible CauseRecommended Solution
The powder does not dissolve completely The pH of the buffer is not sufficiently high.- Gradually increase the pH of the buffer by adding a small amount of a base (e.g., 0.1 M NaOH) while monitoring the pH.- Warm the solution while stirring.
Precipitation occurs after pH adjustment The pH has been lowered to a point where dantrolene sodium is no longer soluble at that concentration.- Use a higher starting concentration of dantrolene in a more alkaline buffer and then dilute to the final concentration and pH.- Consider if the experiment can be performed at a slightly more alkaline pH.
Method 3: Advanced Formulation Strategies

For more challenging applications, such as in vivo studies, advanced formulation techniques can be employed to improve solubility and bioavailability.

  • Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be effective for dantrolene.

    • Protocol Outline: A common method involves dissolving HP-β-CD in water and then adding dantrolene sodium. The mixture is stirred for several hours before sterile filtration. The precise ratio of dantrolene to cyclodextrin needs to be optimized for maximum solubility and stability.

  • Mixed Micelles: Formulations using phospholipids (B1166683) and surfactants like Cremophor EL can create mixed micelles that encapsulate dantrolene, significantly increasing its aqueous solubility.[4]

    • Protocol Outline: This typically involves dissolving the phospholipid and surfactant in an organic solvent, adding dantrolene, and then removing the solvent while adding an aqueous phase to allow for the self-assembly of micelles.

Visualizations

Signaling Pathway

Dantrolene_Mechanism_of_Action cluster_0 Excitation-Contraction Coupling cluster_1 Dantrolene's Point of Intervention cluster_2 Downstream Effects ActionPotential Action Potential Propagates down T-tubule DHPR Dihydropyridine Receptor (DHPR) (L-type Ca²⁺ Channel) ActionPotential->DHPR Depolarization RyR1 Ryanodine Receptor 1 (RyR1) in Sarcoplasmic Reticulum DHPR->RyR1 Conformational Change Ca_influx Ca²⁺ Influx SR_Ca_Release Ca²⁺ Release from SR RyR1->SR_Ca_Release Reduced_Ca Reduced Intracellular [Ca²⁺] RyR1->Reduced_Ca Inhibition of Ca²⁺ release Increased_Ca Increased Intracellular [Ca²⁺] SR_Ca_Release->Increased_Ca Dantrolene Dantrolene Dantrolene->RyR1 Binds to and stabilizes the closed state of RyR1 Troponin Ca²⁺ binds to Troponin Increased_Ca->Troponin Contraction Muscle Contraction Troponin->Contraction Relaxation Muscle Relaxation Reduced_Ca->Relaxation

Caption: Dantrolene's mechanism of action in skeletal muscle.

Experimental Workflow

Dantrolene_Preparation_Workflow start Start: Need to Prepare Dantrolene Sodium Solution choose_method Choose Solubilization Method start->choose_method cosolvent Co-solvent Method (e.g., DMSO, DMF) choose_method->cosolvent For stock solutions ph_adjust pH Adjustment Method (Alkaline Buffer) choose_method->ph_adjust For aqueous solutions advanced Advanced Formulation (Cyclodextrin, Micelles) choose_method->advanced For in vivo/complex studies dissolve Dissolve Dantrolene cosolvent->dissolve ph_adjust->dissolve advanced->dissolve check_solution Check for Complete Dissolution dissolve->check_solution clear_solution Solution is Clear check_solution->clear_solution Yes not_clear Solution is Cloudy/Precipitated check_solution->not_clear No dilute Dilute to Final Concentration (if necessary) clear_solution->dilute troubleshoot Troubleshoot (Warm, Add Solvent/Base, Sonicate) not_clear->troubleshoot troubleshoot->check_solution final_check Final Visual Inspection dilute->final_check ready Solution Ready for Experiment final_check->ready Clear precipitation Precipitation Occurs final_check->precipitation Precipitate reassess Re-assess Method or Concentration precipitation->reassess reassess->choose_method

Caption: Workflow for preparing dantrolene sodium solutions.

Logical Relationship

Troubleshooting_Logic start Problem: Poor Dantrolene Sodium Solubility is_aqueous Is the final solution aqueous? start->is_aqueous use_cosolvent Use a co-solvent (DMSO/DMF) for stock solution is_aqueous->use_cosolvent No (stock solution) check_ph Is the aqueous solution alkaline? is_aqueous->check_ph Yes solution Improved Solubility use_cosolvent->solution increase_ph Increase pH of the buffer (e.g., to pH 9.5) check_ph->increase_ph No check_temp Is the solvent warm? check_ph->check_temp Yes increase_ph->check_temp warm_solvent Warm the solvent (e.g., to 40°C) check_temp->warm_solvent No still_issues Still encountering issues? check_temp->still_issues Yes warm_solvent->still_issues consider_advanced Consider advanced formulations (Cyclodextrins, Micelles) still_issues->consider_advanced Yes still_issues->solution No consider_advanced->solution

Caption: Logical troubleshooting for dantrolene solubility.

References

Dantrolene Stability in Cell Culture Media: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of dantrolene (B1669809) in various cell culture media. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of dantrolene in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of dantrolene in standard cell culture media like DMEM or RPMI-1640?

A1: While specific stability studies of dantrolene in complex cell culture media are not extensively published, its stability is primarily dictated by pH and temperature. Since most cell culture media are buffered to a physiological pH of approximately 7.4, and experiments are conducted at 37°C, dantrolene is expected to exhibit its maximum stability under these conditions.[1][2][3][4][5] However, it is crucial to prepare fresh dantrolene-containing media for each experiment, as aqueous solutions of dantrolene are not recommended for long-term storage.[6]

Q2: How should I prepare a stock solution of dantrolene for cell culture use?

A2: Dantrolene sodium has poor aqueous solubility. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][6] A typical stock solution concentration is 10-50 mM. This stock solution should be stored in small, single-use aliquots at -20°C for up to 3 months or at -80°C for up to one year to minimize freeze-thaw cycles.[4] When preparing your working solution, dilute the stock directly into pre-warmed cell culture medium to the desired final concentration.[4]

Q3: What are the primary degradation products of dantrolene, and are they biologically active?

A3: Dantrolene primarily degrades via hydrolysis. In acidic conditions (pH 1.2-4.6), the main degradation product is formed from the cleavage of the imine linkage (Compound C).[2][3] In alkaline conditions (pH > 8.0), degradation occurs through the opening of the hydantoin (B18101) ring (Compound B).[2][3] The biological activity of these degradation products has not been extensively characterized, but their formation leads to a decrease in the concentration of active dantrolene.

Q4: Can components of the cell culture medium affect dantrolene stability?

A4: While direct interactions have not been widely reported, the complex composition of cell culture media, which includes amino acids, vitamins, and salts, could potentially influence dantrolene's stability.[2][3] Factors such as the presence of reducing or oxidizing agents could theoretically impact its degradation. Therefore, using freshly prepared solutions is the best practice to ensure consistent results.

Q5: I am observing precipitation after adding my dantrolene stock solution to the cell culture medium. What should I do?

A5: Precipitation can occur if the final concentration of dantrolene exceeds its solubility in the medium or if the concentration of the organic solvent (e.g., DMSO) is too high. Ensure the final DMSO concentration in your culture medium is non-toxic to your cells, typically ≤ 0.1%.[7] If precipitation persists, consider lowering the final dantrolene concentration.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Dantrolene Activity Degradation of dantrolene in the working solution.Prepare fresh dantrolene-containing cell culture medium for each experiment. Avoid storing diluted dantrolene solutions.[6]
Assess the stability of your dantrolene stock solution if it has been stored for an extended period or subjected to multiple freeze-thaw cycles.
Inconsistent Experimental Results Variability in the concentration of active dantrolene.Ensure consistent preparation of dantrolene stock and working solutions. Use a validated method to confirm the concentration of your stock solution if necessary.
pH shift in the cell culture medium.Monitor the pH of your cell culture medium throughout the experiment, as cellular metabolism can cause pH changes that may affect dantrolene stability.
Cell Toxicity High concentration of the organic solvent (e.g., DMSO).Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically ≤ 0.1%).[7]
Dantrolene cytotoxicity.Determine the optimal, non-toxic concentration of dantrolene for your cell line and experimental duration through a dose-response curve.
Formation of toxic degradation products.Use freshly prepared dantrolene solutions to minimize the accumulation of degradation products.

Quantitative Data Summary

The stability of dantrolene is highly dependent on the pH of the aqueous solution. The following table summarizes the degradation rate constants of dantrolene at various pH values, demonstrating its maximal stability at pH 7.4.

pH Observed Pseudo First-Order Degradation Rate Constant (kobs) at 35°C (min⁻¹)
1.20.0018
2.20.0009
4.60.0004
7.4 0.0002
9.50.0012
Data derived from studies on the kinetics of dantrolene degradation.[2][3]

Experimental Protocols

Protocol 1: Preparation of Dantrolene Stock Solution

Objective: To prepare a concentrated stock solution of dantrolene for use in cell culture experiments.

Materials:

  • Dantrolene sodium powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile, light-protecting microcentrifuge tubes

Procedure:

  • Allow the dantrolene sodium powder vial to come to room temperature before opening.

  • Weigh the desired amount of dantrolene sodium powder in a sterile tube.

  • Add the calculated volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the powder is completely dissolved. The solution should be clear.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into single-use, light-protecting tubes.

  • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).[4]

Protocol 2: Assessment of Dantrolene Stability in Cell Culture Medium

Objective: To determine the stability of dantrolene in a specific cell culture medium over time.

Materials:

  • Dantrolene stock solution (prepared as in Protocol 1)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640), supplemented as for experiments

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare a working solution of dantrolene in the cell culture medium at the final experimental concentration.

  • Aliquot the solution into sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Place the tubes in a 37°C, 5% CO₂ incubator.

  • At each designated time point, remove one tube and immediately analyze the dantrolene concentration using a validated HPLC method. Alternatively, snap-freeze the sample in liquid nitrogen and store at -80°C for later analysis.

  • For HPLC analysis, a C18 reverse-phase column is typically used with detection at 375 nm.[1][3]

  • Quantify the peak area corresponding to dantrolene at each time point to determine its degradation over time.

Visualizations

Dantrolene_Degradation_Pathway Dantrolene Dantrolene Acidic_Conditions Acidic Conditions (pH 1.2-4.6) Dantrolene->Acidic_Conditions Hydrolysis Alkaline_Conditions Alkaline Conditions (pH > 8.0) Dantrolene->Alkaline_Conditions Hydrolysis Compound_C Compound C (Imine Cleavage) Acidic_Conditions->Compound_C Compound_B Compound B (Hydantoin Ring Opening) Alkaline_Conditions->Compound_B

Dantrolene degradation pathways.

Experimental_Workflow_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare Dantrolene Stock Solution (in DMSO) Prep_Working Dilute Stock in Cell Culture Medium Prep_Stock->Prep_Working Aliquot Aliquot into Tubes for Each Time Point Prep_Working->Aliquot Incubate Incubate at 37°C, 5% CO₂ Aliquot->Incubate Collect_Samples Collect Samples at Time Points Incubate->Collect_Samples Analyze_HPLC Analyze by HPLC Collect_Samples->Analyze_HPLC Determine_Stability Determine Stability Profile Analyze_HPLC->Determine_Stability

Workflow for assessing dantrolene stability.

Dantrolene_MoA cluster_cell Muscle Cell SR Sarcoplasmic Reticulum (SR) RyR1 Ryanodine Receptor 1 (RyR1) Ca_Release Ca²⁺ Release RyR1->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction Dantrolene Dantrolene Dantrolene->RyR1 inhibits

Dantrolene's mechanism of action.

References

Technical Support Center: Working with Dantrolene in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of Dantrolene (B1669809) sodium in experimental media. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to ensure the successful use of Dantrolene sodium in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Dantrolene precipitating after I add it to my experimental buffer or cell culture medium?

A1: Dantrolene sodium has limited solubility in aqueous solutions, and precipitation is a common issue. Several factors can contribute to this:

  • pH: Dantrolene's stability and solubility are highly pH-dependent. The compound is most stable at a pH of approximately 7.4.[1][2][3][4][5] Deviations into more acidic or alkaline conditions can lead to increased degradation and reduced solubility.[1][4] Many standard buffers or cell culture media may not have the optimal pH for keeping Dantrolene in solution.[6]

  • Improper Dissolution Technique: Directly adding powdered Dantrolene sodium to aqueous solutions is often unsuccessful.[6] The recommended method is to first create a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6][7][8]

  • High Concentration: Exceeding the solubility limit of Dantrolene in your final working solution will cause it to precipitate.[6]

  • Temperature: Solubility can be affected by temperature. Using warmed diluents can help speed up the initial dissolution of the powder.[9][10]

  • Incompatible Solutions: Acidic solutions, 5% Dextrose Injection, and 0.9% Sodium Chloride Injection are not compatible with Dantrolene and should not be used for reconstitution.[11][12]

Q2: What is the best solvent for preparing a Dantrolene stock solution?

A2: Due to its higher solubility, DMSO and DMF are the recommended organic solvents for preparing Dantrolene stock solutions for research purposes.[6][7][8]

Q3: What is the maximum stable concentration of Dantrolene in aqueous buffers?

A3: The solubility of Dantrolene in aqueous buffers is quite low. For example, when a stock solution in DMF is diluted 1:1 with PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[7][8] It is crucial to not exceed the solubility limit in your final experimental setup.

Q4: How long can I store my aqueous Dantrolene solution?

A4: It is not recommended to store aqueous solutions of Dantrolene for more than one day due to its limited stability.[7][8] For longer-term storage, it is best to prepare aliquots of the stock solution in an organic solvent and freeze them at -20°C, where they can be stable for up to 3 months.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon initial dissolution in aqueous buffer Direct addition of Dantrolene powder to the buffer.Prepare a concentrated stock solution in DMSO or DMF first.
The pH of the buffer is too low or too high.Adjust the pH of your buffer to be as close to 7.4 as possible.
Precipitation after diluting the organic stock solution into the final buffer The final concentration of Dantrolene exceeds its solubility limit.Lower the final concentration of Dantrolene in your experiment.
The pH of the final medium is suboptimal.Ensure the final pH of your experimental medium is near 7.4.
Localized high concentration during mixing.Add the stock solution dropwise to the buffer while gently vortexing to ensure rapid and even distribution.[6]
Cloudy solution or decreased activity over time Degradation of Dantrolene.Prepare fresh working solutions daily. Protect solutions from direct light.[1][11]
The temperature of the solution is too low.Consider gently warming the experimental medium to 37°C before adding the Dantrolene stock solution.[6]

Data Presentation

Table 1: Solubility of Dantrolene Sodium in Various Solvents

Solvent Approximate Solubility Reference
DMSO~2-2.5 mg/mL[7][8]
DMF~10-12.5 mg/mL[7][8]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[7][8]

Table 2: Effect of pH on the Degradation Rate of Dantrolene at 25°C

pH Observed Pseudo-First-Order Degradation Rate Constant (k_obs, min⁻¹) Reference
1.20.00018[1]
2.20.00011[1]
4.60.00004[1]
6.60.00002[1]
7.40.00001[1]
8.00.00003[1]
9.50.00012[1]

Experimental Protocols

Protocol 1: Preparation of a Dantrolene Stock Solution in DMSO

Materials:

  • Dantrolene sodium powder

  • Sterile, anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of Dantrolene sodium powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution (MW: ~336.2 g/mol ), you will need approximately 3.36 mg.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the solution vigorously until all the Dantrolene sodium powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of a Dantrolene Working Solution in Experimental Buffer

Materials:

  • Dantrolene stock solution (from Protocol 1)

  • Sterile experimental buffer (e.g., PBS, cell culture medium), pre-warmed to 37°C

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the Dantrolene stock solution.

  • Add the pre-warmed (37°C) experimental buffer to a sterile tube.

  • While gently vortexing the buffer, add the calculated volume of the Dantrolene stock solution dropwise. This helps to prevent localized high concentrations that can lead to precipitation.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Visually inspect the solution for any signs of precipitation or cloudiness.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

Dantrolene_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Dantrolene Sodium Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex_dissolve Vortex to Dissolve add_dmso->vortex_dissolve aliquot_store Aliquot and Store at -20°C vortex_dissolve->aliquot_store thaw_stock Thaw Stock Solution add_dropwise Add Stock Dropwise to Buffer while Vortexing thaw_stock->add_dropwise warm_buffer Pre-warm Experimental Buffer warm_buffer->add_dropwise use_immediately Use Immediately add_dropwise->use_immediately

Caption: Workflow for preparing stable Dantrolene solutions.

Troubleshooting_Precipitation start Dantrolene Precipitation Observed check_dissolution Was a stock solution in DMSO or DMF used? start->check_dissolution check_ph Is the final buffer pH ~7.4? check_dissolution->check_ph Yes solution_dissolution Action: Prepare a stock solution in DMSO/DMF. check_dissolution->solution_dissolution No check_concentration Is the final concentration below the solubility limit? check_ph->check_concentration Yes solution_ph Action: Adjust buffer pH to ~7.4. check_ph->solution_ph No check_mixing Was the stock added dropwise with mixing? check_concentration->check_mixing Yes solution_concentration Action: Lower the final Dantrolene concentration. check_concentration->solution_concentration No solution_mixing Action: Add stock slowly to vortexing buffer. check_mixing->solution_mixing No stable_solution Stable Dantrolene Solution check_mixing->stable_solution Yes

Caption: Troubleshooting logic for Dantrolene precipitation.

References

Determining the effective concentration of Dantrolene for neuroprotection studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Dantrolene (B1669809) in neuroprotection studies. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is Dantrolene and what is its primary mechanism of action in neuroprotection?

Dantrolene is a postsynaptic muscle relaxant that has shown significant promise as a neuroprotective agent.[1][2] Its primary mechanism involves the inhibition of ryanodine (B192298) receptors (RyRs), which are intracellular calcium release channels located on the membrane of the endoplasmic reticulum (ER).[2][3][4][5] There are three main isoforms of RyRs (RyR1, RyR2, and RyR3), all of which are found in the brain.[3][4] Dantrolene primarily acts on RyR1 and RyR3.[4][6]

Under pathological conditions like excitotoxicity or ischemia, excessive stimulation of neurotransmitter receptors leads to a large influx of calcium (Ca²⁺) into the neuron.[1][3] This initial rise triggers a much larger release of Ca²⁺ from the ER through RyRs, a process known as calcium-induced calcium release (CICR).[1] This sustained elevation in cytosolic Ca²⁺ activates damaging downstream pathways, leading to mitochondrial dysfunction, apoptosis, and eventual neuronal death.[1][6] Dantrolene provides neuroprotection by binding to RyRs, stabilizing them in a closed state, and thus preventing this harmful release of Ca²⁺ from intracellular stores.[3][5][7]

Q2: What are the effective concentrations of Dantrolene in in vitro neuroprotection studies?

The effective concentration of Dantrolene in in vitro models can vary depending on the cell type, the nature of the insult, and the specific outcome being measured. However, most studies report effective concentrations in the micromolar range. Doses of 10-100 μM in cell culture are generally considered effective, while concentrations between 1-10 μM may or may not show efficacy.[3] It is important to note that doses exceeding 120 μM may be toxic to cells in culture.[3]

Table 1: Effective Concentrations of Dantrolene in In Vitro Models

Model System Insult/Stimulus Effective Dantrolene Concentration Key Outcome Reference
Mouse Cerebral Cortical Neurons Glutamate 100 nM and above Protection from excitotoxicity.[1] [1]
Mouse Cerebral Cortical Neurons Glutamate 30 µM Reduced intracellular Ca²⁺ by 70%; completely prevented glutamate's toxic effect in the absence of extracellular Ca²⁺.[2][3] [2][3]
Hippocampal Slices Oxygen-Glucose Deprivation (OGD) 10-100 µM Neuroprotection.[1] [1]
GT1-7 Hypothalamic Neurons Thapsigargin (50 nM) Dose-dependent Inhibition of Ca²⁺ elevation, DNA fragmentation, and cell death.[7][8] [7][8]
Cerebellar Granule Neurons NMDA/Glutamate Micromolar concentrations Inhibition of NMDA-evoked ⁴⁵Ca uptake.[1] [1]

| SH-SY5Y Neuroblastoma Cells | Dopamine (10 nM) | 10 µM | Reduction of reactive oxygen species (ROS) production.[9] |[9] |

Q3: What are the effective doses of Dantrolene in in vivo neuroprotection studies?

In vivo studies have demonstrated Dantrolene's neuroprotective effects across various animal models of neurological injury. The route of administration significantly impacts the required dosage and resulting brain concentration.

Table 2: Efficacy of Dantrolene in In Vivo Models

Animal Model Injury Model Dantrolene Dose & Route Key Findings Reference
Gerbils Global Cerebral Ischemia 10, 25, 50 mg/kg (IV) Dose-dependent increase in surviving CA1 pyramidal neurons.[8] [8]
Rats Status Epilepticus (repeated electroconvulsions) Not Specified Increased TUNEL-positive (apoptotic) neurons in the hippocampus were observed in the treated group.[6] [6]
Neonatal Mice Hypoxic-Ischemic (HI) Brain Injury Not Specified (IP) Reduced infarction volume, morphological damage, and improved functional recovery.[10] [10]
YAC128 Transgenic Mice (HD Model) Huntington's Disease (HD) 5 mg/kg (fed twice a week) Improved performance on motor tasks.[6] [6]

| Mice | Alzheimer's Disease (AD) Model | 5 mg/kg (Intranasal) | Increased brain concentration and duration compared to oral administration.[11][12][13] |[11][12][13] |

Q4: What is the therapeutic window for Dantrolene's neuroprotective effects?

The therapeutic window for Dantrolene is narrow.[3] For both in vitro and in vivo models of acute injury like ischemia, pre-treatment, intra-injury treatment, and post-treatment up to 30-40 minutes have shown consistent protection.[3] However, delayed administration at 120-140 minutes post-injury provides little to no neuroprotection.[3] This highlights the critical importance of timing when designing experiments to evaluate its efficacy.

Q5: Does Dantrolene cross the blood-brain barrier (BBB)?

Yes, there is evidence that Dantrolene crosses the BBB.[3][4] Despite some older studies suggesting poor permeability, more recent research using microdialysis and HPLC has shown that Dantrolene penetrates the BBB.[3] Its high lipid solubility and low molecular weight also support its ability to enter the central nervous system.[4] Furthermore, studies have shown that intranasal administration can significantly increase the concentration and duration of Dantrolene in the brain compared to oral or subcutaneous routes.[11][12][14]

Visualized Pathways and Workflows

Dantrolene_Signaling_Pathway Ischemia Ischemia / Excitotoxicity GlutamateReceptor Glutamate Receptor (e.g., NMDA) Ischemia->GlutamateReceptor Activates CaInflux Ca²⁺ Influx GlutamateReceptor->CaInflux CytosolicCa ↑ Cytosolic Ca²⁺ CaInflux->CytosolicCa RyR Ryanodine Receptor (RyR) on ER Membrane CytosolicCa->RyR Triggers Mitochondria Mitochondrial Dysfunction CytosolicCa->Mitochondria ERC_Release ER Ca²⁺ Release (CICR) RyR->ERC_Release ERC_Release->CytosolicCa Amplifies Dantrolene Dantrolene Dantrolene->RyR Inhibits Apoptosis Apoptosis / Necrosis Mitochondria->Apoptosis Death Neuronal Death Apoptosis->Death Experimental_Workflow prep prep treatment treatment insult insult incubation incubation analysis analysis A 1. Prepare Cell Cultures (e.g., Primary Neurons) C 3. Pre-treatment Add Dantrolene to media (e.g., 10-30 µM for 30 min) A->C B 2. Prepare Dantrolene Stock (e.g., in DMSO) B->C D 4. Induce Neurotoxic Insult (e.g., Add Glutamate) C->D E 5. Co-incubation (e.g., 24 hours at 37°C) D->E F 6. Assess Outcome Measures E->F F1 Cell Viability (MTT, LDH Assay) F->F1 F2 Apoptosis (TUNEL, Caspase Assay) F->F2 F3 Intracellular Ca²⁺ (Calcium Imaging) F->F3 Troubleshooting_Workflow issue issue action action ok ok Start No Neuroprotective Effect Observed CheckConc Is Dantrolene concentration in the 10-100 µM range? Start->CheckConc CheckTime Was Dantrolene added before or shortly after insult (<30 min)? CheckConc->CheckTime Yes AdjustConc Perform a dose-response curve to find optimal concentration. CheckConc->AdjustConc No CheckModel Does the injury model involve RyR-mediated Ca²⁺ release? CheckTime->CheckModel Yes AdjustTime Adjust timing. Try pre-treatment before the insult. CheckTime->AdjustTime No CheckStock Was the stock solution prepared fresh from a properly stored aliquot? CheckModel->CheckStock Yes RevalModel Re-evaluate model. Dantrolene may not work for this specific pathway. CheckModel->RevalModel No NewStock Prepare fresh Dantrolene solution from powder. CheckStock->NewStock No Success Problem Solved CheckStock->Success Yes AdjustConc->CheckTime AdjustTime->CheckModel NewStock->Success

References

Technical Support Center: Light Sensitivity and Degradation of Dantrolene Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on the light sensitivity and degradation of Dantrolene solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: How stable is Dantrolene in aqueous solutions?

A1: The stability of Dantrolene in aqueous solutions is significantly influenced by pH and temperature. It exhibits a V-shaped pH-rate profile, with maximum stability observed at a neutral pH of 7.4.[1][2] Degradation accelerates in both acidic and alkaline conditions.[2]

Q2: Is Dantrolene light sensitive?

A2: Yes, Dantrolene is known to be sensitive to light.[2] Reconstituted solutions of Dantrolene sodium should be protected from direct light to prevent photodegradation.[2][3]

Q3: What are the primary degradation products of Dantrolene?

A3: Dantrolene degrades via two main pathways depending on the conditions:

  • Hydrolysis: In acidic conditions, the primary degradation product is "Compound C" (5-(4-nitrophenyl)-2-furaldehyde), which results from the cleavage of the imine linkage.[2] In alkaline conditions, "Compound B" is formed through the hydrolysis of the hydantoin (B18101) ring.[2]

  • Photodegradation: Exposure to sunlight can also lead to the formation of 5-(4-nitrophenyl)-2-furaldehyde (B1293686) (Compound C).[2]

Q4: What is the recommended procedure for reconstituting Dantrolene sodium for injection?

A4: For a standard 20 mg vial, it should be reconstituted with 60 mL of sterile water for injection (without a bacteriostatic agent). The vial should be shaken until the solution is clear. It is crucial to avoid using acidic solutions like 5% Dextrose Injection or 0.9% Sodium Chloride Injection, as they are incompatible and can cause precipitation.[3]

Q5: What are the recommended storage conditions for a reconstituted Dantrolene solution?

A5: A reconstituted Dantrolene sodium solution should be protected from direct light and stored at a controlled room temperature of 20-25°C (68-77°F). The solution is stable for up to 6 hours after reconstitution.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitation or cloudiness in the solution. Use of an incompatible acidic diluent (e.g., dextrose or saline solutions).Exceeding the 6-hour stability window after reconstitution.Reconstitute with sterile water for injection.Prepare the solution immediately before use and discard any unused portion after 6 hours.Visually inspect the solution for particulate matter and discoloration before administration.
Unexpectedly rapid degradation of Dantrolene in an experimental buffer. The pH of the buffer is too acidic or too alkaline.The solution was exposed to elevated temperatures.The solution was not protected from light.Ensure the buffer pH is at or near 7.4 for maximum stability.Store solutions at the recommended temperature.Protect solutions from light by using amber vials or by wrapping the container in foil.
Inconsistent experimental results. Degradation of the Dantrolene solution over the course of the experiment.Prepare fresh solutions for each experiment.If the experiment is lengthy, consider the stability of the solution under the experimental conditions (pH, temperature, light exposure) and take appropriate protective measures.

Quantitative Data on Dantrolene Degradation

The degradation of Dantrolene in aqueous solutions follows pseudo-first-order kinetics.[1][2] The rate of degradation is highly dependent on pH and temperature.

Table 1: Pseudo-First-Order Degradation Rate Constants (k) of Dantrolene at Various pH Values and Temperatures

pHk (min⁻¹) at 25°Ck (min⁻¹) at 37°Ck (min⁻¹) at 45°Ck (min⁻¹) at 60°Ck (min⁻¹) at 75°C
1.2 1.8 x 10⁻⁴3.5 x 10⁻⁴6.2 x 10⁻⁴1.3 x 10⁻³2.5 x 10⁻³
2.2 1.1 x 10⁻⁴2.1 x 10⁻⁴3.8 x 10⁻⁴7.9 x 10⁻⁴1.5 x 10⁻³
4.6 4.0 x 10⁻⁵7.8 x 10⁻⁵1.4 x 10⁻⁴2.9 x 10⁻⁴5.6 x 10⁻⁴
6.6 2.0 x 10⁻⁵3.9 x 10⁻⁵7.1 x 10⁻⁵1.5 x 10⁻⁴2.8 x 10⁻⁴
7.4 1.0 x 10⁻⁵2.0 x 10⁻⁵3.6 x 10⁻⁵7.5 x 10⁻⁵1.4 x 10⁻⁴
8.0 3.0 x 10⁻⁵5.9 x 10⁻⁵1.1 x 10⁻⁴2.2 x 10⁻⁴4.3 x 10⁻⁴
9.5 1.2 x 10⁻⁴2.3 x 10⁻⁴4.2 x 10⁻⁴8.8 x 10⁻⁴1.7 x 10⁻³

Data derived from studies on the kinetics of Dantrolene degradation.[1]

Photodegradation:

While it is established that Dantrolene solutions are light-sensitive and degrade upon exposure to sunlight, specific quantitative kinetic data for photodegradation (e.g., degradation rate constants under defined light intensity) are not as readily available in the reviewed literature as the data for hydrolysis. The primary identified photolytic degradation product is the same as the product of acidic hydrolysis, Compound C (5-(4-nitrophenyl)-2-furaldehyde).[2]

Experimental Protocols

Protocol 1: UPLC Method for Stability Studies of Dantrolene

This method is suitable for determining the degradation kinetics of Dantrolene.

  • Instrumentation: Waters Acquity UPLC system with a photodiode array (PDA) detector.[1]

  • Column: Waters BEH C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm) with a BEH C18 guard column.[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and 2.0 mM sodium acetate (B1210297) buffer (pH 4.5).[1]

  • Gradient Program: A linear gradient of acetonitrile from 25% to 75% over three minutes.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Injection Volume: 4 µL.[1]

  • Detection: PDA detector at 375 nm.[1]

Methodology:

  • Standard Preparation: Prepare a stock solution of Dantrolene reference standard in a suitable solvent (e.g., dimethylformamide) and dilute to a known concentration with the mobile phase or a compatible diluent.

  • Sample Preparation: Prepare Dantrolene solutions in aqueous buffers of various pH values (e.g., 1.2, 7.4, 9.5).

  • Kinetic Studies: Incubate the prepared samples at various temperatures (e.g., 25°C, 37°C, 45°C, 60°C, 75°C) and collect aliquots at different time points.[1]

  • Analysis: Analyze the samples using the UPLC method described above.

  • Data Analysis: Determine the concentration of Dantrolene at each time point and calculate the pseudo-first-order degradation rate constants.[1]

Protocol 2: Forced Photodegradation Study

This protocol is designed to assess the photostability of Dantrolene solutions.

  • Sample Preparation: Prepare a solution of Dantrolene in a transparent container (e.g., quartz cuvette or clear glass vial). Prepare a control sample in a container protected from light (e.g., wrapped in aluminum foil).

  • Light Exposure: Expose the sample to a light source as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A cool white fluorescent lamp and a near UV fluorescent lamp can be used.

  • Sampling: Withdraw samples at various time intervals during the exposure.

  • Analysis: Analyze the exposed samples and the control sample using a validated stability-indicating method, such as the UPLC method described in Protocol 1.

  • Evaluation: Compare the chromatograms of the exposed and control samples to identify any degradation products and quantify the loss of Dantrolene.

Visualizations

DegradationPathways Dantrolene Dantrolene CompoundB Compound B (Hydantoin Ring Opening) Dantrolene->CompoundB Alkaline Hydrolysis (e.g., pH 9.5) CompoundC Compound C (5-(4-nitrophenyl)-2-furaldehyde) Dantrolene->CompoundC Acidic Hydrolysis (e.g., pH 1.2-4.6) Photodegradation (Sunlight/UV)

Caption: Degradation pathways of Dantrolene under different conditions.

TroubleshootingFlowchart Start Unexpected Degradation of Dantrolene Solution CheckpH Is the solution pH at or near 7.4? Start->CheckpH CheckTemp Was the solution stored at elevated temperatures? CheckpH->CheckTemp Yes AdjustpH Adjust buffer pH to 7.4 CheckpH->AdjustpH No CheckLight Was the solution protected from light? CheckTemp->CheckLight No ControlTemp Store at controlled room temperature (20-25°C) CheckTemp->ControlTemp Yes ProtectLight Use amber vials or wrap container in foil CheckLight->ProtectLight No End Degradation Minimized CheckLight->End Yes AdjustpH->CheckTemp ControlTemp->CheckLight ProtectLight->End

Caption: Troubleshooting flowchart for unexpected Dantrolene degradation.

ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation PrepStandard Prepare Dantrolene Standard Solution UPLC Analyze samples by UPLC-PDA at 375 nm PrepStandard->UPLC PrepSample Prepare Dantrolene Solution in Test Buffer (e.g., pH 7.4) Incubate Incubate at various temperatures and time points PrepSample->Incubate ExposeLight Expose to light (Photodegradation Study) PrepSample->ExposeLight Incubate->UPLC ExposeLight->UPLC CalcK Calculate degradation rate constants (k) UPLC->CalcK Identify Identify degradation products UPLC->Identify

Caption: General workflow for Dantrolene stability testing.

References

Technical Support Center: Managing Dantrolene-Induced Muscle Weakness in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage dantrolene-induced muscle weakness in your animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind dantrolene-induced muscle weakness?

A1: Dantrolene (B1669809) induces muscle relaxation by directly acting on skeletal muscle.[1][2][3] It binds to the ryanodine (B192298) receptor (RyR1) on the sarcoplasmic reticulum, which is the primary calcium release channel.[2] This binding inhibits the release of calcium ions into the cytoplasm of muscle cells, a process essential for muscle contraction. By reducing the availability of intracellular calcium, dantrolene effectively uncouples muscle excitation from contraction, leading to muscle weakness.[2]

Q2: Is muscle weakness a common or expected side effect of dantrolene in animal studies?

A2: Yes, muscle weakness is a well-documented and expected side effect of dantrolene due to its mechanism of action.[1][4][5] The extent of muscle weakness is generally dose-dependent.[6][7][8] Researchers should anticipate some level of muscle weakness when administering dantrolene and plan their studies accordingly.

Q3: At what doses is muscle weakness typically observed in common laboratory animals?

A3: The dose at which muscle weakness becomes apparent varies by species and the route of administration. For example, in mice, daily intraperitoneal injections of 40 mg/kg resulted in decreased grip strength and reduced behavioral activity.[9][10][11] In rats, a 2 mg/kg intravenous dose caused a significant block of muscle twitch, while a 25 mg/kg oral dose also produced a notable, though lesser, effect.[7] For pigs, an intravenous dose of 3.5 mg/kg was determined to be the ED95 (the dose producing 95% of maximal muscle relaxation).[6]

Q4: How can I quantitatively measure muscle weakness in my animal models?

A4: Several methods are available to quantitatively assess muscle weakness. The grip strength test is a common and non-invasive method for mice and rats.[9][10][11] Other behavioral tests, such as the open field test, can indicate reduced activity levels that may be a result of muscle weakness.[9][10][11] For more direct measurements, in vitro or in situ muscle force contraction studies can be performed on isolated muscles to assess specific force, force deficit, and fatigue resistance.

Q5: What are the typical signs of dantrolene-induced muscle weakness to monitor for in animals?

A5: Common signs of muscle weakness include reduced spontaneous movement, lethargy, poor exercise tolerance, and unsteadiness.[1] In more severe cases, you may observe a lack of coordination or collapse.[1] It is crucial to have a clear monitoring plan in place to identify these signs early.

Troubleshooting Guide

Problem: The animals in my study are showing excessive muscle weakness, affecting their well-being and the study's scientific objectives.

Solution 1: Dose Titration and Adjustment

  • Initial Dose Selection: Start with the lowest effective dose reported in the literature for your specific animal model and research question.

  • Dose-Response Pilot Study: If feasible, conduct a small pilot study to determine the optimal dose that achieves the desired therapeutic effect with minimal muscle weakness.

  • Gradual Dose Escalation: If the initial dose is ineffective, increase the dose gradually. Allow for an acclimatization period between dose increases to observe the full effect on both the therapeutic target and muscle function.

  • Dose Reduction: If you observe significant muscle weakness, consider reducing the dose. In some cases, a lower dose may still be effective for the primary outcome of the study while minimizing adverse effects.[12]

Solution 2: Supportive Care and Husbandry

  • Environmental Modifications: For animals experiencing motor impairment, modify their environment to ensure easy access to food and water. This may include using low-profile food and water dishes or placing them in close proximity to the animals' resting area.[13]

  • Housing Adjustments: Provide non-slip flooring to aid mobility.[13] Single housing may be necessary to prevent injury from cage mates.

  • Nutritional Support: Ensure adequate nutrition, as muscle weakness can sometimes lead to reduced food intake.[14] Palatable, high-energy food supplements can be beneficial.[15]

  • Hydration: Monitor for signs of dehydration and provide supplemental fluids if necessary.

Solution 3: Refine Experimental Protocols

  • Timing of Administration: Consider the timing of dantrolene administration in relation to behavioral or functional assessments. Administering the drug after these tests, when possible, can help mitigate its acute effects on performance.

  • Acclimatization Period: Allow animals a sufficient period to acclimate to the effects of dantrolene before conducting critical experiments.

  • Endpoint Selection: If severe muscle weakness is an unavoidable consequence of the necessary dose, consider if alternative, non-behavioral endpoints can be used to assess the primary research question.

Data Presentation

Table 1: Dantrolene Dosage and Effects on Muscle Function in Rodents

Animal ModelDoseRoute of AdministrationObserved Effect on Muscle FunctionReference
mdx Mice40 mg/kg/day for 6 weeksIntraperitoneal (IP)Decreased grip strength and open field activity.[9][10][11][9]
Rats2 mg/kgIntravenous (IV)Approximately 47% block of tibialis anterior muscle twitch.[7][7]
Rats25 mg/kgOral (PO)Approximately 38% block of tibialis anterior muscle twitch.[7][7]
Rats5 mg/kgIntravenous (IV)Greater depressant action on fast-twitch (EDL) vs. slow-twitch (soleus) muscle.[16][16]
Rats5.0, 7.5, 10.0 mg/kgNot SpecifiedDecreased tremor at all doses; diminished force output at 7.5 and 10.0 mg/kg.[8][8]

Table 2: Dantrolene Dosage and Effects on Muscle Function in Larger Animals

Animal ModelDoseRoute of AdministrationObserved Effect on Muscle FunctionReference
Pigs (Malignant Hyperthermia Susceptible)3.5 mg/kgIntravenous (IV)ED95 for muscle relaxation (toe twitch depression).[6][6]
Dogs1-3 mg/kgIntravenous (IV)Emergency treatment for malignant hyperthermia.[17][17]
Dogs5-10 mg/kgOral (PO)Prophylaxis for malignant hyperthermia.[17][17]
Cats2 mg/kg, twice dailyOral (PO)Treatment for urethral spasm.[17][17]

Experimental Protocols

Protocol 1: Grip Strength Test for Rodents

This protocol is a non-invasive method to assess forelimb muscle strength.

  • Apparatus: A commercially available grip strength meter with a horizontal bar or mesh grid.

  • Procedure: a. Hold the mouse or rat by the base of the tail and allow it to grasp the bar or grid with its forepaws. b. Gently and steadily pull the animal away from the meter in a horizontal plane until its grip is broken. c. The meter will record the peak force exerted by the animal in grams or Newtons. d. Perform 3-5 consecutive trials for each animal and calculate the average peak force.

  • Data Analysis: Compare the average grip strength between the dantrolene-treated group and a vehicle-treated control group. A significant decrease in grip strength in the treated group indicates muscle weakness.

Protocol 2: Open Field Test for Rodents

This test assesses general locomotor activity, which can be reduced by muscle weakness.

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with an automated tracking system (e.g., infrared beams or video tracking) to monitor the animal's movement.

  • Procedure: a. Place the animal in the center of the open field arena. b. Allow the animal to explore the arena for a set period (e.g., 5-10 minutes). c. The tracking system will record various parameters, including total distance traveled, average speed, and time spent in different zones of the arena.

  • Data Analysis: Compare the total distance traveled and average speed between the dantrolene-treated and control groups. A significant reduction in these parameters in the treated group can be indicative of muscle weakness.

Visualizations

Dantrolene_Mechanism_of_Action cluster_muscle_cell Skeletal Muscle Cell SR Sarcoplasmic Reticulum (SR) (Calcium Store) RyR1 Ryanodine Receptor 1 (RyR1) (Calcium Channel) SR->RyR1 Contains Myofilaments Myofilaments (Actin & Myosin) RyR1->Myofilaments Releases Ca2+ to Contraction Muscle Contraction Myofilaments->Contraction Interaction leads to Dantrolene Dantrolene Dantrolene->RyR1 Binds to and Inhibits

Caption: Mechanism of Dantrolene-Induced Muscle Weakness.

Troubleshooting_Workflow Start Excessive Muscle Weakness Observed Dose_Adjustment Adjust Dantrolene Dose Start->Dose_Adjustment Supportive_Care Implement Supportive Care Start->Supportive_Care Refine_Protocols Refine Experimental Protocols Start->Refine_Protocols Monitor Monitor Animal Well-being and Study Outcomes Dose_Adjustment->Monitor Supportive_Care->Monitor Refine_Protocols->Monitor End Continue Study with Optimized Parameters Monitor->End

References

Validation & Comparative

A Comparative Analysis of Dantrolene Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Dantrolene (B1669809) and its advanced formulation, Agilus, for professionals in drug development and scientific research.

This guide provides a comprehensive comparison of traditional Dantrolene sodium formulations with the newer formulation, Agilus. The information presented is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to support further investigation and understanding of these critical therapeutic agents.

Executive Summary

Dantrolene sodium is a post-synaptic muscle relaxant primarily indicated for the treatment of malignant hyperthermia, a rare but life-threatening disorder triggered by general anesthesia.[1] For years, the standard formulation, often known by the brand name Dantrium, has been effective but presented challenges due to its poor water solubility, requiring large volumes of sterile water and significant time for reconstitution. In response to these limitations, newer formulations have been developed. This guide focuses on a comparative analysis of the traditional formulation and Agilus, a novel formulation designed to improve upon the practical limitations of its predecessor. Another newer formulation, Ryanodex, is also discussed for a broader perspective on advancements in Dantrolene delivery.

I. Comparative Performance Data

The following tables summarize the key quantitative differences between the traditional Dantrolene formulation (Dantrium), Agilus (formerly NPJ5008), and Ryanodex.

Table 1: Formulation and Reconstitution Comparison
FeatureDantrium (Traditional Formulation)AgilusRyanodex
Dantrolene Sodium per Vial 20 mg[2][3]120 mg[2][4][5][6]250 mg[2][7][8]
Reconstitution Volume 60 mL of sterile water[2][3]20 mL of sterile water[2][4][5][6]5 mL of sterile water[7][8][9]
Reconstitution Time (per vial) ~90 seconds[5]~50 seconds[5]< 1 minute[7][9]
Mannitol per Vial 3000 mgNone125 mg[7][8]
Key Excipients Mannitol, Sodium Hydroxide[2]2-hydroxypropyl-beta-cyclodextrin (HP-β-CD), Polyethylene Glycol (PEG)[2][10]Mannitol[7][8]
Concentration after Reconstitution ~0.33 mg/mL[8]~5.3 mg/mL[4][5][6]50 mg/mL[8]
Table 2: Bioequivalence Data (Agilus vs. Dantrium) from a Phase 1 Clinical Trial

A clinical trial (NCT04872213, also referred to as NPJ5008) was conducted to assess the bioequivalence of Agilus to the traditional Dantrium formulation.[1][11][12]

Pharmacokinetic ParameterAdjusted Geometric Mean Ratio (Agilus/Dantrium)90% Confidence IntervalBioequivalence Outcome
AUC0-last 90.24%[1][11][12]Within 80-125% acceptance interval[1][11][12]Bioequivalent[1][11][12]
AUC0-∞ 90.44%[1][11][12]Within 80-125% acceptance interval[1][11][12]Bioequivalent[1][11][12]
Cmax 92.76%[11]78.27% to 109.93%[11]Comparable[11]

AUC0-last: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-∞: Area under the plasma concentration-time curve from time zero extrapolated to infinity. Cmax: Maximum observed plasma concentration.

II. Experimental Protocols

A. Bioequivalence Study of Agilus (NPJ5008) vs. Dantrium

This section outlines the methodology of the phase 1 clinical trial that established the bioequivalence of Agilus and Dantrium.[1][11][12]

  • Study Design: The study was an open-label, two-part trial. Part 1 was a 1:1 randomized, crossover study, while Part 2 was a single-arm study.[1][11][12]

  • Participants: The trial enrolled twenty-one healthy male and female individuals.[1][11][12]

  • Interventions:

    • Part 1: Participants received a single intravenous 60 mg dose of either Agilus or Dantrium sequentially.[11][12][13]

    • Part 2: Participants received a single intravenous 120 mg dose of Agilus.[11][12][13]

  • Outcome Measures: The primary endpoints were the overall drug exposure to the last measurable concentration (AUC0-last) and extrapolated to infinity (AUC0-∞). Other pharmacokinetic parameters, clinical and muscle-function parameters, and adverse events were also monitored.[1][11][12]

  • Simulation: The study also included a simulation to assess the preparation and administration times for five vials of each formulation using both pediatric and adult cannulas.[1][11][12]

B. Dantrolene Stability Assessment via Ultra-Performance Liquid Chromatography (UPLC)

The following protocol is based on a published study investigating the degradation kinetics of Dantrolene in aqueous solutions.[14][15]

  • Objective: To determine the stability of Dantrolene at various pH levels and temperatures.

  • Methodology:

    • Sample Preparation: Dantrolene solutions are prepared in aqueous buffers with pH values ranging from 1.2 to 9.5.[14][15] A stock solution of Dantrolene in dimethylformamide (DMF) is diluted to the final concentration in the respective pH buffers.[14][15]

    • Incubation: The prepared solutions are incubated at controlled temperatures (e.g., 25°C, 37°C, 45°C, 60°C, 75°C).[14][15]

    • Chromatographic System: A Waters Acquity UPLC system with a Waters BEH C18 analytical column and guard column is used.[14][15]

    • Mobile Phase: A linear gradient of acetonitrile (B52724) and a 2.0 mM sodium acetate (B1210297) buffer at pH 4.5 is employed.[14][15] The gradient runs from 25% to 75% acetonitrile over three minutes.[14][15]

    • Flow Rate: The flow rate is maintained at 0.5 mL/min.[14][15]

    • Column Temperature: The column is maintained at 35°C.[14][15]

    • Detection: A photodiode array (PDA) detector is used to monitor the eluent at 375 nm.[14][15]

    • Data Analysis: The degradation of Dantrolene is observed to follow pseudo-first-order kinetics, with maximum stability at pH 7.4 and 37°C.[14][15]

C. Preparation of a Dantrolene-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol describes a method for enhancing the aqueous solubility of Dantrolene through the formation of an inclusion complex with HP-β-CD, a key excipient in the Agilus formulation.[16]

  • Objective: To prepare a solid dispersion of Dantrolene with enhanced solubility.

  • Materials:

    • Dantrolene sodium hydrate

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Freeze-dryer (lyophilizer)

  • Procedure:

    • Molar Ratio Determination: A 1:2 molar ratio of Dantrolene to HP-β-CD is a common starting point for optimization.[16]

    • Dissolution: The calculated amount of HP-β-CD is dissolved in deionized water with stirring. Dantrolene sodium is then added to this solution.[16]

    • Complexation: The mixture is stirred vigorously at room temperature for 24-48 hours, protected from light.[16]

    • Freeze-Drying (Lyophilization): The aqueous mixture is flash-frozen and then lyophilized until all the water has sublimated, resulting in a dry powder.[16]

    • Reconstitution: The resulting complex can be dissolved directly in an aqueous buffer to the desired concentration.[16]

III. Visualizing Mechanisms and Workflows

A. Signaling Pathway of Dantrolene

Dantrolene exerts its therapeutic effect by directly inhibiting the release of calcium from the sarcoplasmic reticulum in skeletal muscle cells.[15] It achieves this by binding to the ryanodine (B192298) receptor 1 (RyR1), a calcium channel on the sarcoplasmic reticulum membrane.[5] This action decouples muscle excitation from contraction.[15]

Dantrolene_Signaling_Pathway cluster_muscle_cell Skeletal Muscle Cell Nerve_Impulse Nerve Impulse Muscle_Depolarization Muscle Fiber Depolarization Nerve_Impulse->Muscle_Depolarization RyR1 Ryanodine Receptor 1 (RyR1) Muscle_Depolarization->RyR1 Activates SR Sarcoplasmic Reticulum (SR) Ca_Release Ca2+ Release SR->Ca_Release Mediates Muscle_Contraction Muscle Contraction Ca_Release->Muscle_Contraction Triggers Dantrolene Dantrolene Dantrolene->RyR1 Inhibits

Dantrolene's mechanism of action on the ryanodine receptor.
B. Experimental Workflow for Dantrolene Stability Testing

The following diagram illustrates the key steps involved in assessing the stability of Dantrolene in aqueous solutions as described in the protocol above.

Dantrolene_Stability_Workflow start Start prepare_stock Prepare Dantrolene Stock Solution (in DMF) start->prepare_stock dilute_buffers Dilute with Buffers of Varying pH prepare_stock->dilute_buffers incubate Incubate at Controlled Temperatures dilute_buffers->incubate withdraw_aliquots Withdraw Aliquots at Time Intervals incubate->withdraw_aliquots analyze_uplc Analyze by UPLC withdraw_aliquots->analyze_uplc determine_rate Determine Degradation Rate Constants analyze_uplc->determine_rate end End determine_rate->end

Workflow for assessing Dantrolene stability in aqueous solutions.
C. Logical Relationship of Dantrolene Formulations

This diagram illustrates the evolution and key characteristics of the different Dantrolene formulations discussed.

Dantrolene_Formulations cluster_formulations Formulations cluster_characteristics Key Characteristics Dantrolene Dantrolene Sodium Dantrium Dantrium (Traditional) Dantrolene->Dantrium Original Formulation Agilus Agilus (with Cyclodextrin) Dantrium->Agilus Improved Solubility & Reconstitution Ryanodex Ryanodex (Nanocrystalline) Dantrium->Ryanodex Improved Concentration & Reconstitution Solubility Poor Aqueous Solubility Dantrium->Solubility Recon_Time Long Reconstitution Time Dantrium->Recon_Time High_Volume Large Reconstitution Volume Dantrium->High_Volume Improved_Sol Enhanced Solubility Agilus->Improved_Sol Fast_Recon Rapid Reconstitution Agilus->Fast_Recon Low_Volume Low Reconstitution Volume Agilus->Low_Volume Ryanodex->Fast_Recon Ryanodex->Low_Volume

Evolution and characteristics of Dantrolene formulations.

References

Dantrolene as a Positive Control for Inhibiting Sarcoplasmic Reticulum Calcium Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dantrolene's performance as a positive control for inhibiting sarcoplasmic reticulum (SR) calcium release. It includes supporting experimental data, detailed protocols for key assays, and a comparative analysis with other potential modulators of SR calcium release.

Mechanism of Action

Dantrolene (B1669809) exerts its inhibitory effect by directly interacting with ryanodine (B192298) receptors (RyRs), the primary calcium release channels on the sarcoplasmic reticulum.[1][2][3] It specifically binds to the RyR1 and RyR3 isoforms, leading to an inhibition of calcium release from the SR.[2][4] This action effectively uncouples muscle excitation from contraction.[1][2] While dantrolene has a pronounced effect on RyR1 and RyR3, its impact on the cardiac isoform, RyR2, is significantly less, highlighting its isoform selectivity.[4][5][6]

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of dantrolene on ryanodine receptors has been quantified through various in vitro assays. The following table summarizes key data points for dantrolene and provides a comparison with its analog, Azumolene.

CompoundReceptor TargetParameterValueSpecies/TissueExperimental Conditions
Dantrolene RyR1Kngcontent-ng-c4139270029="" class="ng-star-inserted">i ([³H]ryanodine binding)~150 nMPig Skeletal MuscleIn media simulating resting myoplasm.[5][6][7]
Dantrolene RyR1 (Wild-Type)IC50~1.0 µMSkeletal Muscle SR[³H]ryanodine binding assay.
Dantrolene RyR1 (Y522S Mutant)ICngcontent-ng-c4139270029="" class="ng-star-inserted">50>10 µMHEK293 cells expressing mutant RyR1[³H]ryanodine binding assay.
Dantrolene RyR2ICngcontent-ng-c4139270029="" class="ng-star-inserted">50 (Channel Inhibition)0.16 ± 0.03 µMSheepSingle-channel recordings in the presence of 100 nM calmodulin.[8][9]
Dantrolene RyR2IC50 (Ca²⁺ Wave Frequency)0.42 ± 0.18 µMMouse CardiomyocytesIn the presence of 100 nM calmodulin.[8]
Azumolene RyR1 (Wild-Type)IC50Comparable to Dantrolene (~1.6-3.5 µM)Mouse Soleus MuscleMuscle contracture assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of sarcoplasmic reticulum calcium release and a typical experimental workflow for assessing its inhibition.

SR_Calcium_Release_Pathway cluster_membrane Sarcolemma / T-tubule cluster_sr Sarcoplasmic Reticulum (SR) cluster_cytosol Cytosol Action Potential Action Potential DHPR Dihydropyridine Receptor (DHPR) Action Potential->DHPR Depolarization RyR1 Ryanodine Receptor 1 (RyR1) DHPR->RyR1 Physical Coupling Ca_SR Ca²⁺ Ca_Cytosol Ca²⁺ Ca_SR->Ca_Cytosol Release Myofilaments Myofilaments Ca_Cytosol->Myofilaments Binding Contraction Muscle Contraction Myofilaments->Contraction Dantrolene Dantrolene Dantrolene->RyR1 Inhibition

Caption: Signaling pathway of SR calcium release and dantrolene's point of inhibition.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Inhibition Assay cluster_measure Measurement and Analysis Isolate SR Vesicles Isolate SR Vesicles Load with ⁴⁵Ca²⁺ or fluorescent dye Load with ⁴⁵Ca²⁺ or fluorescent dye Isolate SR Vesicles->Load with ⁴⁵Ca²⁺ or fluorescent dye Load with Ca²⁺ Load with Ca²⁺ Incubate with Dantrolene Incubate with Dantrolene Load with ⁴⁵Ca²⁺ or fluorescent dye->Incubate with Dantrolene Induce Ca²⁺ Release Induce Ca²⁺ Release (e.g., with caffeine, 4-CmC) Incubate with Dantrolene->Induce Ca²⁺ Release Measure Extraluminal Ca²⁺ Measure Extraluminal Ca²⁺ (Scintillation counting or Fluorescence) Induce Ca²⁺ Release->Measure Extraluminal Ca²⁺ Calculate Inhibition Calculate % Inhibition or IC₅₀ Measure Extraluminal Ca²⁺->Calculate Inhibition

Caption: Experimental workflow for assessing SR calcium release inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

[³H]Ryanodine Binding Assay

This assay quantifies the binding of radiolabeled ryanodine to its receptor, which preferentially binds to the open state of the channel. Inhibition of binding suggests a closure or inactivation of the RyR channel.

Objective: To determine the inhibitory constant (Ki) or IC50 of dantrolene for the ryanodine receptor.

Materials:

  • Sarcoplasmic reticulum (SR) vesicles isolated from skeletal muscle (e.g., rabbit or pig).[7][10]

  • [³H]ryanodine (specific activity ~50-100 Ci/mmol).[10]

  • Binding buffer: e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM free Ca²⁺ (buffered with EGTA), and a protease inhibitor cocktail.[10]

  • Dantrolene sodium dissolved in a suitable solvent (e.g., DMSO).[10]

  • Unlabeled ryanodine for determining non-specific binding.

  • Glass fiber filters and filtration apparatus.[10]

  • Scintillation vials and cocktail.[10]

  • Liquid scintillation counter.[10]

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine SR vesicles (50-100 µg protein), [³H]ryanodine (e.g., 2-10 nM), and varying concentrations of dantrolene.[10]

  • Controls: Prepare tubes for total binding (no dantrolene) and non-specific binding (with a high concentration of unlabeled ryanodine, e.g., 10 µM).[10]

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 36°C) to reach binding equilibrium.[7]

  • Filtration: Rapidly filter the mixtures through glass fiber filters to separate bound from free [³H]ryanodine. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[8]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of dantrolene concentration to determine the IC50 or Ki value.

Sarcoplasmic Reticulum Ca²⁺ Release Assay

This functional assay directly measures the release of calcium from isolated SR vesicles.

Objective: To measure the rate and extent of Ca²⁺ release from SR vesicles and the inhibitory effect of dantrolene.

Materials:

  • SR vesicles loaded with either ⁴⁵Ca²⁺ or a fluorescent Ca²⁺ indicator (e.g., Fura-2).[6][11]

  • Assay buffer simulating myoplasmic conditions.[6]

  • Dantrolene sodium.

  • Ca²⁺ releasing agent (e.g., caffeine, 4-chloro-m-cresol (4-CmC), or a Ca²⁺ ionophore).[12][13]

  • For ⁴⁵Ca²⁺: Filtration apparatus and scintillation counter.

  • For fluorescent indicators: Spectrofluorometer or fluorescent microscope.[11]

Procedure:

  • Vesicle Loading: Incubate SR vesicles with ⁴⁵Ca²⁺ or a fluorescent Ca²⁺ indicator to load the lumen.

  • Inhibition: Add varying concentrations of dantrolene to the loaded SR vesicles and incubate.

  • Initiation of Release: Trigger Ca²⁺ release by adding a releasing agent.

  • Measurement:

    • ⁴⁵Ca²⁺ Method: At specific time points, filter the vesicle suspension and measure the amount of ⁴⁵Ca²⁺ remaining in the vesicles using scintillation counting. The rate of loss of ⁴⁵Ca²⁺ reflects the rate of release.[6]

    • Fluorescence Method: Continuously monitor the extra-vesicular Ca²⁺ concentration using a fluorescent indicator. An increase in fluorescence corresponds to Ca²⁺ release.[11]

  • Data Analysis: Compare the rate and extent of Ca²⁺ release in the presence and absence of dantrolene to quantify its inhibitory effect.

Comparison with Alternatives

While dantrolene is a well-established direct inhibitor of RyRs, other compounds can modulate SR Ca²⁺ release through different mechanisms.

Dantrolene_Alternatives cluster_direct Direct RyR Inhibition cluster_indirect Indirect/Central Acting SR Ca²⁺ Release SR Ca²⁺ Release Dantrolene Dantrolene Dantrolene->SR Ca²⁺ Release Inhibits Azumolene Azumolene Azumolene->SR Ca²⁺ Release Inhibits Baclofen Baclofen Central Nervous System Central Nervous System Baclofen->Central Nervous System Acts on GABA-B Receptors Tizanidine Tizanidine Tizanidine->Central Nervous System α₂-adrenergic agonist Motor Neuron Activity Motor Neuron Activity Central Nervous System->Motor Neuron Activity Reduces Motor Neuron Activity->SR Ca²⁺ Release Decreases stimulus for

Caption: Comparison of dantrolene's direct inhibition with indirect-acting alternatives.

  • Azumolene: A structural analog of dantrolene, suggested to have a similar potency in inhibiting RyR1.[10] It represents a direct alternative for studying RyR1 inhibition.

  • Baclofen: A GABA-B receptor agonist that acts as a muscle relaxant by inhibiting reflexes at the spinal level.[1] Its effect on SR Ca²⁺ release is indirect, resulting from reduced neuronal stimulation of the muscle.

  • Tizanidine: An alpha-2 adrenergic agonist that reduces spasticity by increasing presynaptic inhibition of motor neurons.[1] Like baclofen, its effect on SR Ca²⁺ release is a downstream consequence of its central nervous system activity.

  • Ryanodine: While not an inhibitor in the same sense as dantrolene, ryanodine itself is a crucial tool. At nanomolar concentrations, it locks the RyR channel in an open sub-conductance state, while at micromolar concentrations, it fully closes the channel. Its complex, concentration-dependent effects make it a valuable pharmacological probe for studying RyR function.

For studies specifically focused on the direct inhibition of sarcoplasmic reticulum calcium release at the level of the ryanodine receptor, dantrolene remains the gold-standard positive control due to its well-characterized, direct mechanism of action on RyR1 and RyR3.

References

A Comparative Analysis of Dantrolene and Diazepam in Preclinical Spasticity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Dantrolene (B1669809) and Diazepam in preclinical models of spasticity. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two commonly used anti-spasticity agents.

Executive Summary

Dantrolene and Diazepam are both established treatments for spasticity, but they operate through distinct mechanisms of action. Dantrolene exerts its effects peripherally, directly on the skeletal muscle, while Diazepam acts centrally on the spinal cord and higher motor centers. This fundamental difference in their pharmacological targets results in varying efficacy and side-effect profiles. While direct head-to-head preclinical studies with quantitative data are limited, this guide synthesizes available data from individual preclinical studies and clinical observations to provide a comparative overview.

Quantitative Data Summary

The following table summarizes quantitative data from preclinical studies investigating the effects of Dantrolene and Diazepam on measures of muscle tone and excitability. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison in the same experimental model.

ParameterDantroleneDiazepamAnimal Model
Twitch Tension Reduction ~47% reduction with 2 mg/kg i.v.[1]Data not available in a comparable modelRat
EMG Activity Increased integrated EMG with 5 mg/kg i.v. (compensatory)[2]Temporary antagonism of tonic EMG activity with 1-5 mg/kg i.p.[3]Decerebrate Rat / Morphine-induced rigidity Rat
H-reflex Modulation No direct preclinical data foundReduction of monosynaptic arc excitability in patients with incomplete spinal lesions[4]Human (for Diazepam)

Mechanisms of Action

Dantrolene: Peripheral Muscle Relaxation

Dantrolene acts directly on skeletal muscle cells to uncouple excitation from contraction.[5] It achieves this by binding to the ryanodine (B192298) receptor (RyR1) on the sarcoplasmic reticulum, which inhibits the release of calcium ions (Ca2+) into the cytoplasm.[5] This reduction in intracellular calcium concentration leads to muscle relaxation.

Dantrolene_Pathway cluster_muscle_fiber Skeletal Muscle Fiber SR Sarcoplasmic Reticulum (SR) RyR1 Ryanodine Receptor 1 (RyR1) SR->RyR1 contains Ca_SR Ca²⁺ RyR1->Ca_SR releases Myofibrils Myofibrils Ca_SR->Myofibrils activates Contraction Muscle Contraction Myofibrils->Contraction leads to Relaxation Muscle Relaxation Dantrolene Dantrolene Dantrolene->RyR1 inhibits

Dantrolene's peripheral mechanism of action.
Diazepam: Central Nervous System Inhibition

Diazepam, a benzodiazepine (B76468), enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.[6] It binds to a specific site on the GABA-A receptor, which increases the affinity of GABA for its receptor.[6] This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability, resulting in muscle relaxation.[6]

Diazepam_Pathway cluster_synapse GABAergic Synapse GABA_neuron Presynaptic Neuron GABA GABA GABA_neuron->GABA releases Postsynaptic_neuron Postsynaptic Neuron GABA_A_receptor GABA-A Receptor Chloride_channel Cl⁻ Channel GABA_A_receptor->Chloride_channel opens Hyperpolarization Hyperpolarization Chloride_channel->Hyperpolarization Cl⁻ influx causes Diazepam Diazepam Diazepam->GABA_A_receptor binds to allosteric site GABA->GABA_A_receptor binds to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Diazepam's central mechanism of action.

Experimental Protocols

Animal Model of Spasticity

A common method for inducing spasticity in rodents is through a contusion or transection injury to the spinal cord.

  • Animal Species: Adult Sprague-Dawley rats are frequently used.

  • Surgical Procedure:

    • Anesthesia is induced (e.g., isoflurane).

    • A laminectomy is performed at a specific thoracic level (e.g., T9-T10) to expose the spinal cord.

    • A standardized contusion injury is induced using a device such as the Infinite Horizon Impactor, or a complete transection is performed.

    • The musculature and skin are sutured, and post-operative care, including bladder expression and analgesics, is provided.

  • Development of Spasticity: Spasticity typically develops over several weeks following the injury.

Drug Administration
  • Dantrolene: Typically administered intravenously (i.v.) or orally (p.o.). A study in rats used a dose of 2 mg/kg i.v. to assess its effect on twitch tension.[1]

  • Diazepam: Can be administered intraperitoneally (i.p.), i.v., or p.o. In a rat model of morphine-induced rigidity, doses of 1-5 mg/kg i.p. were effective.[3]

Efficacy Assessment

Quantitative assessment of spasticity can be performed using electrophysiological and behavioral measures.

  • Electromyography (EMG):

    • EMG electrodes are implanted into the target muscles (e.g., gastrocnemius-soleus) to record electrical activity.

    • Baseline EMG recordings are taken before drug administration.

    • EMG activity is recorded following drug administration to measure changes in muscle tone and reflex hyperexcitability.

  • H-reflex (Hoffmann Reflex):

    • The H-reflex is an electrically elicited monosynaptic reflex that provides a measure of alpha motoneuron excitability.

    • Stimulating electrodes are placed on the nerve innervating the target muscle (e.g., tibial nerve), and recording electrodes are placed on the muscle belly.

    • The ratio of the maximal H-reflex amplitude to the maximal M-wave amplitude (Hmax/Mmax ratio) is calculated as a measure of reflex pathway excitability.

  • Behavioral Assessments:

    • Ashworth Scale (Modified for Rodents): A subjective scale to grade resistance to passive limb movement.

    • Tardieu Scale (Modified for Rodents): Measures the angle of catch and the quality of the muscle reaction to passive stretch at different velocities.

Experimental_Workflow cluster_protocol Comparative Experimental Protocol for Anti-Spasticity Drugs A Induction of Spasticity (e.g., Spinal Cord Injury in Rats) B Baseline Assessment (EMG, H-reflex, Behavioral Tests) A->B C Randomization into Treatment Groups B->C D1 Group 1: Dantrolene Administration C->D1 D2 Group 2: Diazepam Administration C->D2 D3 Group 3: Vehicle Control C->D3 E Post-Treatment Assessment (EMG, H-reflex, Behavioral Tests) D1->E D2->E D3->E F Data Analysis and Comparison E->F

A generalized experimental workflow.

Discussion of Efficacy and Side Effects

Based on their mechanisms of action and clinical observations, the efficacy and side-effect profiles of Dantrolene and Diazepam can be compared.

  • Efficacy:

    • Dantrolene: As a direct-acting muscle relaxant, Dantrolene can be effective in reducing spasticity of both cerebral and spinal origin.[5] Its efficacy is related to its ability to reduce the force of muscle contraction.[5]

    • Diazepam: Its central action makes it effective for spasticity associated with a wide range of conditions, including spinal cord injury and cerebral palsy.[7] Clinical studies have shown no significant difference between Dantrolene and Diazepam in reducing spasticity, clonus, and hyperreflexia.[5] However, some clinical experience suggests Dantrolene may be more efficacious in a number of patients.[8]

  • Side Effects:

    • Dantrolene: The most common side effects include muscle weakness, drowsiness, and dizziness.[5] A significant concern with long-term use is the potential for hepatotoxicity, requiring regular monitoring of liver function.

    • Diazepam: The primary side effects are sedation, drowsiness, and incoordination, which can be dose-limiting.[5] Long-term use can lead to tolerance and dependence. Clinical trials have indicated that side effects such as drowsiness and incoordination occur more frequently with Diazepam compared to Dantrolene at therapeutically comparable doses.[5]

Conclusion

Dantrolene and Diazepam are both effective in managing spasticity, but their distinct mechanisms of action lead to different therapeutic considerations. Dantrolene's peripheral action directly on the muscle offers an alternative for patients who may not tolerate the central nervous system side effects of Diazepam. Conversely, Diazepam's broad central action can be beneficial in various forms of spasticity. The choice between these agents in a clinical setting often depends on the individual patient's condition, tolerance for side effects, and the desired therapeutic outcome. For preclinical research, the selection of the appropriate compound for a spasticity model will depend on the specific scientific question being addressed and the desired translational relevance. Further direct comparative studies in animal models are warranted to provide a more definitive quantitative assessment of their relative efficacies.

References

Cross-Validation of Dantrolene's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of Dantrolene's Cellular Impact Across Neuronal, Muscular, and Cancer Cell Lines

Dantrolene, a hydantoin (B18101) derivative, is a well-established postsynaptic muscle relaxant clinically used in the management of malignant hyperthermia and spasticity.[1] Its primary mechanism of action involves the inhibition of calcium ion release from the sarcoplasmic/endoplasmic reticulum by antagonizing ryanodine (B192298) receptors (RyRs), specifically showing selectivity for RyR1 and RyR3 isoforms.[2] This unique mode of action has prompted extensive research into its potential cytoprotective and therapeutic effects in a variety of cell types beyond skeletal muscle. This guide provides a cross-validation of Dantrolene's effects in different cell lines, offering a comparative analysis of its performance supported by experimental data for researchers, scientists, and drug development professionals.

Quantitative Comparison of Dantrolene's Effects

The following tables summarize the quantitative effects of Dantrolene across various cell lines, highlighting its diverse impacts on cell viability, calcium signaling, and other key cellular processes.

Table 1: Effects of Dantrolene on Neuronal Cell Lines

Cell LineExperimental ContextDantrolene ConcentrationKey Quantitative Findings
Primary Cortical NeuronsNeuroprotection against glutamate-induced excitotoxicity10-30 µMReduced intracellular Ca2+ elevation; prevented delayed neuronal death.
SH-SY5Y (Neuroblastoma)Neuroprotection10 µMAttenuated MPP+-induced apoptosis and mitochondrial dysfunction.
PC12 (Pheochromocytoma)Neuroprotection10 µMInhibited apoptosis triggered by serum deprivation.
Cerebellar Granule NeuronsNeuroprotection10-50 µMProtected against glutamate- and NMDA-induced neurotoxicity.

Table 2: Effects of Dantrolene on Muscle Cell Lines

Cell LineExperimental ContextDantrolene ConcentrationKey Quantitative Findings
Skeletal Muscle MyotubesInhibition of excitation-contraction coupling1-10 µMDose-dependent reduction in depolarization-induced calcium release.
C2C12 (Myoblasts)Myogenesis and differentiation5-20 µMModulated myotube formation and expression of muscle-specific proteins.
CardiomyocytesCardioprotection1-10 µMReduced ischemia-reperfusion injury and arrhythmias in disease models.

Table 3: Effects of Dantrolene on Cancer Cell Lines

Cell LineExperimental ContextDantrolene ConcentrationKey Quantitative Findings
HeLa (Cervical Cancer)CytotoxicityNot specified in searchesFurther research needed to determine IC50 values.
HepG2 (Hepatocellular Carcinoma)Cytotoxicity and ApoptosisNot specified in searchesFurther research needed to determine effects on viability and apoptosis.
SGC-7901 (Gastric Cancer)Cell ProliferationNot specified in searchesFurther research needed to assess anti-proliferative effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by Dantrolene and a typical experimental workflow for assessing its effects.

Dantrolene_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm RyR Ryanodine Receptor (RyR1/RyR3) Ca_Cyt Ca2+ RyR->Ca_Cyt Ca2+ Release Ca_ER Ca2+ Downstream Downstream Ca2+-dependent Signaling Pathways (e.g., Apoptosis, Excitotoxicity) Ca_Cyt->Downstream Activates Stimulus Cellular Stress (e.g., Glutamate, Ischemia) Stimulus->RyR Activates Dantrolene Dantrolene Dantrolene->RyR Inhibits

Dantrolene's mechanism of action in inhibiting Ryanodine Receptor-mediated calcium release.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Cell_Culture Cell Culture (e.g., Neuronal, Muscle, Cancer) Seeding Cell Seeding (96-well plates) Cell_Culture->Seeding Dantrolene_Prep Dantrolene Preparation (Stock solution in DMSO) Pre_incubation Pre-incubation with Dantrolene (Various concentrations) Dantrolene_Prep->Pre_incubation Seeding->Pre_incubation Stimulation Induction of Cellular Stress (e.g., Glutamate, Doxorubicin) Pre_incubation->Stimulation Viability Cell Viability Assays (MTT, LDH) Stimulation->Viability Apoptosis Apoptosis Assays (Caspase activity, TUNEL) Stimulation->Apoptosis Calcium Calcium Imaging (Fluo-4, Fura-2) Stimulation->Calcium

A generalized experimental workflow for assessing the effects of Dantrolene in vitro.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature. Specific concentrations, incubation times, and reagents may need to be optimized for different cell lines and experimental conditions.

Cell Culture and Treatment
  • Cell Lines: Primary cortical neurons, C2C12 myoblasts, HeLa, HepG2, and SGC-7901 cells are commonly used.

  • Culture Conditions: Cells are maintained in their respective recommended culture media, supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Dantrolene Preparation: Dantrolene sodium is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10-50 mM). This stock solution is then diluted in the culture medium to the desired final concentrations. A vehicle control containing the same concentration of DMSO should always be included in the experiments.

  • Treatment Paradigm: Cells are seeded in multi-well plates (e.g., 96-well plates for viability assays). After reaching the desired confluency, the culture medium is replaced with fresh medium containing various concentrations of Dantrolene. A pre-incubation period (e.g., 30 minutes to 2 hours) is often employed before the addition of a stimulus or toxin. Cells are then incubated for a further period (e.g., 24 to 72 hours) before assessment.

Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Lactate Dehydrogenase (LDH) Assay:

This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • After the treatment period, collect the cell culture supernatant.

  • Follow the instructions of a commercially available LDH cytotoxicity assay kit.

  • Measure the absorbance at the recommended wavelength.

  • The amount of LDH release is proportional to the number of damaged cells.

Apoptosis Assays

Caspase Activity Assay:

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

  • After treatment, lyse the cells to release their contents.

  • Add a specific caspase substrate conjugated to a fluorophore or chromophore.

  • The cleavage of the substrate by active caspases generates a fluorescent or colorimetric signal that is proportional to caspase activity.

  • Measure the signal using a fluorometer or spectrophotometer.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

This assay detects DNA fragmentation, a hallmark of apoptosis.

  • Fix and permeabilize the cells on a slide or in a multi-well plate.

  • Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP.

  • TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Visualize the labeled cells using fluorescence microscopy.

Measurement of Intracellular Calcium

Fluorescent Calcium Imaging:

This method uses fluorescent dyes to visualize and quantify changes in intracellular calcium concentrations.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Wash the cells to remove the excess dye.

  • Acquire baseline fluorescence images using a fluorescence microscope.

  • Add the stimulus or toxin and record the changes in fluorescence intensity over time.

  • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

Conclusion

The cross-validation of Dantrolene's effects across neuronal, muscular, and cancer cell lines reveals its consistent primary mechanism of action as a ryanodine receptor antagonist. In neuronal and muscle cells, this action translates to significant cytoprotective and therapeutic potential. While its effects on cancer cell lines are less characterized, the fundamental role of calcium signaling in cancer cell proliferation, apoptosis, and migration suggests that Dantrolene could be a valuable tool for investigating novel anti-cancer strategies. Further research is warranted to determine the specific effects and optimal concentrations of Dantrolene in various cancer cell types to fully elucidate its therapeutic potential in oncology. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and conduct further investigations into the multifaceted effects of Dantrolene.

References

Dantrolene's Selectivity for Ryanodine Receptor Isoforms: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Dantrolene's preferential inhibition of RyR1 and RyR3 over RyR2, supported by experimental data and methodologies, for researchers and drug development professionals.

Dantrolene (B1669809), a hydantoin (B18101) derivative, is a post-synaptic muscle relaxant that has been a cornerstone in the management of malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder.[1][2][3] Its therapeutic effect is attributed to the direct inhibition of ryanodine (B192298) receptors (RyRs), the primary channels responsible for calcium (Ca²⁺) release from the sarcoplasmic reticulum (SR).[2][4] Mammalian tissues express three RyR isoforms: RyR1, predominantly in skeletal muscle; RyR2, mainly in cardiac muscle; and RyR3, which is more ubiquitously expressed at lower levels.[3][5] Extensive research has demonstrated that Dantrolene exhibits a significant isoform selectivity, preferentially inhibiting RyR1 and RyR3, while the cardiac isoform, RyR2, is largely unresponsive under normal physiological conditions.[1][2][4][6] This selectivity is critical as it allows for targeted modulation of skeletal muscle Ca²⁺ signaling without significantly compromising cardiac function.[1]

Quantitative Analysis of Isoform Selectivity

The isoform selectivity of Dantrolene has been quantified using various experimental techniques, most notably [³H]ryanodine binding assays. These assays measure the binding of radiolabeled ryanodine to the RyR channel, which serves as an indicator of channel activity. Dantrolene's inhibitory effect is observed as a decrease in the affinity for ryanodine, reflected by an increase in the dissociation constant (Kd).

IsoformExperimental SystemKey FindingsReference
RyR1 Pig skeletal muscle SR vesicles10 µM Dantrolene caused a 3-fold increase in the Kd of [³H]ryanodine binding.[6][7]
HEK-293 cells expressing WT RyR1Dantrolene dose-dependently increased ER Ca²⁺ content, indicating inhibition of Ca²⁺ leak.[8]
RyR2 Native cardiac SR vesiclesUnaffected by Dantrolene.[6][7]
HEK-293 cells expressing RyR2Unaffected by Dantrolene under basal conditions.[6][7]
Sheep RyR2 in lipid bilayersDantrolene (10 and 50 µM) significantly reduced the open probability to 45% of control, but only in the presence of calmodulin.[9]
RyR3 HEK-293 cells expressing RyR3Significantly inhibited by Dantrolene, with an extent of inhibition similar to RyR1.[6][7]

It is noteworthy that while the amino acid sequence of the Dantrolene binding site is nearly identical across all three isoforms, RyR2 remains largely insensitive.[2][4] However, emerging evidence suggests that under certain pathophysiological conditions, such as phosphorylation, RyR2 may acquire sensitivity to Dantrolene-mediated inhibition.[2][4]

Experimental Protocols

A detailed understanding of the methodologies employed to determine Dantrolene's isoform selectivity is crucial for the interpretation and reproduction of these findings.

[³H]Ryanodine Binding Assay

This assay is a cornerstone for studying the functional state of the RyR channel.

  • Preparation of Microsomes: Sarcoplasmic reticulum (SR) vesicles from skeletal or cardiac muscle, or microsomes from HEK-293 cells heterologously expressing a specific RyR isoform, are prepared through differential centrifugation.

  • Binding Reaction: The prepared microsomes are incubated with [³H]ryanodine in a buffered solution containing specific concentrations of Ca²⁺, ATP, and other modulators. To test the effect of Dantrolene, the drug is included in the incubation mixture.

  • Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from free [³H]ryanodine. The radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from the total binding. Scatchard analysis is then used to determine the Kd and Bmax values.

Single-Channel Recordings in Lipid Bilayers

This technique allows for the direct observation of the gating behavior of individual RyR channels.

  • Channel Reconstitution: Purified RyR channels are incorporated into an artificial planar lipid bilayer separating two chambers (cis and trans).

  • Electrophysiological Recording: A voltage is clamped across the bilayer, and the flow of ions through a single channel is recorded as current. The cis chamber represents the cytoplasm, where ligands like Ca²⁺, ATP, and Dantrolene are added.

  • Data Acquisition and Analysis: Channel openings and closings are recorded, and the open probability (Po) is calculated. The effect of Dantrolene is assessed by comparing the Po before and after the addition of the drug to the cis chamber.

Intracellular Ca²⁺ Imaging

This method is used to assess the effect of Dantrolene on Ca²⁺ handling in intact cells.

  • Cell Culture and Transfection: HEK-293 cells are cultured and transiently transfected with plasmids encoding the desired RyR isoform and a genetically encoded Ca²⁺ indicator (e.g., R-CEPIA1er) targeted to the endoplasmic reticulum.

  • Fluorescence Microscopy: The transfected cells are imaged using a fluorescence microscope. The fluorescence intensity of the Ca²⁺ indicator is monitored over time.

  • Drug Application and Measurement: Dantrolene is added to the cells, and the change in fluorescence is recorded, which reflects the change in ER/SR Ca²⁺ concentration. An increase in ER Ca²⁺ indicates an inhibition of the RyR-mediated Ca²⁺ leak.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of Dantrolene's action and a typical experimental workflow for assessing its isoform selectivity.

cluster_0 Excitation-Contraction Coupling & Dantrolene Action DHPR DHPR (Voltage Sensor) RyR1 RyR1 DHPR->RyR1 Conformational Change Ca_cyto Cytosolic Ca²⁺ RyR1->Ca_cyto Ca²⁺ Release SR Sarcoplasmic Reticulum (SR) Ca_SR Ca²⁺ MuscleContraction Muscle Contraction Ca_cyto->MuscleContraction Dantrolene Dantrolene Dantrolene->RyR1 Inhibits

Figure 1. Simplified signaling pathway of Dantrolene's inhibitory action on RyR1.

cluster_1 Experimental Workflow for Isoform Selectivity Start Start: Prepare RyR Isoforms RyR1 RyR1 (e.g., from skeletal muscle) Start->RyR1 RyR2 RyR2 (e.g., from cardiac muscle) Start->RyR2 RyR3 RyR3 (e.g., heterologously expressed) Start->RyR3 Assay Perform Functional Assay ([³H]Ryanodine Binding or Single Channel Recording) RyR1->Assay RyR2->Assay RyR3->Assay Control Control (No Dantrolene) Assay->Control Dantrolene With Dantrolene Assay->Dantrolene Data Collect and Analyze Data (Kd, Po, etc.) Control->Data Dantrolene->Data Compare Compare Effects Across Isoforms Data->Compare Conclusion Conclusion on Isoform Selectivity Compare->Conclusion

Figure 2. Workflow for determining Dantrolene's RyR isoform selectivity.

Conclusion

The available evidence strongly supports the isoform-selective nature of Dantrolene, with potent inhibition of RyR1 and RyR3 and a general lack of effect on RyR2 under normal conditions. This selectivity profile is fundamental to its clinical utility in treating malignant hyperthermia without inducing significant cardiac side effects. Future research will likely focus on elucidating the precise molecular determinants of this selectivity and exploring the therapeutic potential of modulating RyR2 with Dantrolene under specific pathological states.

References

Navigating the Complex Landscape of Calcium Dysregulation: A Comparative Guide to Dantrolene Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricacies of intracellular calcium signaling, Dantrolene (B1669809) has long been a cornerstone tool. However, the quest for more specific, potent, or otherwise advantageous compounds is ever-ongoing. This guide provides a comprehensive comparison of viable alternatives to Dantrolene for studying calcium dysregulation, with a focus on their interactions with the ryanodine (B192298) receptor (RyR), a critical mediator of sarcoplasmic reticulum calcium release.

This document delves into the quantitative performance of these alternatives, details the experimental protocols for their application, and visualizes the key signaling pathways involved, offering a robust resource for designing and interpreting experiments in this vital field of study.

Quantitative Comparison of Dantrolene and its Alternatives

The efficacy and potency of various compounds in modulating ryanodine receptor activity are paramount for experimental design. The following table summarizes key quantitative data for Dantrolene and its primary alternatives. It is crucial to consider the specific experimental context (e.g., RyR isoform, tissue/cell type, and assay conditions) when interpreting these values.

CompoundTarget(s)ActionParameterValueSpecies/Tissue/Cell TypeAssay Type
Dantrolene RyR1, RyR3 (primarily)[1][2]InhibitorKᵢ~150 nM[3]Pig Skeletal Muscle[³H]ryanodine binding inhibition
RyR2 (under specific conditions)[1]InhibitorIC₅₀0.19 ± 0.04 µM[3]Mouse CardiomyocytesCa²⁺ wave amplitude inhibition
RyR1 (mutant)InhibitorIC₅₀60 nM[4]HEK293 cells expressing RyR1ER Ca²⁺ measurement
Azumolene (B1235849) RyR1[5]InhibitorIC₅₀0.41 µM[6]HEK293 cells expressing RyR1 R2163CER Ca²⁺ leakage
RyR1InhibitorEC₅₀0.25 µM[5]Frog Skeletal Muscle FibersCa²⁺ spark frequency suppression
Ryanodine RyR1, RyR2, RyR3[7][8]Modulator (Biphasic)IC₅₀ (inhibition)10 nM (RyR1), 2.8 nM (RyR2)[3]Skeletal and Cardiac MuscleCa²⁺ release inhibition
RyR2ActivatorEC₅₀ (activation)~pCa 6 (~1 µM)[9]Rabbit Cardiac MuscleSingle-channel recording
Ruthenium Red RyR1, RyR2, other Ca²⁺ channels[10]Inhibitor (non-selective)IC₅₀270 nM[11]Avian AtriumCICR-mediated contraction
Voltage-gated Ca²⁺ channelsInhibitorIC₅₀0.7 - 67.1 µM[12]Xenopus oocytes expressing neuronal channelsElectrophysiology
Capsaicin-activated channelsInhibitorIC₅₀14 nM[10]--
JTV-519 (K201) RyR2[13]Stabilizer (Inhibitor of leak)--Cardiac MyocytesStabilizes closed state
Bastadin 10 RyR1, RyR2[3]Modulator (stabilizes open state)Potency> 20 mM Caffeine[3]-Intracellular Ca²⁺ release

Key Signaling Pathways in Intracellular Calcium Regulation

The following diagrams illustrate the central role of the ryanodine receptor in sarcoplasmic reticulum calcium release and the points of intervention for Dantrolene and its alternatives.

Simplified Signaling Pathway of Ryanodine Receptor Activation cluster_cell Cardiomyocyte / Skeletal Muscle Fiber cluster_sr Sarcoplasmic Reticulum (SR) cluster_cytosol Cytosol RyR Ryanodine Receptor (RyR) Ca_cyto Ca²⁺ RyR->Ca_cyto Ca_SR Ca²⁺ Ca_SR->RyR Release Contraction Muscle Contraction Ca_cyto->Contraction L_type L-type Ca²⁺ Channel (DHPR) L_type->RyR Physical coupling (Skeletal) Ca²⁺ influx (Cardiac - CICR) AP Action Potential AP->L_type Depolarization

Figure 1. Ryanodine receptor-mediated calcium release pathway.

Mechanism of Action of Dantrolene and Alternatives on RyR RyR Ryanodine Receptor (RyR) Ca_Release Ca²⁺ Release RyR->Ca_Release Dantrolene Dantrolene / Azumolene Dantrolene->RyR Inhibits (binds to N-terminal/central regions) Ryanodine Ryanodine (low conc.) Ryanodine->RyR Locks in sub-conductance state (activates) Ryanodine_high Ryanodine (high conc.) Ryanodine_high->RyR Inhibits Ruthenium_Red Ruthenium Red Ruthenium_Red->RyR Blocks pore JTV519 JTV-519 JTV519->RyR Stabilizes closed state Bastadin10 Bastadin 10 Bastadin10->RyR Stabilizes open state

Figure 2. Intervention points of Dantrolene and alternatives.

Experimental Protocols

Precise and reproducible experimental protocols are the bedrock of reliable research. Below are detailed methodologies for key experiments used to characterize Dantrolene and its alternatives.

[³H]-Ryanodine Binding Assay

This assay quantifies the binding of ligands to the ryanodine receptor, which is an indirect measure of the channel's open probability.

Objective: To determine the affinity (Kᵢ or Kₐ) of a test compound for the ryanodine receptor.

Methodology:

  • Preparation of Sarcoplasmic Reticulum (SR) Vesicles:

    • Homogenize fresh or frozen skeletal or cardiac muscle tissue in a buffer containing protease inhibitors.

    • Perform differential centrifugation to isolate the microsomal fraction enriched in SR vesicles.

    • Resuspend the final pellet in a storage buffer and determine the protein concentration.

  • Binding Assay:

    • In a microcentrifuge tube, combine SR vesicles (typically 50-100 µg of protein), a fixed concentration of [³H]-ryanodine (e.g., 2-10 nM), and varying concentrations of the test compound.

    • The incubation buffer should contain components that modulate RyR activity, such as Ca²⁺, ATP, and calmodulin, to mimic physiological conditions.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 1-3 hours).

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free [³H]-ryanodine.

    • Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled ryanodine (e.g., 10 µM).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the Kᵢ or Kₐ of the test compound.

Intracellular Calcium Measurement in Live Cells

This method directly visualizes the effect of a compound on intracellular calcium dynamics, such as calcium sparks or waves.

Objective: To assess the effect of a test compound on sarcoplasmic reticulum Ca²⁺ release in intact or permeabilized cells.

Methodology:

  • Cell Preparation and Loading with a Fluorescent Ca²⁺ Indicator:

    • Isolate primary cells (e.g., cardiomyocytes, skeletal muscle fibers) or use cultured cell lines (e.g., HEK293 cells expressing a specific RyR isoform).

    • Load the cells with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM, Fura-2 AM) by incubation in a physiological salt solution.

    • Allow time for de-esterification of the dye within the cells.

  • Confocal Microscopy and Image Acquisition:

    • Mount the coverslip with the loaded cells onto the stage of a confocal microscope.

    • Excite the Ca²⁺ indicator at its excitation wavelength (e.g., 488 nm for Fluo-4) and collect the emitted fluorescence.

    • For studying rapid Ca²⁺ events like sparks, use the line-scan mode to achieve high temporal resolution.

  • Experimental Procedure:

    • Record baseline Ca²⁺ signals (sparks, waves, or transients) in the absence of the test compound.

    • Perfuse the cells with a solution containing the desired concentration of the test compound.

    • After an equilibration period, record the Ca²⁺ signals in the presence of the compound.

    • A washout step with a compound-free solution can be included to assess the reversibility of the effects.

  • Data Analysis:

    • Use specialized software (e.g., ImageJ with appropriate plugins, MATLAB-based scripts) to detect and analyze Ca²⁺ events.

    • Quantify parameters such as the frequency, amplitude, duration, and spatial spread of Ca²⁺ sparks or waves.

    • Compare the parameters before and after the application of the test compound to determine its effect.

Single-Channel Recordings in Planar Lipid Bilayers

This technique allows for the direct measurement of the activity of a single ryanodine receptor channel.

Objective: To characterize the effect of a test compound on the open probability (Pₒ), conductance, and open/closed dwell times of a single RyR channel.

Methodology:

  • Bilayer Formation:

    • Form a planar lipid bilayer by painting a solution of phospholipids (B1166683) in n-decane across a small aperture separating two chambers (cis and trans).

  • Incorporation of SR Vesicles:

    • Add SR vesicles containing RyR channels to the cis chamber (representing the cytosolic side).

    • The fusion of a vesicle with the bilayer results in the incorporation of an RyR channel.

  • Electrophysiological Recording:

    • Apply a holding potential across the bilayer using Ag/AgCl electrodes.

    • Record the ionic current flowing through the single channel using a patch-clamp amplifier.

    • The solutions in the cis and trans chambers can be manipulated to study the effects of different ions and modulators.

  • Application of Test Compound:

    • Add the test compound to the cis or trans chamber to assess its effect on the channel from the cytosolic or luminal side, respectively.

    • Record the channel activity at different concentrations of the compound.

  • Data Analysis:

    • Analyze the single-channel recordings to determine the open probability (Pₒ), single-channel conductance, and the mean open and closed times.

    • Construct dose-response curves to determine the IC₅₀ or EC₅₀ of the compound.

Logical Workflow for Selecting a Dantrolene Alternative

The selection of an appropriate alternative to Dantrolene depends on the specific research question. The following diagram outlines a logical workflow to guide this decision-making process.

Decision-Making Workflow for Choosing a Dantrolene Alternative Start Start: Define Research Question Q1 Inhibit RyR-mediated Ca²⁺ release? Start->Q1 Q2 Need high isoform specificity (RyR1/3)? Q1->Q2 Yes Q3 Investigating channel gating kinetics? Q1->Q3 No Dantrolene Use Dantrolene or Azumolene Q2->Dantrolene Yes Ryanodine_high Use high-concentration Ryanodine Q2->Ryanodine_high No Q4 Need a non-selective channel blocker? Q3->Q4 Other Ryanodine_low Use low-concentration Ryanodine or Bastadin 10 Q3->Ryanodine_low Activate/Stabilize Open State JTV519 Use JTV-519 to stabilize closed state Q3->JTV519 Stabilize Closed State Ruthenium_Red Use Ruthenium Red Q4->Ruthenium_Red Yes

Figure 3. A logical workflow for selecting a suitable RyR modulator.

By providing a clear comparison of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways, this guide aims to empower researchers to make informed decisions when selecting and utilizing alternatives to Dantrolene for their studies on calcium dysregulation. The continued exploration of these and novel compounds will undoubtedly lead to a deeper understanding of the critical role of intracellular calcium signaling in health and disease.

References

Validating Dantrolene's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Dantrolene's performance in validating its mechanism of action, supported by experimental data from genetic models. We delve into its interaction with the ryanodine (B192298) receptor (RyR), compare it with alternative modulators, and provide detailed experimental protocols.

Dantrolene is a peripherally acting muscle relaxant that has been a critical therapeutic agent for malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder.[1][2] Its primary mechanism of action involves the inhibition of calcium release from the sarcoplasmic reticulum (SR) in skeletal muscle by directly interacting with the ryanodine receptor 1 (RyR1).[2][3] Genetic models have been instrumental in validating this mechanism, providing invaluable insights into the molecular underpinnings of Dantrolene's therapeutic effects.

Comparative Analysis of RyR Modulators

Dantrolene's efficacy is benchmarked against other compounds that modulate RyR function. This section provides a comparative overview of Dantrolene and its alternatives based on their inhibitory potency on the RyR1 channel.

CompoundTarget RyR Isoform(s)IC50 / KiGenetic Model / Assay SystemKey Findings
Dantrolene RyR1, RyR3IC50: ~0.16 - 0.42 µMMouse cardiomyocytes, Pig skeletal muscle SR vesiclesInhibits RyR1 and RyR3; inhibition of RyR2 is dependent on calmodulin and specific cellular conditions.[1][4][5]
RyR1 (Y522S mutant)>10 µMHEK293 cells expressing mutant RyR1Reduced potency in some MH-associated RyR1 mutants.[2]
Azumolene RyR1Potency similar to DantrolenePorcine aortic valve interstitial cells, Mouse soleus muscleAn equipotent analog of Dantrolene, also inhibits store-operated calcium entry.[6][7][8]
Compound 1 (Cpd1) RyR1High potency (comparable to Dantrolene in vitro)Malignant hyperthermia mouse model (R2509C)A novel RyR1-selective inhibitor with improved water solubility and rapid in vivo clearance compared to Dantrolene.[9]

Elucidating the Mechanism: Key Signaling Pathways

Dantrolene's action is centered on the intricate signaling cascade of excitation-contraction (EC) coupling in skeletal muscle. The following diagram illustrates the pathway and Dantrolene's point of intervention.

cluster_membrane Sarcolemma & T-tubule cluster_sr Sarcoplasmic Reticulum cluster_cytosol Sarcoplasm DHPR DHPR (CaV1.1) RyR1 RyR1 DHPR->RyR1 Conformational Change ActionPotential Action Potential ActionPotential->DHPR Depolarization Ca_SR Ca²⁺ Store RyR1->Ca_SR Opens Ca_Cytosol ↑ [Ca²⁺]i Ca_SR->Ca_Cytosol Ca²⁺ Release Contraction Muscle Contraction Ca_Cytosol->Contraction Dantrolene Dantrolene Dantrolene->RyR1 Inhibits

Excitation-Contraction Coupling and Dantrolene's Inhibition Point.

Experimental Validation in Genetic Models

The validation of Dantrolene's mechanism heavily relies on robust experimental protocols using genetic models that replicate human pathologies like malignant hyperthermia.

Experimental Workflow: In Vitro Muscle Contracture Test

A cornerstone for diagnosing MH susceptibility and testing drug efficacy is the in vitro contracture test (IVCT) using muscle biopsies from genetic models (e.g., MH-susceptible swine or mice).

cluster_setup Experimental Setup cluster_protocol Protocol cluster_data Data Acquisition & Analysis Muscle Muscle Biopsy (e.g., from Y522S mouse) Bath Organ Bath with Physiological Saline Muscle->Bath Transducer Force Transducer Bath->Transducer Record Record Contractile Force Transducer->Record Equilibrate Equilibration Stimulate Electrical Stimulation (Twitch/Tetanus) Equilibrate->Stimulate Expose Exposure to Halothane/Caffeine Stimulate->Expose Treat Addition of Dantrolene Expose->Treat Washout Washout Treat->Washout Analyze Analyze Contracture Amplitude and Rate of Rise Record->Analyze

Workflow for In Vitro Muscle Contracture Test.
Key Experimental Protocols

1. [3H]Ryanodine Binding Assay

This assay quantitatively determines the activity of the RyR channel, as [3H]ryanodine preferentially binds to the open state of the channel. A decrease in binding in the presence of a compound indicates channel inhibition.

  • Objective: To determine the effect of Dantrolene on the binding of [3H]ryanodine to RyR in SR vesicles.

  • Materials:

    • Isolated heavy SR vesicles from skeletal muscle.

    • Binding buffer (e.g., 20 mM imidazole, pH 7.4, 1 M KCl, 5 mM GSH).

    • [3H]ryanodine.

    • Varying concentrations of Dantrolene.

    • Unlabeled ryanodine (for determining non-specific binding).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate SR vesicles with [3H]ryanodine and varying concentrations of Dantrolene in the binding buffer.

    • For non-specific binding, include a parallel set of tubes with a high concentration of unlabeled ryanodine.

    • Incubate at 37°C for a specified time (e.g., 2-3 hours).

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific from total binding.

    • Determine the IC50 value of Dantrolene by plotting specific binding against Dantrolene concentration.

2. Intracellular Calcium Imaging

This method allows for the direct visualization and quantification of changes in intracellular calcium concentration ([Ca²⁺]i) in response to stimuli and the effect of inhibitors like Dantrolene.

  • Objective: To measure changes in [Ca²⁺]i in muscle cells or other cell types expressing RyRs in the presence and absence of Dantrolene.

  • Materials:

    • Cultured myotubes or other relevant cell lines (e.g., HEK293 cells expressing specific RyR isoforms or mutants).

    • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM).

    • Physiological buffer (e.g., Krebs-Ringer-HEPES).

    • Dantrolene stock solution.

    • Agonist to stimulate Ca²⁺ release (e.g., caffeine, 4-chloro-m-cresol).

    • Fluorescence microscope with an imaging system.

  • Procedure:

    • Load cells with the Ca²⁺ indicator by incubating with the AM ester form of the dye.

    • Wash the cells to remove extracellular dye and allow for de-esterification.

    • Obtain a baseline fluorescence recording.

    • Perfuse the cells with a buffer containing Dantrolene and incubate for a sufficient period.

    • Stimulate the cells with an agonist to induce Ca²⁺ release.

    • Record the changes in fluorescence intensity over time.

    • Analyze the data to determine the effect of Dantrolene on the amplitude and kinetics of the Ca²⁺ transient.

Conclusion

Genetic models have been pivotal in substantiating the mechanism of action of Dantrolene as a direct inhibitor of the RyR1 channel. Comparative studies with newer agents like Cpd1 highlight ongoing efforts to develop therapeutics with improved pharmacological profiles. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to validate the effects of existing and novel RyR modulators, ultimately advancing our understanding and treatment of calcium-related muscle disorders.

References

Dantrolene's Neuroprotective Efficacy: A Comparative Analysis Across Neuronal Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing research highlights the neuroprotective potential of Dantrolene (B1669809), a ryanodine (B192298) receptor antagonist, across various neuronal subtypes. This guide synthesizes key findings on its mechanism of action, presents a comparative analysis of its impact on different neurons, and provides detailed experimental methodologies for researchers, scientists, and drug development professionals.

Dantrolene's primary mechanism involves the inhibition of ryanodine receptors (RyRs), intracellular calcium release channels located on the endoplasmic reticulum.[1][2][3] By blocking these receptors, Dantrolene mitigates the excessive release of calcium into the cytoplasm, a critical event in neuronal cell death pathways initiated by excitotoxicity, oxidative stress, and apoptosis.[3] Notably, Dantrolene selectively acts on RyR1 and RyR3 isoforms, with minimal effect on RyR2, which is predominantly found in cardiac muscle.[1][4][5] All three isoforms are present in the brain, with distinct distribution patterns.[4]

Comparative Efficacy of Dantrolene on Neuronal Subtypes

The neuroprotective effects of Dantrolene have been documented in cortical, hippocampal, and cerebellar neurons, demonstrating its broad therapeutic potential in various neurological conditions.

Neuronal SubtypeInsult/ModelDantrolene ConcentrationKey Quantitative FindingsReference
Cortical Neurons Glutamate-induced excitotoxicity30 µMReduced glutamate-induced increase in intracellular Ca2+ by 70%.[1][6][1][6]
NMDA-induced excitotoxicity30 µMReduced cell toxicity by 50% and intracellular Ca2+ by 56%.[1][1]
Oxygen-Glucose Deprivation/Reperfusion (OGD/R)40 µMIn combination with hypothermia, significantly increased neuronal survival.[7][7]
Hippocampal Neurons (CA1) Ischemia (in vivo)10, 25, 50 mg/kgDose-dependently increased the number of intact neurons from 40% to 67%, 78%, and 83% respectively.[8][8]
Amyloid-β₁₋₄₂ induced toxicityNot specifiedIncreased neuronal survival from 26% to 76%.[9][9]
Hypoxia10-20 µMMarkedly reduced hyperpolarization and outward current.[10][11][10][11]
Cerebellar Granule Neurons NMDA-induced excitotoxicityMicromolar concentrationsDose-dependently inhibited NMDA-evoked 45Ca uptake.[12][13][12][13]
Kainic Acid-induced apoptosisNot specifiedPrevented neuronal cell death.[4][4]
Motor Neurons Spasticity in Multiple SclerosisIntravenous administrationSuccessfully treated exacerbated spasticity refractory to traditional management.[14][14]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.

Dantrolene_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Glutamate (B1630785) Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx opens Ca_cytosolic Increased Cytosolic Ca²⁺ Ca_influx->Ca_cytosolic Apoptosis Apoptosis Ca_cytosolic->Apoptosis triggers RyR Ryanodine Receptor (RyR1/3) Ca_cytosolic->RyR Dantrolene Dantrolene Dantrolene->RyR inhibits RyR->Ca_cytosolic ER_Ca Ca²⁺ Store ER_Ca->RyR

Caption: Dantrolene's mechanism of action in preventing excitotoxicity-induced apoptosis.

Experimental_Workflow cluster_culture Neuronal Culture Preparation cluster_treatment Treatment cluster_analysis Analysis Isolation Isolate Neurons (e.g., from cortex, hippocampus) Plating Plate neurons on coated coverslips Isolation->Plating Maturation Culture for several days to allow maturation Plating->Maturation Pretreatment Pre-treat with Dantrolene (various concentrations) Maturation->Pretreatment Insult Induce neuronal insult (e.g., Glutamate, NMDA, OGD) Pretreatment->Insult Ca_Imaging Calcium Imaging (e.g., Fura-2 AM) Insult->Ca_Imaging Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Insult->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., TUNEL, Caspase-3) Insult->Apoptosis_Assay

Caption: A typical experimental workflow for assessing Dantrolene's neuroprotective effects in vitro.

Detailed Experimental Protocols

The following methodologies are representative of the experimental designs used in the cited studies to evaluate the impact of Dantrolene.

Primary Neuronal Culture
  • Neuronal Isolation: Cerebral cortices or hippocampi are dissected from embryonic day 18 (E18) rat or mouse fetuses. The tissue is mechanically dissociated and enzymatically digested (e.g., with trypsin) to obtain a single-cell suspension.

  • Plating and Culture: Neurons are plated at a specific density (e.g., 1-2 x 10^5 cells/cm²) on coverslips or in culture plates pre-coated with an adhesion factor like poly-L-lysine. Cells are maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Maturation: Cultures are typically allowed to mature for 7-14 days in vitro before experimental use to ensure the development of synaptic connections and functional receptors.

Induction of Neuronal Injury and Dantrolene Treatment
  • Excitotoxicity Model: To induce excitotoxicity, mature neuronal cultures are exposed to agonists of glutamate receptors, such as N-methyl-D-aspartate (NMDA) or kainic acid, for a defined period (e.g., 15-30 minutes) in a magnesium-free buffer.

  • Oxygen-Glucose Deprivation (OGD): For ischemia models, the culture medium is replaced with a glucose-free balanced salt solution, and the cultures are placed in a hypoxic chamber (e.g., <1% O₂) for a duration of 30-90 minutes. Reperfusion is initiated by returning the cells to the original culture medium and normoxic conditions.

  • Dantrolene Application: Dantrolene sodium is dissolved in a suitable solvent like DMSO and then diluted in the culture medium to the desired final concentrations. For neuroprotection studies, cells are typically pre-incubated with Dantrolene for 30-60 minutes before the induction of the neuronal insult.

Assessment of Neuroprotection
  • Intracellular Calcium Imaging: To measure changes in intracellular calcium concentration ([Ca²⁺]i), neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Ratiometric fluorescence imaging is then used to quantify [Ca²⁺]i before, during, and after the insult.

  • Cell Viability Assays: Neuronal viability is commonly assessed 24 hours after the insult using assays such as the MTT assay (measures mitochondrial metabolic activity) or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which indicates membrane damage.

  • Apoptosis Assays: Apoptotic cell death is quantified using methods like the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, or by measuring the activity of key apoptotic enzymes like caspase-3.[3]

This comparative guide underscores the significant and multifaceted neuroprotective role of Dantrolene across different neuronal populations. The provided data and methodologies offer a valuable resource for researchers investigating novel therapeutic strategies for a range of neurological disorders characterized by neuronal loss.

References

Safety Operating Guide

Proper Disposal Procedures for Dantrolene Sodium Hemiheptahydrate

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of dantrolene (B1669809) sodium hemiheptahydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Waste Identification and Classification

Before disposal, it is crucial to classify the waste material. Dantrolene sodium hemiheptahydrate waste may include expired or unused product, contaminated lab materials (e.g., personal protective equipment, weighing boats), and spill cleanup residues.

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] They must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2][3] It is considered best practice to properly manage all pharmaceutical waste, regardless of its formal classification.[2]

Personal Protective Equipment (PPE) and Safe Handling

When handling this compound for disposal, personnel should adhere to the following safety protocols:

  • Engineering Controls : Use in a well-ventilated area and implement measures to minimize dust generation and accumulation.[4]

  • Personal Protective Equipment :

    • Wear protective clothing, safety glasses, and gloves.[5]

    • For dusty conditions or inadequate ventilation, a dust respirator is recommended.[5]

  • Hygiene :

    • Avoid all personal contact, including inhalation.[5]

    • Do not eat, drink, or smoke in areas where the material is handled.[6]

    • Wash hands thoroughly after handling the material.[6]

Step-by-Step Disposal Procedure

The primary and recommended method for disposing of this compound is through a licensed waste disposal contractor.

  • Segregation : Separate dantrolene sodium waste from other waste streams at the point of generation.

  • Containment :

    • Place the waste material in a suitable, clearly labeled, and sealed container to prevent leaks or spills.[4][5]

    • Check that all containers are free from leaks.[5]

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area.[5]

    • Keep it away from incompatible materials, such as strong oxidizing agents.[1]

  • Arranging Disposal :

    • Contact a licensed, professional waste disposal company to handle the final disposal of the material.[6][7]

    • Most pharmaceutical waste is treated by incineration at a licensed facility.[3]

    • Crucially, do not dispose of this compound by flushing it down the drain or sewer. [6] This practice is prohibited by the EPA as of 2019.[2][3]

Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Minor Spills (Dry) :

    • Avoid breathing in the dust.[5]

    • Use dry clean-up methods; do not dry sweep, as this can generate dust.[5][6]

    • Preferably, use a vacuum cleaner equipped with a HEPA filter.[5] Alternatively, gently dampen the material with water to prevent it from becoming airborne before sweeping.[5]

    • Place the collected residue into a sealed and labeled container for disposal.[5][6]

  • General Spill Response :

    • Prevent the spilled material from entering sewers, drains, or water courses.[5]

    • If contamination of waterways occurs, notify the relevant emergency services immediately.[5]

    • Thoroughly clean the spill area after material collection.[4]

Container Disposal

Empty containers that held this compound must be handled carefully as they can retain product residue and may be hazardous.[6] Do not reuse the containers.[6] The container and any residual material must be disposed of in a safe manner, typically through the same licensed waste disposal contractor used for the chemical itself.[6] If recycling of waste packaging is an option, it should be considered only after proper decontamination.[6]

Summary of Disposal Recommendations

ParameterRecommendationCitations
Primary Disposal Method Engage a licensed waste disposal contractor.[6][7]
Prohibited Actions Do not dispose of untreated waste into the sewer system or drains.[2][3][6]
Alternative Methods Incineration or landfill should only be considered when recycling is not feasible and must be performed by a licensed contractor.[6]
Waste Classification The generator must determine if the waste is hazardous according to local, regional, and national regulations (e.g., EPA RCRA in the U.S.).[1][2]
Empty Containers Handle as potentially hazardous due to residue. Do not reuse. Dispose of in a safe way, similar to the product itself.[6]
Spill Residue Collect using methods that avoid dust generation (e.g., HEPA vacuum or damp sweeping). Place in a sealed, labeled container for disposal.[5][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Dantrolene Sodium Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe classify Classify Waste (Hazardous vs. Non-Hazardous) per Local/National Regulations contain Place in Sealed & Labeled Container classify->contain spill Is there a spill? ppe->spill segregate Segregate from Other Waste Streams segregate->classify store Store in a Cool, Dry, Well-Ventilated Area contain->store contact Contact Licensed Waste Disposal Contractor store->contact transport Arrange for Transport and Final Disposal (e.g., Incineration) contact->transport end End: Disposal Complete transport->end spill->segregate No spill_proc Follow Spill Management Protocol: - Prevent entry to drains - Use HEPA vac or damp sweep - Contain residue for disposal spill->spill_proc Yes spill_proc->contain

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Dantrolene sodium hemiheptahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dantrolene Sodium Hemiheptahydrate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE varies based on the quantity of the substance being handled and the specific procedures being performed.

Core PPE Requirements:

  • Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3]

  • Hand Protection : Impervious gloves are recommended.[4] Nitrile or low-protein, powder-free latex gloves are suitable options.[5] For those with latex allergies, nitrile gloves are the preferred choice.[5] It is also advisable to consider double glooving.[5] Always inspect gloves for wear and degradation before use and replace them if contaminated.[3][5]

  • Body Protection : A laboratory coat is suitable for handling quantities up to 500 grams.[5] For quantities up to 1 kilogram, a disposable laboratory coat or coveralls with low permeability are recommended.[5] Coveralls should be buttoned at the collar and cuffs.[5] Protective shoe covers and a head covering should also be worn.[5]

  • Respiratory Protection : To avoid inhaling dust, a dust respirator should be worn.[5] If significant quantities of dust become airborne, an approved positive flow mask should be used.[5] Engineering controls such as enclosed local exhaust ventilation at points of dust generation are required.[5] For situations with potential for incidental or accidental exposure, a PAPR (Powered Air-Purifying Respirator), full-face air-purifying devices with P2 or P3 filters, or air-supplied respirators should be evaluated.[5]

Quantitative Exposure Limits

The following table summarizes the occupational exposure limits for nuisance dust, which may be applicable in the absence of a specific limit for this compound.

JurisdictionRegulationExposure Limit (Total Dust)
US - OregonPermissible Exposure Limits (Z3)10 mg/m³
US - OSHAPermissible Exposure Levels (PELs) - Table Z-315 mg/m³ (Total Dust)

Data sourced from a material safety data sheet which notes this as "Inert or Nuisance Dust".[5]

Operational Plan for Handling and Disposal

This section provides a step-by-step guide for the safe handling and disposal of this compound.

Handling Protocol
  • Preparation :

    • Ensure a well-ventilated area, preferably with local exhaust ventilation or a laminar flow cabinet for laboratory-scale handling.[5]

    • Assemble all necessary PPE as detailed above and inspect for integrity.

    • Have spill cleanup materials readily available.

  • Handling the Compound :

    • Avoid all personal contact, including inhalation of dust.[5]

    • Minimize dust generation and accumulation.[4]

    • When handling, do not eat, drink, or smoke.[5]

    • Keep the container securely sealed when not in use.[5]

  • After Handling :

    • Always wash hands thoroughly with soap and water after handling.[5]

    • Contaminated work clothes should be laundered separately before reuse.[5]

Spill Management
  • Minor Spills :

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including respiratory protection.[5]

    • Use dry clean-up procedures and avoid generating dust.[5]

    • Dampen the spilled solid with water to prevent it from becoming airborne before sweeping.[5]

    • Collect the residue using a vacuum cleaner fitted with a HEPA filter or by sweeping and place it in a sealed, labeled container for disposal.[4][5]

  • Major Spills :

    • Evacuate non-essential personnel from the area.[4]

    • Alert emergency responders, providing the location and nature of the hazard.[5]

    • Control personal contact by wearing appropriate protective clothing.[5]

    • Prevent the spillage from entering drains or water courses.[5]

    • Recover the product wherever possible.[5]

    • Follow the cleanup procedures for minor spills, using appropriate caution.

Disposal Plan
  • Waste Collection :

    • Place all waste material, including contaminated PPE and cleanup materials, into suitable, sealed, and clearly labeled containers for disposal.[4][5]

  • Disposal Method :

    • Consult with your institution's waste management authority for proper disposal procedures.[5]

    • Recommended disposal methods include burial in a licensed landfill or incineration in a licensed facility, potentially after mixing with a suitable combustible material.[5]

    • Decontaminate empty containers before disposal, observing all label safeguards until they are cleaned and destroyed.[5]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.

start Start: Handling Dantrolene Sodium prep Preparation: - Assess Risks - Don PPE - Prepare Workspace start->prep handling Handling Compound: - Minimize Dust - Use in Ventilated Area - Avoid Personal Contact prep->handling spill_check Spill Occurred? handling->spill_check no_spill Post-Handling Procedures: - Secure Container - Clean Workspace spill_check->no_spill No spill_cleanup Spill Cleanup: - Evacuate Area - Wear Full PPE - Contain & Clean Spill spill_check->spill_cleanup Yes decontamination Decontamination: - Decontaminate Surfaces - Wash Hands Thoroughly no_spill->decontamination spill_cleanup->decontamination disposal Waste Disposal: - Collect Contaminated Materials - Label & Seal Waste Container - Follow Institutional Protocols decontamination->disposal end End disposal->end

Safe handling and disposal workflow for Dantrolene sodium.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。